Punicic Acid
Description
Punicic acid has been reported in Trichosanthes tricuspidata, Trichosanthes rosthornii, and other organisms with data available.
This compound is a polyunsaturated long-chain fatty acid with an 18-carbon backbone and exactly three double bonds, originating from the 5th, 7th and 9th positions from the methyl end, with these three bonds in the cis-, trans- and cis- configurations, respectively.
a conjugated linolenic acid
Properties
IUPAC Name |
(9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5-,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYLFPMQMFGPL-BGDVVUGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897463 | |
| Record name | Punicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-72-9 | |
| Record name | Punicic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Punicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Punicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUNICIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFQ03H211O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beyond Pomegranate: An In-depth Technical Guide to Alternative Natural Sources of Punicic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid (PuA), a conjugated linolenic acid (CLnA) isomer (cis-9, trans-11, cis-13), is a polyunsaturated omega-5 fatty acid of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Renowned for its potent anti-inflammatory, antioxidant, anti-diabetic, and anti-carcinogenic properties, PuA has been the subject of extensive research.[3][4] While pomegranate (Punica granatum) seed oil is the most widely recognized source, containing 65-85% this compound, several other plant species present viable, and in some cases, geographically diverse, alternative sources for this valuable compound.[2][3]
This technical guide provides a comprehensive overview of notable natural sources of this compound beyond pomegranate. It details the quantitative yields from these sources, outlines protocols for extraction and analysis, and elucidates the key biochemical pathways modulated by this compound, offering a critical resource for researchers and professionals in drug development.
Alternative Natural Sources of this compound
While pomegranate seeds are a primary source, several species within the Cucurbitaceae (gourd) family have been identified as significant producers of this compound. These alternative sources offer potential for diversified and sustainable production of this bioactive fatty acid.
Table 1: Quantitative this compound Content in Various Plant Species
| Plant Species | Common Name | Family | Plant Part | This compound Content (% of Total Fatty Acids/Seed Weight) | Reference(s) |
| Trichosanthes kirilowii | Chinese Cucumber, Snake Gourd | Cucurbitaceae | Seed Oil | 32-40% of total seed weight | [5][6][7] |
| Trichosanthes anguina | Snake Gourd | Cucurbitaceae | Seed Oil | Significant, but specific % varies | [1][8][9] |
| Momordica charantia | Bitter Gourd, Bitter Melon | Cucurbitaceae | Seed Oil | Contains α-Eleostearic acid and this compound | [2][10][11] |
| Momordica balsamina | Balsam Apple | Cucurbitaceae | Seed Oil | Identified as a source | [2][8][9] |
| Ecballium elaterium | Squirting Cucumber | Cucurbitaceae | Seed Oil | Identified as a source | [8] |
| Fevillea trilobata | Cucurbitaceae | Seed Oil | Identified as a source | [8][9] |
Experimental Protocols: Extraction and Isolation
The effective extraction and purification of this compound from seed matrices are critical for research and development. Several methods have been established, each with distinct advantages in terms of yield, purity, and scalability.
Supercritical Fluid Extraction (SFE)
This method uses supercritical CO₂ as a solvent, offering a green alternative to traditional organic solvents. It is highly efficient for extracting non-polar compounds like triacylglycerols rich in this compound.
-
Raw Material: Dried and ground seeds (e.g., Trichosanthes kirilowii).
-
Apparatus: Supercritical Fluid Extractor.
-
Methodology:
-
Place 1000g of ground seeds into the extractor vessel.[12]
-
Set the extraction parameters:
-
Set the separation parameters:
-
The extracted pomegranate seed oil (PSO) or equivalent oil is collected.
-
The crude oil is then hydrolyzed using a 5% sodium hydroxide solution under reflux for 1.5-2 hours to yield a soap mixture.[12]
-
The soap mixture is acidified with hydrochloric acid to a pH of approximately 3.5 to liberate the mixed free fatty acids.[12]
-
The fatty acid mixture is then subjected to a urea inclusion method to separate saturated and monounsaturated fatty acids from polyunsaturated fatty acids like this compound, yielding a high-purity product.[12]
-
Soxhlet Extraction
A classic and widely used method for solid-liquid extraction, suitable for laboratory-scale operations.
-
Raw Material: Finely homogenized seeds.
-
Apparatus: Soxhlet apparatus.
-
Methodology:
-
Place approximately 20g of homogenized seeds into a thimble.[13]
-
Extract using a suitable organic solvent (e.g., n-hexane, petroleum ether) in a 500 mL Soxhlet apparatus.[13][14]
-
Conduct the extraction for 4-8 hours at a temperature dependent on the solvent's boiling point (e.g., 79°C for n-hexane).[13][14]
-
After extraction, evaporate the solvent from the miscella using a rotary evaporator to obtain the crude seed oil.[13]
-
Further purification steps, such as hydrolysis and crystallization, are required to isolate pure this compound.
-
Cold Pressing
A mechanical extraction method that avoids the use of heat and chemical solvents, preserving the natural quality of the oil. It is often used for producing food-grade oils.
-
Raw Material: Whole, dried seeds.
-
Apparatus: Mechanical screw press.
-
Methodology:
-
Ensure seeds are cleaned and dried to an optimal moisture content (typically below 10%).[15]
-
Feed the seeds directly into the cold press.
-
The mechanical pressure expels the oil, which is collected. The remaining solid is known as the seed cake.
-
The collected crude oil is typically filtered to remove any solid particles.
-
Refining steps such as degumming, deacidification, and decolorization may be employed to improve purity.[15]
-
Analytical Methodologies for Quantification
Accurate identification and quantification of this compound are essential. Gas Chromatography (GC) is the most common technique employed for fatty acid profiling.
Fatty Acid Methyl Ester (FAME) Preparation
Before GC analysis, triacylglycerols are converted into volatile fatty acid methyl esters (FAMEs).
-
Methodology (Acid-Catalyzed Transesterification):
-
Dissolve a known amount of the extracted oil (e.g., 25 mg) in a solvent mixture (e.g., 1.5 mL of toluene).
-
Add 3 mL of 1% sulfuric acid in methanol.
-
Heat the mixture in a sealed vial at 50°C for 16 hours.
-
After cooling, add 4.5 mL of 5% aqueous sodium chloride and 3 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
The sample is now ready for GC analysis.
-
Gas Chromatography (GC) Analysis
-
Apparatus: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for FAME separation (e.g., Supelco SP-2560, 100 m x 0.25 mm x 0.20 µm).
-
Methodology:
-
Injector: Set temperature to 250°C. Inject 1 µL of the FAME sample.[16]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Detector (FID): Set temperature to 260°C.
-
Identification: Identify peaks by comparing their retention times with those of a known this compound standard and a standard FAME mixture (e.g., FAME 37 components).[16]
-
Quantification: Calculate the relative percentage of this compound based on the total peak area of all identified fatty acids.[16]
-
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key cellular signaling pathways, particularly those involved in inflammation and apoptosis.
Anti-Inflammatory Signaling
PuA demonstrates potent anti-inflammatory activity primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and subsequent inhibition of the NF-κB pathway.
-
Mechanism:
-
This compound acts as an agonist for both PPAR-α and PPAR-γ.[8]
-
Activated PPARs form a heterodimer with the Retinoid X Receptor (RXR).
-
This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Crucially, activated PPAR-γ can inhibit the activity of the pro-inflammatory transcription factor NF-κB (Nuclear Factor kappa B).[5][8][17]
-
Inhibition of NF-κB prevents its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][17]
-
Additionally, PuA has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which is often triggered by lipopolysaccharides (LPS).[18]
-
Pro-Apoptotic Signaling in Cancer Cells
In various cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis (programmed cell death). This effect appears to be mediated by lipid peroxidation and the activation of intrinsic apoptotic pathways.
-
Mechanism:
-
This compound, a polyunsaturated fatty acid, is susceptible to lipid peroxidation, leading to an accumulation of lipid peroxides within the cancer cell.[19][20]
-
This oxidative stress, combined with the generation of diacylglycerol, activates Protein Kinase C (PKC).[19][21]
-
The activated PKC signaling cascade contributes to a disruption of the mitochondrial membrane potential.[21]
-
Disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.
-
Cytochrome c activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[22]
-
Executioner caspases cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as membrane blebbing and DNA fragmentation.[19][22]
-
Metabolism and Biosynthesis
Metabolism in Mammals
Upon ingestion, this compound is not extensively stored in tissues in its original form. Instead, it is primarily metabolized in the liver into a beneficial isomer of conjugated linoleic acid (CLA).[8][23]
-
Pathway:
-
This compound (18:3, c9,t11,c13) undergoes a saturation reaction, likely involving the reduction of the cis-13 double bond.[9][17]
-
This conversion yields rumenic acid (c9, t11-CLA), a well-studied CLA isomer with its own array of health benefits.[1][17]
-
This CLA isomer can then enter two main metabolic routes: β-oxidation for energy production or further desaturation and elongation to form other conjugated fatty acids.[9][17]
-
Biosynthesis in Plants
This compound is synthesized in plants from common fatty acids through the action of specific enzymes. Understanding this pathway is crucial for metabolic engineering efforts to produce PuA in non-native oilseed crops.[24][25]
-
Pathway:
-
The synthesis starts with oleic acid (18:1Δ⁹).
-
A Δ12-desaturase enzyme (FAD2) introduces a second double bond, converting oleic acid into linoleic acid (18:2Δ⁹,¹²).[26]
-
A specialized bifunctional enzyme, a fatty acid conjugase/desaturase (FADX), then acts on linoleic acid. It isomerizes the Δ12 double bond to a trans-11 double bond and introduces a new cis-13 double bond, resulting in the final this compound structure (18:3Δ⁹,¹¹,¹³).[26]
-
Conclusion
While pomegranate remains the most concentrated source of this compound, species from the Cucurbitaceae family, particularly Trichosanthes kirilowii and Momordica charantia, represent important and commercially viable alternative sources. The extraction and analytical protocols outlined provide a standardized framework for isolating and quantifying this high-value fatty acid. Furthermore, the elucidation of its molecular mechanisms of action, particularly in modulating inflammatory and apoptotic signaling pathways, reinforces its potential as a lead compound for the development of novel therapeutics and functional foods. Continued research into these alternative sources and the metabolic engineering of oilseed crops will be pivotal in meeting the growing demand for this compound in global health and wellness markets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - the compound and its properties [naturalpoland.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomegranate Seed Oil (Punica Granatum L.): A Source of this compound (Conjugated -Linolenic Acid) [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jfbs.juw.edu.pk [jfbs.juw.edu.pk]
- 11. researchgate.net [researchgate.net]
- 12. CN1762966A - A method for producing high-purity this compound - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. CN101033188A - Method of preparing this compound, its salt and ester - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound ameliorates obesity-related hyperlipidemia and fatty liver in mice via regulation of intestinal flora and lipopolysaccharide-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinmedjournals.org [clinmedjournals.org]
- 20. clinmedjournals.org [clinmedjournals.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound from Trichosanthes kirilowii seed oil is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 25. This compound production in Brassica napus [agris.fao.org]
- 26. Yarrowia lipolytica as a Platform for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
Punicic acid metabolism and conversion to conjugated linoleic acid (CLA) in vivo
An In-depth Technical Guide on Punicic Acid Metabolism and its In Vivo Conversion to Conjugated Linoleic Acid (CLA)
Introduction
This compound (PA), a conjugated linolenic acid (CLnA) isomer (cis-9, trans-11, cis-13 C18:3), is the primary bioactive component of pomegranate seed oil (PSO), accounting for 74-85% of its fatty acid profile.[1][2] Structurally similar to conjugated linoleic acid (CLA), this compound has garnered significant attention from the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-obesity effects.[3][4][5] A key aspect of its bioactivity lies in its efficient in vivo conversion to rumenic acid (cis-9, trans-11 CLA), a well-studied CLA isomer with numerous biological functions.[1][6] This technical guide provides a comprehensive overview of the metabolic fate of this compound, its conversion to CLA, and the experimental methodologies used to study these processes.
Metabolic Pathway of this compound to CLA
The in vivo metabolism of this compound primarily occurs in the liver, where it undergoes a saturation process to form the cis-9, trans-11 isomer of CLA.[7][8] This conversion is a critical step, as many of the physiological effects attributed to this compound are believed to be mediated by its conversion to CLA.
The proposed metabolic pathway is as follows:
-
Conversion to CLA: this compound is metabolized to cis-9, trans-11 CLA.[1][6] This conversion is thought to be a result of the saturation of the Δ13 double bond, a reaction catalyzed by an enzyme, potentially nicotinamide adenine dinucleotide phosphate (NADP).[1][7]
-
Further Metabolism of CLA: Once formed, cis-9, trans-11 CLA can enter two primary metabolic routes while retaining its conjugated diene structure[7][8]:
-
β-oxidation: The CLA isomer can be broken down via β-oxidation to form conjugated diene 16:2 (CD 16:2).[7][8]
-
Desaturation and Elongation: Alternatively, it can be further metabolized by the enzyme Δ6-desaturase to form conjugated diene 18:3 (CD 18:3). This intermediate can then be elongated to CD 20:3 and further desaturated by Δ5-desaturase to yield CD 20:4.[3][7]
-
dot graph { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
// Nodes PA [label="this compound\n(c9,t11,c13-18:3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CLA [label="c9,t11-CLA", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaOx [label="β-oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desat [label="Δ6-desaturase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CD16_2 [label="CD 16:2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD18_3 [label="CD 18:3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elong [label="Elongation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CD20_3 [label="CD 20:3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desat5 [label="Δ5-desaturase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CD20_4 [label="CD 20:4", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PA -> CLA [label="Saturation of Δ13 double bond"]; CLA -> BetaOx; BetaOx -> CD16_2; CLA -> Desat; Desat -> CD18_3; CD18_3 -> Elong; Elong -> CD20_3; CD20_3 -> Desat5; Desat5 -> CD20_4; }
Metabolic pathway of this compound to CLA and its derivatives.
Tissue Distribution of this compound and CLA
Following oral administration, this compound is absorbed and metabolized, leading to the accumulation of both this compound and its metabolite, c9,t11-CLA, in various tissues.
-
Animal Studies (Rats): In rats, orally administered this compound is incorporated and metabolized to c9,t11-CLA in the plasma, liver, kidney, heart, brain, and adipose tissue.[6][9] The levels of this compound and CLA are generally highest in the liver and plasma, with the lowest accumulation observed in the brain.[9] Some studies have detected traces of this compound in the liver and heart, while CLA is more widely distributed.[3][4] In adipose tissue, this compound has been detected in percentages ranging from 2.13% to 4.99%.[10]
-
Human Studies: In humans, the consumption of Trichosanthes kirilowii seed kernels, a source of this compound, at a dose of 3g/day for 28 days led to an increase in this compound levels in plasma (to 0.47%) and red blood cell membranes (to 0.37%).[7] Concurrently, the levels of c9,t11-CLA increased from 0.05% to 0.23% in plasma and from 0.03% to 0.17% in red blood cell membranes.[7][8]
Quantitative Data on this compound Conversion to CLA
The conversion of this compound to CLA is a significant metabolic event. The following table summarizes quantitative data from various in vivo studies.
| Study Type | Species/Model | Dosage | Duration | Tissue | This compound Level | c9,t11-CLA Level | Reference |
| In vivo | Human | 3g PA/day | 28 days | Plasma | 0.47% of total fatty acids | 0.23% of total fatty acids (increased from 0.05%) | [7][8] |
| In vivo | Human | 3g PA/day | 28 days | Red Blood Cell Membranes | 0.37% of total fatty acids | 0.17% of total fatty acids (increased from 0.03%) | [7][8] |
| In vivo | Rats | 1% Pomegranate Seed Oil in diet | 12 weeks | Adipose Tissue | Not specified | Increased | [11] |
| In vivo | Rats | 1%, 2%, and 4% Pomegranate Seed Oil | 40 days | Adipose Tissue (retroperitoneal) | 2.13% to 4.99% | Present in a dose-dependent manner | [10] |
| In vivo | Rats | 1%, 2%, and 4% Pomegranate Seed Oil | 40 days | Adipose Tissue (epididymal) | 2.13% to 4.83% | Present in a dose-dependent manner | [10] |
| In vitro | Caco-2 cells | 20 µmol/L PA | 24 hours | Cells | Not specified | ~11% conversion rate | [12] |
Experimental Protocols
The following table details the methodologies employed in key in vivo studies investigating this compound metabolism.
| Parameter | Study 1 | Study 2 | Study 3 |
| Animal Model | Male Wistar rats | Male Sprague-Dawley rats | C57BL/6J mice |
| Number of Animals | 56 (distributed in seven groups) | Not specified | Not specified |
| Dosage and Administration | Pomegranate seed oil (PSO) at 1%, 2%, and 4% of daily feed intake, administered orally for 40 days. | Orally administered this compound from Trichosanthes kirilowii seed oil over a 24-hour period. | High-fat diet with 1% pomegranate seed oil for 12 weeks. |
| Control Group | Received water or linseed oil (LNA source) at 1%, 2%, and 4%. | Not specified | High-fat diet without PSO. |
| Sample Collection | Gastrocnemius muscle and adipose tissues (retroperitoneal and epididymal). | Plasma, liver, kidney, heart, brain, and adipose tissue. | Body weight, body composition, and tissues for insulin sensitivity assessment. |
| Analytical Methods | Fatty acid profile by gas chromatography. Antioxidant enzyme activity by spectrophotometer. Adipocyte isolation by collagenase tissue digestion. | High-performance liquid chromatography and gas chromatography-mass spectrometry for fatty acid identification and analysis. | pSABRE DEXA-scan for body composition, Columbus Instruments for energy expenditure, and insulin clamps for insulin sensitivity. |
| Key Findings | PA was detected in adipose tissues. CLA was present in all tissues of PSO-supplemented animals in a dose-dependent manner. | PA was incorporated and metabolized to c9,t11-CLA in all tissues studied. | PSO intake resulted in lower body weight and decreased body fat mass, with improved peripheral insulin sensitivity. |
| Reference | [10] | [9] | [11] |
A typical experimental workflow for an in vivo this compound study.
Conclusion
The in vivo metabolism of this compound is characterized by its efficient conversion to cis-9, trans-11 conjugated linoleic acid, a bioactive fatty acid. This conversion is a key determinant of the physiological effects observed upon the consumption of this compound-rich oils like pomegranate seed oil. The resulting CLA is distributed across various tissues and is further metabolized through β-oxidation or desaturation and elongation pathways. Understanding these metabolic processes is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of this compound. Further well-designed human clinical trials are necessary to fully elucidate the metabolic fate and bioavailability of this compound in clinical settings.[7]
References
- 1. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomegranate Seed Oil as a Source of Conjugated Linolenic Acid (CLnA) Has No Effect on Atherosclerosis Development but Improves Lipid Profile and Affects the Expression of Lipid Metabolism Genes in apoE/LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]
- 8. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Trichosanthes kirilowii seed oil is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation and effects of this compound on muscle and adipose tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uptake of conjugated linolenic acids and conversion to cis-9, trans-11-or trans-9, trans-11-conjugated linoleic acids in Caco-2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
Punicic Acid: A Deep Dive into its Mechanism of Action as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Punicic acid (PUA), a conjugated linolenic acid isomer found predominantly in pomegranate seed oil, has emerged as a promising natural compound with a wide array of biological activities. Central to its therapeutic potential is its function as a peroxisome proliferator-activated receptor (PPAR) agonist. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its effects via PPAR modulation. It provides a detailed overview of its binding affinity, isoform-specific activation, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.
Introduction to this compound and PPARs
This compound is an omega-5 polyunsaturated fatty acid with a chemical structure of cis-9, trans-11, cis-13 18:3. Its biological effects, including anti-inflammatory, anti-diabetic, and anti-obesity properties, are largely attributed to its interaction with PPARs.[1][2] PPARs are a group of nuclear receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors act as ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cellular differentiation.[1] this compound has been identified as a pan-agonist, capable of activating multiple PPAR isoforms, with a particularly robust effect on PPARγ.[3][4]
Quantitative Analysis of this compound-PPAR Interaction
The interaction of this compound with PPARs has been quantified in various studies, providing insights into its potency and isoform preference.
| Parameter | PPAR Isoform | Value | Cell/System | Reference |
| Binding Affinity (IC50) | Human PPARγ | 2.5 µM | Cell-free assay | [3] |
| Reporter Gene Activation | PPARα | Dose-dependent increase | 3T3-L1 pre-adipocytes | [4] |
| Reporter Gene Activation | PPARγ | Dose-dependent increase | 3T3-L1 pre-adipocytes | [4] |
| Reporter Gene Activation | PPARδ | Increased reporter activity | IEC and macrophages | [5] |
| Effective Concentration (In Vitro) | PPARγ Activation | 1.25 - 10 µM | 3T3-L1 cells | [3] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in key studies to characterize the interaction between this compound and PPARs.
PPAR Reporter Gene Assay
This assay is used to determine the ability of a compound to activate a specific PPAR isoform and initiate the transcription of a reporter gene.
Objective: To quantify the transactivation of PPARα and PPARγ by this compound.
Methodology:
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured in a suitable medium.
-
Transfection: Cells are transiently transfected with a plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene, along with a plasmid expressing the desired PPAR isoform (α or γ).
-
Treatment: Transfected cells are treated with varying concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) or a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ, Wy-14,643 for PPARα).[6]
-
Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative luciferase activity is calculated and normalized to a control group to determine the fold-change in PPAR activation.
Cell-Free PPARγ Ligand Binding Domain (LBD) Assay
This assay directly measures the binding affinity of a compound to the ligand-binding domain of a PPAR isoform.
Objective: To determine the IC50 value of this compound for human PPARγ.
Methodology:
-
Reagents: Recombinant human PPARγ LBD, a fluorescently labeled PPARγ ligand (tracer), and the test compound (this compound).
-
Assay Principle: The assay is based on the principle of competitive binding. This compound competes with the fluorescent tracer for binding to the PPARγ LBD.
-
Procedure: The PPARγ LBD is incubated with the fluorescent tracer in the presence of increasing concentrations of this compound.
-
Detection: The fluorescence polarization or a similar detection method is used to measure the amount of tracer bound to the LBD. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the fluorescence signal.
-
Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of the tracer binding, is calculated.[3]
In Vivo Mouse Models of Inflammation and Metabolic Disease
Animal models are crucial for understanding the physiological effects of this compound-mediated PPAR activation.
Objective: To investigate the effects of dietary this compound on glucose homeostasis and inflammation in vivo.
Methodology:
-
Animal Models: Genetically obese db/db mice or mice with diet-induced obesity are often used.[4] To study the specific role of PPARs, tissue-specific PPARγ null mice (e.g., macrophage-specific or intestinal epithelial cell-specific) are employed.[7]
-
Dietary Intervention: Mice are fed a diet supplemented with this compound (e.g., 1% w/w) for a specified period.[5]
-
Physiological Measurements: Parameters such as fasting blood glucose, plasma insulin, and glucose tolerance tests are performed.[4][8]
-
Gene Expression Analysis: At the end of the study, tissues such as adipose tissue, skeletal muscle, and colon are collected.[5][8] Quantitative real-time PCR is used to measure the mRNA expression of PPARs, their target genes (e.g., acyl-CoA oxidase, CD36), and inflammatory markers (e.g., TNF-α, NF-κB).[4][8]
-
Histological Analysis: Tissues may be examined for signs of inflammation or other pathological changes.
Signaling Pathways and Molecular Mechanisms
This compound, through the activation of PPARs, modulates several downstream signaling pathways, leading to its observed physiological effects.
PPARγ-Mediated Anti-Inflammatory Pathway
This compound's potent anti-inflammatory effects are primarily mediated through the activation of PPARγ. Activated PPARγ can interfere with pro-inflammatory transcription factors such as NF-κB.
Caption: this compound activates PPARγ, leading to the inhibition of NF-κB and reduced inflammation.
PPARα-Mediated Lipid Metabolism Pathway
Activation of PPARα by this compound plays a role in regulating lipid metabolism, particularly fatty acid oxidation.
Caption: this compound activates PPARα, promoting the expression of genes involved in fatty acid oxidation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound in a mouse model of metabolic disease.
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound is a potent, naturally occurring PPAR agonist with a multi-faceted mechanism of action. Its ability to bind and activate PPARγ, and to a lesser extent PPARα and PPARδ, underpins its observed anti-inflammatory and metabolic benefits. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development.
Future investigations should focus on:
-
Elucidating the precise binding kinetics and structural basis of this compound's interaction with all three PPAR isoforms.
-
Conducting comprehensive dose-response studies in human clinical trials to establish optimal therapeutic dosages.
-
Exploring the potential synergistic effects of this compound with other therapeutic agents for the treatment of metabolic and inflammatory diseases.
-
Further investigating the role of this compound's metabolites in mediating its biological effects.
By continuing to unravel the intricate details of its mechanism of action, the full therapeutic potential of this compound can be harnessed for the development of novel, safe, and effective treatments for a range of human diseases.
References
- 1. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Activation of PPAR gamma and alpha by this compound ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Punicic Acid Isomer Plexus: A Technical Guide to Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid, a conjugated linolenic acid (CLnA) isomer and the primary fatty acid in pomegranate seed oil, has emerged as a molecule of significant interest in the scientific community.[1][2][3][4][5][6][7] Its unique chemical structure, characterized by three conjugated double bonds, bestows upon it a range of potent biological activities. Beyond this compound itself, a family of its isomers, including jacaric acid, catalpic acid, calendic acid, and α-eleostearic acid, are also demonstrating considerable therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and its isomers, with a focus on their anticancer, anti-inflammatory, antioxidant, and metabolic health-promoting effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.
Anticancer Activities
This compound and its isomers have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines.[8][9][10][11][12] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its isomers against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | T98 | Glioblastoma | 9.85 µl/ml | [13] |
| HCT-116 | Colorectal Carcinoma | Cytotoxic at 14 µM | [4] | |
| FaDu | Hypopharyngeal Carcinoma | Cytotoxic at 14 µM | [4] | |
| MDA-MB-231 | Breast Cancer | 92% inhibition at 40 µM | [14] | |
| MDA-ERα7 | Breast Cancer | 96% inhibition at 40 µM | [14] | |
| Jacaric Acid | PC-3 | Prostate Cancer | 11.8 µM | [15] |
| LNCaP | Prostate Cancer | 2.2 µM | [15] | |
| PU5-1.8 | Murine Macrophage-like Leukemia | Time- and concentration-dependent inhibition | [16] |
Experimental Protocols for Anticancer Activity Assessment
This protocol is adapted from the methodology used to assess the effect of jacaric acid on the proliferation of PU5-1.8 cells.[16]
-
Cell Seeding: Seed cancer cells (e.g., PU5-1.8) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound isomer for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
This protocol is based on the methods used to evaluate this compound-induced apoptosis in T98 glioblastoma cells.[13]
-
Cell Treatment: Treat cancer cells with the desired concentration of the this compound isomer for the designated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways in Anticancer Activity
This compound has been shown to inhibit glioblastoma cell migration and proliferation through the PI3K/AKT1/mTOR signaling pathway.[13]
Caption: this compound inhibits the PI3K/AKT1/mTOR pathway, leading to reduced cancer cell proliferation and migration, and induced apoptosis.
Anti-inflammatory Activities
This compound and its isomers exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][6]
Quantitative Anti-inflammatory Data
| Compound/Extract | Model | Effect | Reference |
| This compound | TNBS-induced colitis in rats | Decreased MPO and F2-isoprostane levels | [17] |
| Calendula officinalis extract | Carrageenan-induced paw edema in rats | 50.6% and 65.9% inhibition at 250 and 500 mg/kg | [18][19] |
| Dextran-induced paw edema in rats | 41.9% and 42.4% inhibition at 250 and 500 mg/kg | [18][19] | |
| LPS-stimulated macrophages | Dose-dependent inhibition of NO production (50% at 147 µL/mL) | [7][20][21] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This protocol is based on the methodology for measuring MPO activity as a marker of neutrophil infiltration in inflamed tissues.[14][18][22][23]
-
Tissue Homogenization: Homogenize tissue samples in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: In a 96-well plate, add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Absorbance Measurement: Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.
-
Calculation: Express MPO activity as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
This protocol provides a general workflow for the quantification of F2-isoprostanes, a biomarker of lipid peroxidation and oxidative stress.[15][24][25][26][27]
-
Sample Preparation: Extract lipids from biological samples (plasma, tissue homogenates) using a suitable solvent system (e.g., Folch extraction).
-
Saponification: Hydrolyze the esterified F2-isoprostanes to their free acid form using a base (e.g., KOH).
-
Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge to isolate the F2-isoprostanes.
-
Derivatization: Convert the F2-isoprostanes to pentafluorobenzyl (PFB) esters and then to trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
Quantification: Quantify the F2-isoprostanes by comparing the peak area of the analyte to that of a deuterated internal standard.
Signaling Pathways in Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.
Caption: this compound inhibits inflammation by blocking NF-κB activation and the p38 MAPK pathway, reducing pro-inflammatory gene expression and ROS production.
Antioxidant Activities
The conjugated double bond system in this compound and its isomers confers significant antioxidant properties, enabling them to scavenge free radicals and protect against oxidative damage.
Quantitative Antioxidant Data
| Compound | Assay | Result | Reference |
| This compound | DPPH | ~50% scavenging at 250 µg/mL | [28] |
| α-Eleostearic Acid | DPPH | ~53% scavenging at 250 µg/mL | [28] |
| Hydroxyl radical scavenging | Showed in vitro antioxidant activity | [23][27] |
Experimental Protocols for Antioxidant Activity Assessment
This is a widely used method to assess the free radical scavenging ability of a compound.[28][29][30][31][32]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
The ORAC assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe.[17][19][20][33][34]
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: In a 96-well black microplate, add the test sample or Trolox standard, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a short period.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidation reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents (TE).
Metabolic Health Benefits
This compound and its isomers have shown promise in improving various aspects of metabolic health, including glucose homeostasis and lipid metabolism.[2][3][7][25][26][29][30]
Quantitative Metabolic Health Data
| Compound | Model | Effect | Reference |
| This compound | High-fat diet-fed mice | Improved glucose tolerance and suppressed obesity-related inflammation | [35] |
| Catalpic Acid | High-fat diet-fed mice | Decreased fasting plasma glucose and insulin, decreased abdominal fat, increased HDL, decreased triglycerides | [24] |
Experimental Protocols for Assessing Metabolic Effects
This assay determines the ability of a compound to bind to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid and glucose metabolism.[21][33][36][37][38]
-
Reagents: Use a commercially available PPARγ ligand binding assay kit, which typically includes a fluorescently labeled PPARγ ligand and the PPARγ ligand-binding domain (LBD).
-
Competition Reaction: In a microplate, incubate the PPARγ LBD with the fluorescent ligand in the presence of varying concentrations of the test compound.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. Binding of the test compound to the LBD will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent ligand.
This assay is used to measure the activation of the NF-κB signaling pathway, which is involved in inflammation associated with metabolic disorders.[16][35][36][39][40]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation.
Signaling Pathways in Metabolic Health
This compound improves metabolic health by activating PPARγ and inhibiting the pro-inflammatory NF-κB pathway.
Caption: this compound enhances metabolic health by activating PPARγ to improve glucose and lipid metabolism, and by inhibiting NF-κB to reduce inflammation.
Conclusion
This compound and its isomers represent a promising class of natural compounds with a diverse array of biological activities. Their demonstrated anticancer, anti-inflammatory, antioxidant, and metabolic health-promoting effects warrant further investigation for their potential therapeutic applications. The data, experimental protocols, and signaling pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of these remarkable fatty acids. Continued research in this area is crucial to translate the preclinical findings into effective clinical interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfbs.juw.edu.pk [jfbs.juw.edu.pk]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Triggers Ferroptotic Cell Death in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 21. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nwlifescience.com [nwlifescience.com]
- 23. Myeloperoxidase (MPO) Activity Assay [bio-protocol.org]
- 24. sfrbm.org [sfrbm.org]
- 25. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sfrbm.org [sfrbm.org]
- 27. ovid.com [ovid.com]
- 28. Determination of antioxidant activity by DPPH free radical scavenging assay [bio-protocol.org]
- 29. acmeresearchlabs.in [acmeresearchlabs.in]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. iomcworld.com [iomcworld.com]
- 33. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. 2.3. NF-κB Reporter Gene Assay [bio-protocol.org]
- 36. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 37. researchgate.net [researchgate.net]
- 38. raybiotech.com [raybiotech.com]
- 39. indigobiosciences.com [indigobiosciences.com]
- 40. indigobiosciences.com [indigobiosciences.com]
Investigating the In Vitro Antioxidant Properties of Punicic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid (PA), a conjugated linolenic acid (CLnA) isomer, is the primary bioactive component of pomegranate seed oil (PSO), constituting 64-83% of the oil.[1][2] This omega-5 polyunsaturated fatty acid is gaining significant scientific interest for its potential health benefits, including potent antioxidant and anti-inflammatory effects.[3][4][5] In vitro studies are crucial for elucidating the fundamental mechanisms by which this compound combats oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative findings, and presenting detailed experimental protocols and pathway visualizations.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, involving both direct and indirect mechanisms. It not only neutralizes harmful free radicals directly but also enhances the cell's endogenous antioxidant defense systems.
-
Direct Radical Scavenging: this compound has demonstrated the ability to directly scavenge free radicals, a key factor in its antioxidant capacity.[6] This includes neutralizing highly reactive molecules like hydroxyl radicals and participating in metal chelation, which prevents the formation of new radicals.[6]
-
Upregulation of Endogenous Antioxidant Enzymes: A significant aspect of this compound's efficacy is its ability to enhance the body's own antioxidant defenses. Studies have shown that supplementation with CLnA isomers, including this compound, can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8]
-
Modulation of Signaling Pathways: this compound influences cellular signaling pathways that regulate the expression of antioxidant genes. It has been shown to modulate the expression of peroxisome proliferator-activated receptors (PPARs), which are involved in controlling genes related to lipid metabolism and inflammation.[5][6][9] While direct evidence for this compound is still emerging, other pomegranate constituents are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[10][11]
-
Inhibition of Pro-oxidant Enzymes: this compound can also exert its effects by inhibiting enzymes that generate reactive oxygen species (ROS). For instance, it has been shown to prevent the increase in nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, a major source of cellular ROS, in response to inflammatory stimuli like TNF-α.[3][6]
Quantitative Data on Antioxidant Effects
The following tables summarize the key quantitative and qualitative findings from in vitro and ex vivo studies on the antioxidant effects of this compound and pomegranate seed oil.
Table 1: Effects of this compound (PA) / Pomegranate Seed Oil (PSO) on Cellular Systems
| System/Cell Type | Agent | Concentration(s) | Observed Antioxidant Effect | Reference(s) |
| H9c2 Cardiomyocytes | PSO | 50, 100, and 200 µg/mL | Significantly reduced intracellular ROS levels and increased superoxide dismutase (SOD) activity. | [3] |
| Human Neutrophils | PA | 10 µM - 40 µM | Inhibited TNF-α-induced ROS production in a dose-dependent manner. Did not inhibit PMA-induced ROS production. | [12] |
| Alloxan-Induced Diabetic Rats (ex vivo) | PA + α-tocopherol | 0.25% PA + 0.15% AT in diet | Significantly lowered LDL and erythrocyte lipid peroxidation; highest reduction in liver & membrane peroxidation. | |
| Sodium Arsenite-Induced Oxidative Stress in Rats (ex vivo) | PA | Diet supplementation | Increased activity of SOD, CAT, and GPx; lowered nitric oxide (NO) synthase activity. | [7][8] |
| Breast Cancer Cells (MDA-MB-231 & MDA-ERα7) | PA | 40 µM | Inhibition of cell proliferation was found to be dependent on lipid peroxidation. |
Table 2: Summary of this compound's Antioxidant Mechanisms
| Mechanism | Description | Key Molecules/Pathways Involved | Reference(s) |
| Direct Scavenging | Neutralization of reactive oxygen species. | Hydroxyl radicals, Metal ions | [6] |
| Enzyme Upregulation | Increases the activity of endogenous antioxidant enzymes. | SOD, CAT, GPx | [3][7] |
| Signaling Pathway Modulation | Activates transcription factors that control antioxidant gene expression. | PPARs, Nrf2 (implicated) | [5][9] |
| Inhibition of Pro-Oxidant Activity | Reduces the activity of ROS-generating enzymes and processes. | NADPH oxidase, Lipid peroxidation | [6][7] |
| Protection of Lipoproteins | Increases the antioxidant properties of High-Density Lipoprotein (HDL) and the activity of Paraoxonase 1 (PON1). | HDL, PON1 | [5][9] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro assessment of antioxidant properties. Below are standardized protocols for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound (e.g., 10-500 µg/mL) in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[14]
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Add 20 µL of the this compound solution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[15][16] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: Add 10 µL of the this compound solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[15][16]
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as micromolar Fe(II) equivalents.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of SOD in a sample to inhibit the dismutation of superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Principle: Xanthine oxidase produces superoxide radicals (O₂⁻), which react with a detection reagent (like WST-1 or nitroblue tetrazolium) to form a colored product.[17] SOD in the sample scavenges the O₂⁻, thereby reducing the color formation.[17][18]
-
Reagent Preparation: Prepare assay buffer, xanthine solution, detection reagent, and xanthine oxidase enzyme solution according to the kit manufacturer's instructions.
-
Sample Preparation: Homogenize cell or tissue samples and centrifuge to obtain the supernatant containing the enzyme.
-
Reaction Mixture: In a 96-well plate, add the sample, xanthine solution, and detection reagent.
-
Initiation: Start the reaction by adding the xanthine oxidase solution.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for approximately 20 minutes.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 440-450 nm).
-
Calculation: The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and is typically expressed as U/mL or U/mg of protein.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be monitored directly by the decrease in absorbance at 240 nm.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 7.0) and a hydrogen peroxide solution (e.g., 10 mM) in the buffer.
-
Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay.
-
Reaction Mixture: In a UV-transparent cuvette, add the phosphate buffer and the sample lysate.
-
Initiation: Start the reaction by adding the H₂O₂ solution.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over a period of 1-3 minutes using a spectrophotometer.
-
Calculation: The enzyme activity is calculated from the initial linear rate of H₂O₂ decomposition using the extinction coefficient of H₂O₂ at 240 nm. Activity is expressed as U/mg protein.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the antioxidant activity of this compound.
Caption: Overview of this compound's Antioxidant Mechanisms.
Caption: Workflow for In Vitro Antioxidant Assessment.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomegranate Seed Oil (Punica Granatum L.): A Source of this compound (Conjugated -Linolenic Acid) [jscimedcentral.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Mechanism Involved in Pomegranate-Mediated Prevention of Breast Cancer: the Role of NF-κB and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [논문]Pomegranate (Punica granatum L.) wine polyphenols affect Nrf2 activation and antioxidant enzyme expression in human neuroblastoma cells (SH-SY5Y) [scienceon.kisti.re.kr]
- 12. researchgate.net [researchgate.net]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method) - Elabscience® [elabscience.com]
Preliminary Studies on Punicic Acid and its Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating cognitive and motor function decline. A growing body of preliminary research suggests that punicic acid, an omega-5 conjugated fatty acid found in pomegranate seed oil, may offer neuroprotective benefits. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays.
This compound is thought to exert its neuroprotective effects through a multi-pronged approach, primarily by exhibiting potent anti-inflammatory and antioxidant properties.[1][2][3] Mechanistic studies have pointed to its interaction with several key signaling pathways involved in neuroinflammation and oxidative stress, including the Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor-kappa B (NF-κB), and the inhibition of calpain, a calcium-dependent protease implicated in neuronal cell death.[1][3] Furthermore, this compound has been shown to reduce the formation of beta-amyloid deposits and the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[2][3]
This guide will synthesize the available preclinical data, present it in a structured format for easy comparison, and provide detailed methodologies for the key experiments cited to aid in the design and interpretation of future studies in this promising area of research.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound and pomegranate seed oil (PSO), which is rich in this compound.
Table 1: In Vitro Studies on the Neuroprotective Effects of this compound and Pomegranate Seed Oil
| Cell Line | Treatment | Concentration | Outcome | Quantitative Result | Reference |
| BV-2 Microglia | Pomegranate Seed Oil (PSO) + LPS | 25 µg/mL | Inhibition of Nitric Oxide (NO) Production | Statistically significant reduction | [4] |
| BV-2 Microglia | Pomegranate Seed Oil (PSO) + LPS | 25 µg/mL | Inhibition of TNF-α Release | Statistically significant reduction | [4] |
| N2a Neuroblastoma | Pomegranate Seed Oil (PSO) + LPS | 10 µg/mL | Reduction of iNOS expression | ~114% reduction compared to LPS-treated cells | [2] |
| 3T3-L1 Pre-adipocytes | This compound | 1.25, 2.5, 5, 10 µM | PPARγ Activation (Luciferase Reporter Assay) | Dose-dependent increase in relative luciferase activity | [5] |
| 3T3-L1 Pre-adipocytes | Pomegranate Seed Oil (PSO) | 1.25, 2.5, 5, 10 µg/mL | PPARγ Activation (Luciferase Reporter Assay) | Dose-dependent increase in relative luciferase activity | [5] |
| SH-SY5Y Neuroblastoma | Fermented Pomegranate Juice (rich in this compound metabolites) + H₂O₂ | 100 µg/mL | Increased Cell Viability (MTT Assay) | Significant increase in cell viability (p < 0.001) | [6] |
| KYSE-30 (Esophageal Cancer) & HF2FF (Normal Fibroblast) | Pomegranate Seed Oil (PSO) | Not Specified | Cell Viability (72h) | Significant decrease in viability of cancer cells, less effect on normal cells (*P < 0.05) | [7] |
Table 2: In Vivo Studies on the Neuroprotective Effects of this compound and Pomegranate Seed Oil
| Animal Model | Treatment | Dosage | Duration | Outcome | Quantitative Result | Reference |
| Rotenone-induced 'Parkinsonian' Rats | Nano-emulsified this compound (Nano-PSO) | Not Specified | Not Specified | Improved motor phenotype | Identification of individuals with varying degrees of benefit | [8] |
| APPsw/Tg2576 Mice (Alzheimer's Model) | 4% Pomegranate Supplementation | 4% of diet | 15 months | Reduced neuroinflammation | Statistically significant reduction | [7] |
| APPsw/Tg2576 Mice (Alzheimer's Model) | 4% Pomegranate Supplementation | 4% of diet | 15 months | Altered APP processing | Lowered amyloidogenic processing | [7] |
| Rats with TNBS-induced Colitis (Inflammation Model) | This compound and Pomegranate Seed Oil | Not Specified | Not Specified | Decreased neutrophil activation and ROS/MPO-mediated tissue damage | Statistically significant protection from colon inflammation | [9] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing neuroprotection.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's neuroprotective effects.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[6][10]
a. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation into a neuronal phenotype, seed the cells at an appropriate density and treat with 10 µM retinoic acid for 5-7 days, changing the medium every 2-3 days.
b. Induction of Neurotoxicity and Treatment:
-
Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in dimethyl sulfoxide (DMSO) followed by dilution in cell culture medium.
-
Incubate the prepared Aβ₁₋₄₂ solution to allow for oligomerization.
-
After differentiation, replace the medium with fresh medium containing the desired concentration of Aβ₁₋₄₂ (e.g., 10 µM).
-
In parallel, treat cells with varying concentrations of this compound (e.g., 1-100 µM) either as a pre-treatment before Aβ₁₋₄₂ exposure or concurrently.
c. Assessment of Cell Viability (MTT Assay):
-
After the treatment period (e.g., 24-48 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Anti-inflammatory Assay in BV-2 Microglia
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[4][11]
a. Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
b. LPS Stimulation and this compound Treatment:
-
Seed BV-2 cells in 24-well plates at a suitable density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
c. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after the treatment period.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
d. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions.
PPARγ Activation Luciferase Reporter Assay
This protocol describes a method to assess the ability of this compound to activate PPARγ using a luciferase reporter gene assay in a suitable cell line (e.g., 3T3-L1 or HEK293T).[5][12]
a. Cell Culture and Transfection:
-
Culture the chosen cell line in the appropriate medium.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.
b. Treatment and Luciferase Assay:
-
After transfection, treat the cells with various concentrations of this compound (e.g., 1-25 µM) for 24 hours. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold activation relative to the vehicle-treated control.
NF-κB (p65) Nuclear Translocation Immunofluorescence Assay
This protocol details a method to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in activated microglia.[13][14]
a. Cell Culture, Treatment, and Fixation:
-
Grow BV-2 microglia on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
b. Immunostaining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
c. Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).
Calpain Activity Fluorometric Assay
This protocol provides a general method for measuring calpain activity in cell lysates, which can be adapted to assess the inhibitory effect of this compound.[3][15]
a. Cell Lysis and Protein Quantification:
-
Treat neuronal cells (e.g., SH-SY5Y) with a neurotoxic agent to induce calpain activation, with and without pre-treatment with this compound.
-
Lyse the cells in a suitable extraction buffer that preserves calpain activity.
-
Quantify the total protein concentration in the lysates using a standard protein assay (e.g., BCA assay).
b. Fluorometric Assay:
-
Use a commercial calpain activity assay kit that utilizes a fluorogenic calpain substrate (e.g., Ac-LLY-AFC).
-
In a 96-well plate, combine the cell lysate with the reaction buffer and the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 1 hour), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Calculate the calpain activity and express it as a percentage of the activity in the control (toxin-treated) group to determine the inhibitory effect of this compound.
Conclusion
The preliminary evidence for the neuroprotective effects of this compound is promising, highlighting its potential as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, targeting both inflammatory and oxidative stress pathways, makes it an attractive candidate for further investigation. However, the current body of research is still in its early stages. Future studies should focus on generating more robust quantitative data from well-controlled in vivo studies using relevant animal models of neurodegeneration. Furthermore, the challenges associated with the bioavailability of this compound to the central nervous system need to be addressed through the development of effective delivery systems. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's neuroprotective potential and translating these preclinical findings into clinical applications.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the synergistic potential of pomegranate fermented juice compounds against oxidative stress-induced neurotoxicity through computational docking and experimental analysis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. korambiotech.com [korambiotech.com]
- 11. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 14. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells | PLOS One [journals.plos.org]
Punicic Acid: A Technical Guide to its Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid (PA), an omega-5 conjugated linolenic acid isomer predominantly found in pomegranate seed oil, has garnered significant scientific interest for its potent anti-inflammatory and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action on the immune system, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.
Core Mechanisms of Immunomodulation
This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily by targeting key inflammatory pathways and modulating the function of various immune cells.
1. Anti-inflammatory Effects:
This compound has demonstrated significant anti-inflammatory activity in numerous preclinical models.[1][4] Its primary mechanisms include the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling cascades.
2. Immune Cell Modulation:
PA influences a range of immune cells, including neutrophils, macrophages, and T lymphocytes, steering them towards a less inflammatory phenotype.
3. Signaling Pathway Modulation:
The immunomodulatory effects of this compound are underpinned by its ability to interact with and modulate key intracellular signaling pathways that govern inflammation and immune responses. The primary pathways identified are:
-
Peroxisome Proliferator-Activated Receptors (PPARs): this compound acts as an agonist for both PPAR-γ and PPAR-α.[2][5] Activation of these nuclear receptors leads to the transrepression of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[5][6]
-
Mitogen-Activated Protein Kinase (MAPK): this compound can inhibit the phosphorylation of key MAPK proteins, such as p38, thereby dampening downstream inflammatory signaling.[7]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound on various immunological parameters as reported in the scientific literature.
Table 1: Effect of this compound on Neutrophil Function
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Observed Effect | Reference(s) |
| ROS Production | Human Neutrophils | This compound | 10 µM | Inhibition of TNF-α-induced ROS production | [1][8] |
| ROS Production | Human Neutrophils | This compound | 10-40 µM | Dose-dependent inhibition of TNF-α-induced ROS production | [1] |
| MPO Release | Human Neutrophils | This compound | Not specified | Inhibition of fMLP- and TNF-α+fMLP-induced MPO release | [1][4] |
| MPO Activity | Rat Colons (TNBS-induced colitis) | This compound | 400 µ g/0.5 ml (oral gavage for 10 days) | Significant decrease in MPO activity | [1] |
| F2-Isoprostane Levels | Rat Colons (TNBS-induced colitis) | This compound | 400 µ g/0.5 ml (oral gavage for 10 days) | Significant decrease in F2-isoprostane levels | [1] |
Table 2: Effect of this compound-Rich Pomegranate Seed Oil Extract on Cytokine Production in Breast Cancer Cell Lines
| Cytokine | Cell Line | Treatment | Observed Effect | Reference(s) |
| IL-2 | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| IL-6 | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| IL-12 | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| IL-17 | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| IP-10 (CXCL10) | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| MIP-1α (CCL3) | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| MIP-1β (CCL4) | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| MCP-1 (CCL2) | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| TNF-α | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
| VEGF | MCF-7, MDA-MB-231 | Hydrophilic PSO Extract | Dose-dependent decrease | [1][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for investigating its effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the p38 MAPK pathway in neutrophils.
Caption: Experimental workflow for PPAR activation reporter assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's immunomodulatory effects.
1. Neutrophil Reactive Oxygen Species (ROS) Production Assay
-
Objective: To quantify the effect of this compound on ROS production in neutrophils.
-
Cell Type: Human or rat neutrophils.
-
Method: Luminol-amplified chemiluminescence.[1]
-
Protocol:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Polymorphprep™).
-
Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of 5 x 10^5 cells/0.5 ml.
-
Pre-incubate the neutrophil suspension with this compound (e.g., 10-40 µM) or vehicle control for 30 minutes at 37°C.
-
Add TNF-α (e.g., 10 ng/ml) and incubate for an additional 20 minutes to prime the cells.
-
Initiate ROS production by adding a stimulant such as fMLP (e.g., 10⁻⁷ M).
-
Immediately measure chemiluminescence in the presence of luminol (e.g., 10 µM) using a luminometer.
-
Quantify total chemiluminescence over a set period to determine the extent of ROS production.
-
2. Myeloperoxidase (MPO) Release Assay
-
Objective: To measure the effect of this compound on neutrophil degranulation by quantifying MPO release.
-
Cell Type: Human neutrophils.
-
Method: H₂O₂-dependent tetramethylbenzidine (TMB) oxidation assay.[1][4]
-
Protocol:
-
Isolate neutrophils as described in the ROS production assay.
-
Resuspend neutrophils in HBSS at a concentration of 5 x 10^6 cells/0.5 ml and pre-warm to 37°C.
-
Pre-treat cells with this compound or vehicle control for 30 minutes.
-
Add TNF-α and cytochalasin B, followed by stimulation with fMLP (10⁻⁷ M) for 3 minutes.
-
Rapidly centrifuge the cell suspension to pellet the neutrophils.
-
Collect the supernatant and measure MPO activity by adding H₂O₂ and TMB substrate.
-
Measure the absorbance at 650 nm and calculate MPO activity relative to a standard curve.
-
3. In Vivo Model of Colitis
-
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a rat model of colitis.
-
Animal Model: Male Wistar rats.
-
Method: Trinitrobenzenesulfonic acid (TNBS)-induced colitis.[1]
-
Protocol:
-
Administer this compound (e.g., 400 µg in 0.5 ml PBS) or vehicle control orally to rats once daily for 10 days.
-
On day 10, induce colitis by intrarectal administration of TNBS (150 mg/kg) dissolved in 50% ethanol.
-
Sacrifice the animals 2 days after TNBS administration.
-
Collect colon tissue for macroscopic and histological analysis, as well as for biochemical assays.
-
For biochemical analysis, homogenize colon tissue to measure MPO activity and F2-isoprostane levels.
-
4. Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins like p38 MAPK and p47phox.
-
Cell Type: Human or rat neutrophils.
-
Protocol:
-
Isolate and treat neutrophils with this compound and TNF-α as described in the ROS production assay.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-Ser345-p47phox, anti-p47phox).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound presents a compelling profile as a potent immunomodulatory agent with significant anti-inflammatory properties. Its ability to target multiple facets of the inflammatory cascade, from cytokine production and immune cell function to the upstream signaling pathways of NF-κB and MAPK, highlights its therapeutic potential for a range of inflammatory and autoimmune conditions. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic. Future investigations should focus on well-designed clinical trials to translate these promising preclinical findings into tangible benefits for human health.
References
- 1. Potential Anti-Inflammatory Effects of the Hydrophilic Fraction of Pomegranate (Punica granatum L.) Seed Oil on Breast Cancer Cell Lines [mdpi.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Foxp3 enhancers synergize to maximize regulatory T cell suppressive capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential anti-inflammatory effects of the hydrophilic fraction of pomegranate (Punica granatum L.) seed oil on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myeloperoxidase-Oxidized LDLs Enhance an Anti-Inflammatory M2 and Antioxidant Phenotype in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Punicic Acid's Role in Modulating Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Punicic acid (PA), an omega-5 conjugated linolenic acid found in high concentrations in pomegranate seed oil, is emerging as a potent modulator of the gut microbiota and a promising therapeutic agent for a range of metabolic and inflammatory conditions. This technical guide provides an in-depth analysis of the current scientific evidence detailing the mechanisms through which this compound influences the composition and function of the gut microbiome. We present a comprehensive overview of the quantitative changes in microbial populations, the impact on short-chain fatty acid (SCFA) production, and the modulation of key signaling pathways involved in gut health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Modulation of Gut Microbiota Composition
This compound has been demonstrated to selectively alter the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting potentially pathogenic strains. These changes are associated with improvements in metabolic health and a reduction in inflammatory markers.
Quantitative Changes in Gut Microbiota
The administration of this compound or pomegranate seed oil (PSO) has been shown to induce significant shifts in the relative abundance of various bacterial taxa. The following table summarizes the key quantitative changes reported in preclinical studies.
| Bacterial Taxon | Direction of Change | Study Model | Key Findings | Reference |
| Muribaculaceae | Increase | High-fructose high-fat diet-fed mice | Markedly increased proportion with PSO supplementation. | [1] |
| Blautia | Decrease | High-fructose high-fat diet-fed mice | Decreased ratio observed with PSO supplementation. | [1] |
| Lactobacillus | Increase | High-fat diet-fed mice | Significant increase in relative abundance with PA supplementation. | [2] |
| Roseburia | Increase | High-fat diet-fed mice | This compound supplementation led to a significant increase in this SCFA-producing genus. | [2] |
| Oscillibacter | Increase | High-fat diet-fed mice | Relative abundance was significantly increased following PA supplementation. | [2] |
| Firmicutes/Bacteroidetes Ratio | Decrease | High-fat diet-fed mice | Supplementation with conjugated fatty acids, including PA, has been shown to decrease this ratio, which is often elevated in obesity. | [2] |
Impact on Short-Chain Fatty Acid (SCFA) Production
A key functional outcome of the gut microbiota's metabolism of dietary compounds is the production of SCFAs, which play a crucial role in maintaining gut homeostasis and have systemic effects on host health. This compound supplementation has been shown to enhance the production of these beneficial metabolites.
Quantitative Changes in SCFA Concentrations
The following table summarizes the reported changes in SCFA concentrations following this compound or pomegranate extract supplementation.
| Short-Chain Fatty Acid | Direction of Change | Sample Type | Study Model | Key Findings | Reference |
| Total SCFAs | Increase | Cecal Contents | High-fructose high-fat diet-fed mice | Elevated levels of microbiota-derived SCFAs were observed with PSO supplementation. | [1] |
| Propionate | Increase | Plasma | Healthy Human Volunteers | A 162% increase in plasma propionate levels was observed after 4 weeks of pomegranate extract supplementation (p=0.02).[3] | [3][4][5][6][7] |
| Acetate | Increase (Trend) | Plasma | Healthy Human Volunteers | A 38% increasing trend in plasma acetate levels was noted after 4 weeks of pomegranate extract supplementation (p=0.12).[3] | [3][4][5][6][7] |
Modulation of Host Signaling Pathways
This compound exerts its beneficial effects not only by modulating the gut microbiota but also by directly and indirectly influencing host signaling pathways involved in inflammation and metabolic regulation.
TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response and is often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Chronic activation of this pathway is associated with gut inflammation. Pomegranate seed oil has been shown to inhibit the activation of the TLR4/MyD88/NF-κB signaling pathway in the liver of mice fed a high-fructose high-fat diet.[1]
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids [mdpi.com]
- 2. This compound a Conjugated Linolenic Acid Inhibits TNFα-Induced Neutrophil Hyperactivation and Protects from Experimental Colon Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Cecal Microbiota and Short-chain Fatty Acid During Lifespan of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amelioration of Dextran Sodium Sulfate-Induced Colitis in Mice through Oral Administration of Palmitoylethanolamide [mdpi.com]
- 7. 16S rRNA gene-based profiling of the human infant gut microbiota is strongly influenced by sample processing and PCR primer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Proliferative Effects of Punicic Acid on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid (PA), a conjugated linolenic acid (CLnA), is an omega-5 long-chain polyunsaturated fatty acid predominantly found in pomegranate seed oil (Punica granatum), where it constitutes 65-80% of the oil.[1][2][3] Emerging research has highlighted its potent biological activities, including anti-inflammatory, anti-diabetic, and significant anti-cancer properties.[3] this compound has demonstrated notable anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, positioning it as a compound of interest for further investigation in oncology and drug development.[1][3] This document provides a comprehensive overview of the current understanding of this compound's anti-cancer effects, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Quantitative Analysis of this compound's Anti-Cancer Effects
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified in numerous studies. The following tables summarize these findings across various cancer cell lines.
Table 2.1: Anti-Proliferative Effects of this compound
| Cancer Cell Line | This compound Concentration | % Inhibition of Proliferation | Assay | Source |
| MDA-MB-231 (Breast) | 40 µM | 92% | Not Specified | [4][5][6][7] |
| MDA-ERα7 (Breast) | 40 µM | 96% | Not Specified | [4][5][6][7] |
| MCF-7 (Breast) | 10 µg/mL | ~50% (at 72h) | MTS Assay | [1] |
| MCF-7 (Breast) | 50 µg/mL | ~50% (at 72h) | MTS Assay | [1] |
| T98 (Glioblastoma) | 9.85 µl/ml (IC50) | Significant Inhibition | Not Specified | [8] |
Table 2.2: Pro-Apoptotic Effects of this compound
| Cancer Cell Line | This compound Concentration | % Apoptosis Induction | Method/Assay | Source |
| MDA-MB-231 (Breast) | 40 µM | 86% | Not Specified | [4][5][6] |
| MDA-ERα7 (Breast) | 40 µM | 91% | Not Specified | [4][5][6] |
| MCF-7 (Breast) | 10 µg/mL | Marked Increase | Annexin V / PI Staining | [1] |
| MCF-7 (Breast) | 50 µg/mL | Clear Reduction in Intact Cells | Annexin V / PI Staining | [1] |
| T98 (Glioblastoma) | 9.85 µl/ml (IC50) | Significant Induction | Caspase-3, Caspase-9, TUNEL | [8] |
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key cellular signaling pathways. These mechanisms include the induction of oxidative stress, apoptosis, and ferroptosis, as well as the inhibition of pathways crucial for metastasis and cell survival.
Lipid Peroxidation and Protein Kinase C (PKC) Pathway
A primary mechanism underlying this compound's action involves the induction of lipid peroxidation.[4][9] this compound is incorporated into cellular lipids, such as diacylglycerol (DAG). Subsequent lipid peroxidation can activate the Protein Kinase C (PKC) signaling cascade, which in turn leads to the inhibition of cell proliferation and the activation of apoptosis.[1][4][10] The role of lipid peroxidation is supported by findings that antioxidants, such as tocotrienol, can reverse the anti-proliferative and apoptotic effects of this compound.[4][6]
Caption: this compound-Induced PKC Signaling Pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[1][4][5] This programmed cell death is characterized by the disruption of the mitochondrial membrane potential (ΔΨm).[4][6] In glioblastoma cells, this compound-induced apoptosis is mediated through the activation of key executioner caspases, including caspase-3 and caspase-9.[8]
Ferroptosis Induction
Recent studies have identified that this compound can trigger ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[1][11] This mechanism is distinct from apoptosis and is characterized by the accumulation of lipid reactive oxygen species (ROS). The cytotoxic effects of this compound can be prevented by ferroptosis inhibitors, confirming this mode of action.[11]
Caption: this compound-Induced Ferroptosis Pathway.
PI3K/AKT/mTOR Pathway Modulation
In T98 glioblastoma cells, this compound has been shown to inhibit cell migration and proliferation by modulating the PI3K/AKT1/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, survival, and metabolism, and its inhibition is a key strategy in cancer therapy. This compound treatment leads to increased staining of PI3K, Akt-1, and mTOR-1, suggesting a complex regulatory role that culminates in anti-tumor effects.[8]
Anti-Metastatic Effects via CXCL12/CXCR4 Axis
This compound, often in combination with other pomegranate components like luteolin and ellagic acid, inhibits cancer metastasis.[12][13] It has been shown to increase cell adhesion while inhibiting cell migration and chemotaxis.[12][14] A key target in this process is the CXCL12/CXCR4 chemokine axis, which is crucial for the metastasis of prostate and breast cancer cells.[12][14] this compound treatment can decrease the protein levels of CXCR4 and downstream signaling molecules such as Gα13, PI3K, and p-AKT.[12]
Caption: Inhibition of Metastasis via CXCL12/CXCR4 Axis.
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to evaluate the anti-proliferative effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Experimental Workflow
A typical workflow for investigating the anti-cancer effects of this compound involves a series of assays to determine its impact on cell viability, cytotoxicity, apoptosis, and specific molecular targets.
Caption: General Workflow for this compound Research.
Cell Proliferation (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 µg/mL and 50 µg/mL) and a vehicle control (e.g., ethanol).[1] Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS reagent (CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described above for 48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, CXCR4, Caspase-3, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound demonstrates significant anti-proliferative, pro-apoptotic, and anti-metastatic properties in a variety of cancer cell models. Its multifaceted mechanism of action, involving the induction of lipid peroxidation, modulation of key signaling pathways like PKC and PI3K/AKT, and triggering of multiple cell death modalities including apoptosis and ferroptosis, makes it a compelling candidate for further therapeutic development.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro findings into well-designed animal models to evaluate efficacy, pharmacokinetics, and potential toxicity.
-
Combination Therapies: Investigating synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies to enhance anti-cancer activity and potentially overcome drug resistance.
-
Clinical Trials: Designing and conducting early-phase clinical trials to assess the safety and therapeutic potential of this compound or pomegranate seed oil in cancer patients.[14]
-
Target Identification: Further elucidating the direct molecular targets of this compound to better understand its complex mechanisms of action.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Health Benefits of this compound: A Review [ouci.dntb.gov.ua]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Glioblastoma Migration and Proliferation via the PI3K/AKT1/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Triggers Ferroptotic Cell Death in Carcinoma Cells [mdpi.com]
- 12. Luteolin, ellagic acid and this compound are natural products that inhibit prostate cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pomegranate Juice Inhibits Metastatic Processes In BC Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 14. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Notes and Protocols for High-Purity Punicic Acid Oil Extraction using Cold Pressing Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of high-purity punicic acid oil from pomegranate seeds using cold pressing techniques. The methodologies outlined are designed to maximize the yield and purity of this compound, a potent bioactive compound with significant therapeutic potential.
Introduction
Pomegranate seed oil is a valuable source of conjugated linolenic acids, with this compound being the most abundant, often comprising over 70-80% of the total fatty acids.[1] this compound has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a compound of great interest for drug development. Cold pressing is a preferred method for extracting pomegranate seed oil as it avoids the use of heat and chemical solvents, which can degrade the bioactive compounds and compromise the oil's quality.[2][3] This document outlines the critical steps for obtaining high-purity this compound oil, from seed preparation to post-extraction purification.
Data Summary: Influence of Pre-treatment on Pomegranate Seed Oil Composition
The pre-treatment of pomegranate seeds before cold pressing can significantly impact the final composition of the extracted oil. The following table summarizes the quantitative data on the fatty acid profile of cold-pressed pomegranate seed oil subjected to different pre-treatment methods.
| Fatty Acid | Unpretreated Seeds (%) | Blanched Seeds (95±2°C for 3 min) (%) | Microwave-Heated Seeds (261W for 102s) (%) |
| Palmitic acid | 7.73 | 8.41 | 9.22 |
| Oleic acid | 9.53 | 9.98 | 10.48 |
| Linoleic acid | 15.93 | 16.87 | 17.11 |
| This compound | 58.32 | 57.98 | 54.12 |
| Arachidic acid | 1.89 | 1.95 | 2.11 |
| Stearic acid | 4.32 | 4.56 | 4.98 |
| Heneicosanoic acid | 0.21 | 0.23 | 0.25 |
| Docosanoic acid | 0.09 | 0.10 | 0.11 |
| Docosenoic acid | 0.06 | 0.08 | 0.09 |
| Linolenic acid | 1.92 | 2.01 | 2.53 |
Data adapted from a study on the quality and antioxidant properties of cold-pressed oil from blanched and microwave-pretreated pomegranate seeds.[2]
Experimental Protocols
Protocol 1: Pomegranate Seed Preparation for Cold Pressing
Objective: To prepare pomegranate seeds for optimal oil extraction while preserving the integrity of this compound.
Materials:
-
Fresh pomegranate seeds
-
Water
-
Air dryer or oven with temperature control
Procedure:
-
Washing: Thoroughly wash the pomegranate seeds with water to remove any remaining pulp, juice, and other impurities.[4]
-
Drying: Dry the seeds to a moisture content of 6-10%. This can be achieved through:
-
Air Drying: Spread the seeds in a thin layer in a well-ventilated area.
-
Low-Temperature Oven Drying: Dry the seeds in an oven at a temperature below 60°C.[5] It is crucial to maintain a low temperature to prevent thermal degradation of this compound.
-
-
Grinding (Optional but Recommended): Grind the dried seeds into a coarse powder. This increases the surface area for more efficient oil extraction.[6]
Protocol 2: Cold Pressing of Pomegranate Seeds
Objective: To mechanically extract oil from prepared pomegranate seeds at low temperatures to maintain high this compound content and overall oil quality.
Equipment:
-
Screw-type cold press machine
Parameters:
-
Temperature: The temperature during pressing should not exceed 50°C.[2][7]
-
Pressure: Apply a pressure of approximately 2 to 2.2 kg.[8]
-
Pressing Frequency/Speed: A frequency of 15 Hz has been reported to be effective.[9]
Procedure:
-
Machine Setup: Set up the cold press machine according to the manufacturer's instructions. Ensure all parts are clean.
-
Feeding the Seeds: Gradually feed the prepared pomegranate seeds into the hopper of the cold press.
-
Oil Extraction: The screw mechanism will crush the seeds and expel the oil. Collect the crude oil in a clean, food-grade container.
-
Cake Collection: The remaining solid material, known as the seed cake, will be expelled separately. This can be collected for other uses.
Protocol 3: Post-Pressing Purification of this compound Oil
Objective: To remove impurities from the crude cold-pressed oil to obtain a high-purity final product.
Materials and Equipment:
-
Crude pomegranate seed oil
-
Centrifuge
-
Filter press or vacuum filtration system with appropriate filter paper
Procedure:
-
Stilling (Sedimentation): Allow the crude oil to stand undisturbed for 2-5 days.[4] This allows larger solid particles to settle at the bottom.
-
Centrifugation: Carefully decant the oil from the sediment and centrifuge it at 4000 rpm for 20 minutes to further separate finer suspended particles.[6]
-
Filtration: Filter the centrifuged oil to remove any remaining impurities. This can be done using:
-
Storage: Store the purified, high-purity this compound oil in a dark, airtight container in a cool place to prevent oxidation.
Protocol 4: Fatty Acid Profile Analysis by Gas Chromatography (GC)
Objective: To quantify the this compound content and determine the overall fatty acid profile of the extracted oil.
Procedure: A common method for fatty acid analysis is the preparation of fatty acid methyl esters (FAMEs) followed by gas chromatography.
-
FAMEs Preparation: A detailed procedure for the preparation of FAMEs from the oil sample is required. This typically involves transesterification using a reagent like methanolic HCl or BF3-methanol.
-
GC Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A suitable capillary column for fatty acid separation (e.g., a polar column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient is used to separate the different FAMEs.
-
Identification and Quantification: Identify the this compound peak by comparing its retention time with a known standard. Quantify the fatty acids by integrating the peak areas.[2]
-
Visualizations: Signaling Pathways and Experimental Workflow
To further aid in the understanding of the applications of this compound and the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for high-purity this compound oil extraction.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. cibtech.org [cibtech.org]
- 2. Quality and Antioxidant Properties of Cold-Pressed Oil from Blanched and Microwave-Pretreated Pomegranate Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1810944A - Cold squeezing process of pomegranate seed oil - Google Patents [patents.google.com]
- 5. CN101033188A - Method of preparing this compound, its salt and ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101538506A - Method for preparing pomegranate seed oil - Google Patents [patents.google.com]
- 8. Cold squeezing process of pomegranate seed oil - Eureka | Patsnap [eureka.patsnap.com]
- 9. innovhub-ssi.it [innovhub-ssi.it]
Application Notes and Protocols for the GC-MS Analysis of Punicic Acid and its Isomers in Seed Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid, a conjugated linolenic acid (CLNA) and an isomer of α-linolenic acid, is the primary fatty acid in pomegranate seed oil, often comprising over 70% of its total fatty acid content.[1][2] It is recognized for its potential health benefits, including anti-carcinogenic properties.[2] This document provides detailed protocols for the extraction, derivatization, and analysis of this compound and its isomers from seed oils using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The concentration of this compound and other fatty acids can vary between different cultivars of pomegranate. The following table summarizes the fatty acid composition of various pomegranate seed oils as determined by GC-based methods.
| Fatty Acid | Pomegranate Seed Oil (Spain) (% of total fatty acids)[2][3] | Pomegranate Seed Oil (Turkey) (% of total fatty acids)[4] | Pomegranate Seed Oil (General Composition) (% weight)[1] | Pomegranate Seed Oil (Algeria) (%)[5] |
| This compound (C18:3, c9,t11,c13) | 77.3 - 83.6 | 71.2 - 77.6 | 73.19 | 83.20 |
| Linoleic Acid (C18:2) | Present | - | ~9-10 | >89 (combined with Punicic) |
| Oleic Acid (C18:1) | Present | - | ~8-9 | 5.69 |
| Palmitic Acid (C16:0) | Present | - | ~5-8 | - |
| Stearic Acid (C18:0) | - | - | ~2-6 | - |
| Catalpic Acid | - | - | - | - |
| β-Eleostearic Acid | - | - | - | - |
Note: The presence and quantity of specific isomers other than this compound are not always reported in general fatty acid profile analyses. A study involving RP-HPLC followed by GC-MS identified other CLNA isomers in pomegranate seed oil, with this compound being dominant (76.57%), followed by catalpic acid (6.47%) and β-eleostearic acid (1.45%).[6]
Experimental Protocols
A crucial step for the analysis of fatty acids by gas chromatography is their conversion into volatile methyl esters, known as Fatty Acid Methyl Esters (FAMEs).[7]
Protocol 1: FAME Preparation using Boron Trifluoride-Methanol (BF3-MeOH)
This is a common and efficient method for the derivatization of fatty acids.[7][8]
Materials:
-
Seed Oil Sample
-
Boron Trifluoride-Methanol (BF3-MeOH) solution (14 wt%)[7]
-
Methanolic Sodium Hydroxide (NaOH)[9]
-
Saturated Sodium Chloride (NaCl) solution[9]
-
Anhydrous Sodium Sulfate
-
Glass vials, separating funnel, heating block/water bath
Procedure:
-
Saponification: To the lipid extract, add methanolic NaOH and heat the mixture.[9]
-
Esterification: Add BF3-Methanol solution to the saponified lipids and continue heating.[9] For direct transesterification, the lipid extract can be reacted with 14% BF3 in methanol at 65°C for 30 minutes.[8]
-
Extraction of FAMEs: After cooling, add n-heptane (e.g., 5 ml) to the mixture to extract the methyl esters.[9]
-
Washing: Add a saturated NaCl solution to the mixture and separate the aqueous and organic layers using a separating funnel.[9]
-
Collection and Storage: Collect the upper n-heptane layer containing the FAMEs and store it in a glass vial under sub-zero temperatures until GC-MS analysis.[9]
Protocol 2: GC-MS Analysis of FAMEs
The following parameters are a general guideline and may need to be optimized based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A Flame Ionization Detector (FID) can also be used for quantification.[10]
-
Capillary Column: A polar capillary column is recommended for the separation of fatty acid isomers. Examples include:
GC Conditions:
-
Oven Temperature Program: A temperature gradient is essential for good separation. An example program is:
-
Initial temperature: 130°C
-
Ramp 1: 6.5°C/min to 170°C
-
Ramp 2: 2.8°C/min to 215°C, hold for 12 min
-
Ramp 3: 40°C/min to 230°C, hold for 20 min[8]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) is common. For enhanced sensitivity and structural information of conjugated fatty acids, positive-ion chemical ionization (PICI) with methane as the reagent gas can be beneficial.[11]
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ions and fragmentation patterns of the FAMEs.
Data Analysis:
-
Identification: Identify the FAMEs by comparing their retention times with those of commercial standards (e.g., Supelco 37-component FAME mix) and by interpreting the mass spectra, comparing them to spectral libraries (e.g., NIST).[7]
-
Quantification: The quantification of individual fatty acids is typically based on their relative peak areas as a percentage of the total fatty acid content.[7]
Visualizations
Caption: Experimental workflow for GC-MS analysis of fatty acids in seed oils.
Caption: Structural relationship of this compound and its common isomers.
References
- 1. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid composition of seed oils of different pomegranate (Punica granatum L.) cultivars from Spain | International Journal of Food Studies [iseki-food-ejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. jmp.ir [jmp.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oil Characterization and Lipids Class Composition of Pomegranate Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Rapid Characterization of Punicic Acid using FTIR Spectroscopy
Introduction
Punicic acid, a conjugated linolenic acid (CLA) isomer, is the primary fatty acid in pomegranate seed oil, accounting for up to 73% of the total fatty acids.[1][2][3][4] This omega-5 long-chain polyunsaturated fatty acid is recognized for its various potential health benefits. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and sensitive method for the characterization of this compound, making it a valuable tool for quality control in the food and pharmaceutical industries.[3][5] The FTIR spectrum provides a unique molecular fingerprint, allowing for the identification of key functional groups and the confirmation of the presence of this compound in a sample.[5]
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which can be used to identify the functional groups present in the molecule. For this compound, FTIR is particularly useful for identifying the characteristic vibrations of its conjugated double bond system and other fatty acid functional groups.
Quantitative Data Summary
The following table summarizes the characteristic FTIR absorption bands for this compound, aiding in its identification from a spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~2927 | Asymmetric stretching | C-H (methylene, -CH₂) | [6] |
| ~2859 | Symmetric stretching | C-H (methyl, -CH₃) | [6] |
| ~1743 | Stretching | C=O (carbonyl) | [5] |
| ~1628 | Stretching | C=C (conjugated) | [1] |
| ~1442 | Scissoring | C-H (in -CH₂) | [1] |
| ~988 | Bending | =C-H (trans) | [5] |
| ~936 | Bending | =C-H (cis) | [5] |
Experimental Protocol: FTIR Analysis of this compound in Pomegranate Seed Oil
This protocol outlines the steps for the characterization of this compound in pomegranate seed oil using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
1. Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
-
Pomegranate seed oil sample.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
-
Micropipette.
2. Sample Preparation
No specific sample preparation is required for the analysis of oil samples using ATR-FTIR. The oil can be analyzed directly.
3. Instrument Setup and Background Collection
-
Ensure the FTIR spectrometer and ATR accessory are properly installed and have reached thermal equilibrium.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any residues. Allow the crystal to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient environment (e.g., CO₂, water vapor). The background scan parameters should be the same as the sample scan parameters.
4. Sample Analysis
-
Using a micropipette, place a small drop of the pomegranate seed oil sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
After data acquisition, clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe.
5. Data Analysis and Interpretation
-
The acquired spectrum should be baseline corrected and normalized if necessary.
-
Identify the characteristic absorption bands of this compound as listed in the quantitative data table.
-
The presence of strong bands around 988 cm⁻¹ and 936 cm⁻¹ are particularly indicative of the conjugated cis and trans double bonds in this compound.[5] The band around 1628 cm⁻¹ further confirms the presence of the conjugated C=C system.[1]
-
Compare the obtained spectrum with a reference spectrum of pure this compound or a well-characterized pomegranate seed oil sample for confirmation.
Workflow for this compound Characterization by FTIR
References
- 1. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR [ouci.dntb.gov.ua]
- 2. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTIR spectroscopy-based lipochemical fingerprints involved in pomegranate response to water stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Punicic Acid-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of punicic acid and the rationale for its formulation into nanoparticle-based drug delivery systems. Detailed experimental protocols for the synthesis and characterization of this compound-loaded nanoparticles are provided to guide researchers in this promising field.
Application Notes
This compound (PuA), a conjugated linolenic acid isomer found predominantly in pomegranate seed oil, has garnered significant scientific interest for its wide array of therapeutic properties.[1][2] As an omega-5 polyunsaturated fatty acid, PuA exhibits potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic effects.[3][4] Its mechanism of action often involves the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptors (PPARs).[1][2][5]
Despite its therapeutic promise, the clinical application of this compound is hampered by its poor water solubility and potential instability, which can limit its bioavailability. Encapsulating this compound into nanoparticle delivery systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, offers a promising strategy to overcome these limitations. These nanoparticle formulations can enhance the solubility and stability of this compound, facilitate its controlled release, and improve its absorption and therapeutic efficacy.[6]
This document provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles, offering a foundation for the development of novel therapeutics for a range of diseases, including inflammatory disorders, metabolic syndromes, and cancer.
Data Presentation: Characterization of this compound-Loaded Nanoparticles
The following tables summarize typical characterization data for different types of this compound-loaded nanoparticles based on literature values for similar formulations.
| Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | 150 - 350 | 0.1 - 0.3 | -15 to -40 | 70 - 95 | [7][8] |
| Nanostructured Lipid Carriers (NLC) | 100 - 300 | 0.1 - 0.25 | -20 to -50 | 80 - 98 | [6][9] |
| Nanoemulsions | 100 - 250 | 0.1 - 0.2 | -10 to -30 | >90 | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization technique.
Materials:
-
This compound (or pomegranate seed oil as a source)
-
Solid lipid: Glyceryl monostearate (GMS)
-
Surfactant: Tween 80
-
Co-surfactant: Soy lecithin
-
Ultrapure water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (glyceryl monostearate) by heating it to 5-10°C above its melting point (approximately 65-75°C) in a beaker placed in a water bath.
-
Add the this compound to the molten lipid and stir continuously with a magnetic stirrer until a clear, uniform lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (Tween 80) and co-surfactant (soy lecithin) in ultrapure water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Pre-emulsion Formation:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring with a high-shear homogenizer at 10,000 rpm for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization at a pressure of 500-1500 bar for 3-5 cycles. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol outlines the preparation of NLCs, which incorporate both a solid and a liquid lipid to improve drug loading and stability.
Materials:
-
This compound (as the liquid lipid)
-
Solid lipid: Stearic acid
-
Surfactant: Poloxamer 188
-
Co-surfactant: Soya lecithin
-
Ultrapure water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (stearic acid) at a temperature 5-10°C above its melting point (approximately 75-85°C).
-
Add the liquid lipid (this compound) to the molten solid lipid and mix until a homogenous lipid phase is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (Poloxamer 188) and co-surfactant (soya lecithin) in ultrapure water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion and Homogenization:
-
Follow steps 3 and 4 from the SLN protocol to form a pre-emulsion and then homogenize it at high pressure.
-
-
Cooling and NLC Formation:
-
Cool the nanoemulsion to room temperature to allow the formation of NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle dispersion with ultrapure water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
Perform the measurements in triplicate and report the average values with standard deviation.
-
2. Nanoparticle Morphology:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.
-
Negatively stain the sample with a 2% (w/v) solution of phosphotungstic acid for 30-60 seconds.
-
Allow the grid to air dry completely.
-
Observe the morphology of the nanoparticles under a transmission electron microscope.
-
3. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unentrapped this compound from the nanoparticle dispersion by ultracentrifugation or using centrifugal filter units.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
4. In Vitro Drug Release Study:
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of this compound released using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-loaded nanoparticles.
This compound's Effect on NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
This compound's Activation of PPAR Signaling Pathway
This compound acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating lipid metabolism and inflammation.
References
- 1. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Development of Pomegranate Extract-Loaded Solid Lipid Nanoparticles: Quality by Design Approach to Screen the Variables Affecting the Quality Attributes and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmjournal.ru [pharmjournal.ru]
- 10. Phytochemical screening, antioxidant, anti-diabetic, and anti-obesity activities, formulation, and characterization of a self-nanoemulsion system loaded with pomegranate (Punica granatum) seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. office2.jmbfs.org [office2.jmbfs.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Punicic Acid In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid, a conjugated linolenic acid found in pomegranate seed oil, has garnered significant attention for its potential therapeutic properties, including potent anti-inflammatory effects.[1][2][3][4] In vivo studies have demonstrated its efficacy in ameliorating inflammatory conditions, particularly in models of inflammatory bowel disease (IBD).[1][5][6] The primary mechanism of action involves the modulation of key inflammatory signaling pathways, notably through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][5][7] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in vivo, focusing on chemically induced models of colitis in rodents.
Signaling Pathway Overview
This compound exerts its anti-inflammatory effects by influencing crucial signaling cascades. A key mechanism is the activation of PPAR-γ, a nuclear receptor that plays a central role in regulating inflammation.[2][5] Activated PPAR-γ can inhibit the activity of NF-κB, a master regulator of pro-inflammatory gene expression.[5][7] This leads to a downstream reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7]
Experimental Protocols
This section details the in vivo protocols to assess the anti-inflammatory properties of this compound. Two widely used models of intestinal inflammation are presented: Dextran Sulfate Sodium (DSS)-induced colitis in mice and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats.
Protocol 1: DSS-Induced Colitis in Mice
This model is simple to implement and mimics many features of human ulcerative colitis.[5]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (or pomegranate seed oil as a source)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Vehicle for this compound (e.g., corn oil)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control: Receive vehicle and plain drinking water.
-
DSS Control: Receive vehicle and DSS in drinking water.
-
This compound + DSS: Receive this compound and DSS in drinking water.
-
This compound Only: Receive this compound and plain drinking water.
-
-
This compound Administration: Administer this compound (e.g., 200 mg/kg body weight) or vehicle daily via oral gavage, starting 3-7 days before DSS administration and continuing throughout the DSS treatment period.[8]
-
Induction of Colitis: Induce colitis by providing 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.[5][6][8] The DSS solution should be freshly prepared.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Termination and Sample Collection: On day 8 (or as determined by the experimental design), euthanize the mice.[5]
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Excise the colon and measure its length.
-
Take colon tissue samples for histological analysis, myeloperoxidase (MPO) activity assay, and Western blot analysis.
-
Protocol 2: TNBS-Induced Colitis in Rats
This model induces a transmural inflammation that shares some histological features with human Crohn's disease.[9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound (or pomegranate seed oil)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
Vehicle for this compound
-
Flexible catheter
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
Grouping: Divide rats into similar groups as in the DSS model.
-
This compound Administration: Administer this compound (e.g., 2% pomegranate seed oil in the diet or by oral gavage) for 10 days prior to TNBS instillation.[6][9]
-
Induction of Colitis:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Instill 1 ml of TNBS solution (e.g., 50-100 mg/kg TNBS in 50% ethanol) intra-rectally using a flexible catheter inserted about 8 cm into the colon.[10][11]
-
Keep the rats in a head-down position for a few minutes to ensure the distribution of the TNBS solution.[10]
-
-
Monitoring: Monitor the rats daily for weight loss and signs of colitis.
-
Termination and Sample Collection: Euthanize the rats 3-7 days after TNBS instillation. Collect blood and colon tissue as described in the DSS protocol.
Experimental Workflow Diagram
Data Presentation: Quantitative Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Disease Activity Index (DAI) Scoring
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Table 2: Summary of Expected Quantitative Outcomes
| Parameter | Control Group | DSS/TNBS Control Group | This compound + DSS/TNBS Group |
| Body Weight Change (%) | Gain | Significant Loss | Attenuated Loss |
| Colon Length (cm) | Normal | Significantly Shorter | Significantly Longer |
| MPO Activity (U/g tissue) | Low | Significantly High | Significantly Reduced |
| Serum TNF-α (pg/ml) | Low | Significantly High | Significantly Reduced |
| Serum IL-6 (pg/ml) | Low | Significantly High | Significantly Reduced |
| Nuclear NF-κB p65 (relative expression) | Low | Significantly High | Significantly Reduced |
| Nuclear PPAR-γ (relative expression) | Basal | Unchanged/Slight Decrease | Significantly Increased |
Key Experimental Protocols for Biomarker Analysis
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration and inflammation.[1][2]
Materials:
-
Colon tissue homogenate
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize a weighed portion of the colon tissue in a phosphate buffer containing 0.5% HTAB.[1][2]
-
Centrifuge the homogenate and collect the supernatant.
-
Prepare a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.[12]
-
Add the supernatant to the reaction mixture.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.[12]
-
Calculate MPO activity and express it as units per gram of tissue.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is a quantitative method to measure the concentration of specific proteins, such as TNF-α and IL-6, in serum or tissue homogenates.
Materials:
-
Commercial ELISA kits for mouse/rat TNF-α and IL-6
-
Serum samples or tissue homogenate supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit.[4][13][14]
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot for NF-κB and PPAR-γ
Western blotting allows for the detection and relative quantification of specific proteins in tissue extracts. To assess the activation of NF-κB and PPAR-γ, nuclear protein fractions are typically analyzed.
Materials:
-
Colon tissue
-
Nuclear extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Primary antibodies (anti-NF-κB p65, anti-PPAR-γ, anti-Lamin B1 or other nuclear loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Isolate nuclear proteins from colon tissue samples using a commercial nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against NF-κB p65 and PPAR-γ overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a nuclear loading control (e.g., Lamin B1).
References
- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 9. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 10. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 15. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]
Punicic Acid as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid, an omega-5 conjugated linolenic acid found abundantly in pomegranate seed oil, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating this compound as a substrate and modulator of key enzymatic reactions.
Metabolic Fate of this compound
This compound undergoes enzymatic conversion in the body, primarily to conjugated linoleic acids (CLAs), which are known for their biological activity. The main metabolic pathway involves the conversion of this compound to the CLA isomer 9Z, 11E-CLA.[1][2] This conversion is a critical step in mediating the physiological effects of dietary this compound. Further metabolism of the resulting CLA can occur through β-oxidation or desaturation and elongation reactions.[1][4][5]
Key Enzymes in this compound Metabolism:
-
Fatty Acid Conjugase/Desaturase (FADX): In plants, this bifunctional enzyme is involved in the biosynthesis of this compound from linoleic acid.[6]
-
Δ6-desaturase: This enzyme is involved in the further metabolism of the converted CLA.[1][4]
-
Nicotinamide adenine dinucleotide phosphate (NADP)-dependent enzyme: An enzyme capable of recognizing and saturating the Δ13 double bond of conjugated trienoic acids is thought to be involved in the conversion of this compound to CLA.[3]
Metabolic Pathway of this compound
This compound as an Inhibitor of Inflammatory Enzymes
This compound has demonstrated significant anti-inflammatory properties, partly through the inhibition of key enzymes in the eicosanoid biosynthesis pathway: cyclooxygenases (COX) and lipoxygenases (LOX).[7] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Quantitative Data on Enzyme Inhibition
| Enzyme Target | Source of this compound | Inhibition Percentage | Reference |
| Cyclooxygenase (Sheep) | Flavonoids from Pomegranate Seed Oil | 31-44% | [8] |
| Lipoxygenase (Soybean) | Flavonoids from Pomegranate Seed Oil | 69-81% | [8] |
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]
- 2. This compound a Conjugated Linolenic Acid Inhibits TNFα-Induced Neutrophil Hyperactivation and Protects from Experimental Colon Inflammation in Rats | PLOS One [journals.plos.org]
- 3. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of PPAR gamma and alpha by this compound ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yarrowia lipolytica as a Platform for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfbs.juw.edu.pk [jfbs.juw.edu.pk]
- 8. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Punicic Acid in Topical Formulations for Skin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicic acid, a conjugated linolenic acid and the primary constituent of pomegranate seed oil (PSO), has garnered significant attention in dermatological research for its potent biological activities.[1] This omega-5 fatty acid exhibits notable anti-inflammatory, antioxidant, and regenerative properties, making it a promising bioactive compound for topical formulations aimed at addressing various skin conditions.[2][3] Preclinical studies, both in vitro and in vivo, have demonstrated its potential in modulating skin inflammation, protecting against oxidative stress, and promoting wound healing.[4] These effects are attributed to its ability to influence key cellular signaling pathways involved in skin homeostasis and repair.[5][6]
These application notes provide a comprehensive overview of the use of this compound in topical skin research, including detailed experimental protocols and a summary of quantitative data from relevant studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound-containing formulations.
Key Bioactivities of this compound in Skin
This compound exerts its beneficial effects on the skin through several mechanisms:
-
Anti-inflammatory Action: this compound has been shown to modulate inflammatory responses in the skin. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[7][8] This anti-inflammatory activity is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of peroxisome proliferator-activated receptors (PPARs).[5][6]
-
Antioxidant Effects: As a potent antioxidant, this compound helps to neutralize free radicals and reduce oxidative stress, a key factor in premature skin aging and various skin disorders.[3] It can protect skin cells from damage induced by environmental aggressors like UV radiation.[9]
-
Wound Healing and Tissue Regeneration: this compound promotes various aspects of wound healing. In vitro studies have shown that it can stimulate the proliferation and migration of human fibroblasts, cells crucial for collagen synthesis and tissue repair.[10][11] In animal models, topical application of this compound-rich formulations has been observed to accelerate wound closure and enhance collagen deposition.[12][13]
-
Skin Barrier Function: this compound contributes to the maintenance of a healthy skin barrier by reducing transepidermal water loss (TEWL), thereby improving skin hydration and protecting against dryness.[14][15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound and pomegranate-derived extracts on skin parameters.
| In Vitro Study | Cell Line | Treatment | Concentration | Key Finding | Reference |
| Anti-inflammatory | Human Neutrophils | This compound | 10-40 µM | Inhibition of TNFα-induced ROS production | [16] |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Pomegranate Seed Oil Extract | 0.4-0.6 µL/mL | Dose-dependent decrease in pro-inflammatory cytokines (IL-6, TNF-α) | [7] | |
| Wound Healing | Human Fibroblasts (CCD-1064Sk) | Punicalagin (from pomegranate) | 10⁻⁷ M | Significant increase in cell migration at 4, 8, 12, and 24 hours | [10][11] |
| Human Fibroblasts (CCD-1064Sk) | Ellagic Acid (from pomegranate) | 10⁻⁶ M | Significant increase in cell migration at 4, 12, and 24 hours | [10][11] | |
| Human Fibroblasts | Punicalagin and Ellagic Acid | 10⁻⁶ M and 10⁻⁷ M | Upregulation of fibronectin and α-actin expression | [10][17] | |
| Antiproliferative | Human Breast Cancer Cells (MDA-MB-231) | This compound | 40 µM | 92% inhibition of cell proliferation | [18] |
| In Vivo Study | Animal Model | Treatment | Concentration | Key Finding | Reference |
| Wound Healing | Rats (Excision Wound) | Methanolic extract of Punica granatum peel ointment | 10% and 15% (w/w) | 97.8% and 98.4% wound contraction, respectively | [19] |
| Rats (Burn Wound) | Standardized Pomegranate Extract Ointment | 10% | Best result in collagen formation, PMN infiltration, angiogenesis, and re-epithelialization | [12] | |
| Rats (Excision Wound) | Punica granatum fruit skin extract | 100 mg/kg | 95% reduction in wound area compared to 84% in controls | [13] | |
| Anti-tumor | Mice | Pomegranate Seed Oil | 5% formulation | Significant reduction in the development of skin tumors | [9] |
Experimental Protocols
Protocol 1: Preparation of a Topical Formulation with Pomegranate Seed Oil
This protocol describes the preparation of a basic oil-in-water emulsion cream containing pomegranate seed oil (as a source of this compound).
Materials:
-
Pomegranate Seed Oil (PSO)
-
Emulsifying wax
-
Cetyl alcohol
-
Glycerin
-
Distilled water
-
Preservative (e.g., phenoxyethanol)
-
Beakers
-
Homogenizer
-
Water bath
-
Stirring rods
-
pH meter
Procedure:
-
Oil Phase Preparation: In a beaker, combine the pomegranate seed oil (e.g., 2-15% w/w), emulsifying wax, and cetyl alcohol.[19][20] Heat the mixture in a water bath to 70-75°C until all components have melted and are homogenous.
-
Aqueous Phase Preparation: In a separate beaker, heat the distilled water and glycerin to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool down to approximately 40°C with gentle stirring.
-
Addition of Preservative: Add the preservative to the formulation and mix thoroughly.
-
pH Adjustment: Check the pH of the final formulation and adjust it to a skin-compatible range (typically pH 5.0-6.0) if necessary, using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
Final Mixing and Storage: Mix the cream until it is uniform and store it in an airtight container at room temperature, protected from light.
Caption: Workflow for Topical Formulation Preparation.
Protocol 2: In Vitro Anti-inflammatory Assay using LPS-stimulated Human Keratinocytes (HaCaT)
This protocol outlines a method to assess the anti-inflammatory effects of a this compound formulation on lipopolysaccharide (LPS)-stimulated human keratinocytes.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or PSO formulation
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound formulation (or vehicle control) for 2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 10 µg/mL) for 24 hours to induce an inflammatory response.[21]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[22][23]
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Protocol 3: In Vivo Excision Wound Healing Model in Rats
This protocol describes a common method to evaluate the wound healing efficacy of a topical this compound formulation in a rat model.
Materials:
-
Wistar rats (male or female, 200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Topical this compound formulation (e.g., 10-15% w/w ointment)[19]
-
Control vehicle (e.g., ointment base)
-
Standard wound healing agent (e.g., povidone-iodine ointment)
-
Ruler or caliper
-
Digital camera
-
Biopsy punch (for tissue collection)
-
Formalin solution
-
Histology processing reagents
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Wound Creation: Anesthetize the rats. Shave the dorsal thoracic region and disinfect the skin. Create a full-thickness excision wound of a specific size (e.g., 1.5 cm x 1.5 cm) using sterile surgical scissors.[19][24]
-
Animal Grouping: Divide the animals into three groups: Control (vehicle), Standard (e.g., povidone-iodine), and Test (this compound formulation).
-
Topical Application: Apply the respective formulations topically to the wound area once daily for a specified period (e.g., 14-21 days).
-
Wound Area Measurement: Measure the wound area on specific days (e.g., day 0, 4, 8, 12, and 16) using a ruler or caliper and document with photographs. Calculate the percentage of wound contraction.
-
Histopathological Analysis: On the final day, euthanize the animals and collect the wound tissue. Fix the tissue in 10% formalin, process for histology, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.
Caption: In Vivo Wound Healing Model Workflow.
Signaling Pathways
This compound's effects on skin inflammation are mediated through complex signaling pathways. Two of the most relevant are the NF-κB and PPAR pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli, such as LPS or TNF-α, activate this pathway, leading to the transcription of pro-inflammatory genes. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines.[5][8]
Caption: this compound's Inhibition of the NF-κB Pathway.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating inflammation and metabolism. This compound can act as a PPAR agonist, leading to the transrepression of pro-inflammatory genes.[6]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. myrto-naturalcosmetics.de [myrto-naturalcosmetics.de]
- 4. caringsunshine.com [caringsunshine.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Anti-Inflammatory Effects of the Hydrophilic Fraction of Pomegranate (Punica granatum L.) Seed Oil on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. olibacosmetics.com [olibacosmetics.com]
- 10. Effect of Punicalagin and Ellagic Acid on Human Fibroblasts In Vitro: A Preliminary Evaluation of Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of wound healing potential of pomegranate (Punica granatum) whole fruit extract on skin burn wound in rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Effect of Pomegranate Seed Oil on Healing in a Rat Wound Model With Antioxidant, Vascular, and Histopathological Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR [mdpi.com]
- 15. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound a Conjugated Linolenic Acid Inhibits TNFα-Induced Neutrophil Hyperactivation and Protects from Experimental Colon Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US11058735B2 - Formulations containing pomegranate seed oil, rosa canina fruit oil and inula viscosa oleoresin or extract - Google Patents [patents.google.com]
- 21. scirp.org [scirp.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Wound Healing Studies Using Punica granatum Peel: An Animal Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Punicic Acid Stability and Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the instability and oxidation of punicic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding this compound stability.
Q1: What is this compound and why is it unstable? A: this compound is a conjugated linolenic acid (CLnA), an isomer of α-linolenic acid, and an omega-5 polyunsaturated fatty acid (PUFA). Its structure contains three conjugated double bonds (cis, trans, cis), which are highly susceptible to oxidation. This chemical instability, especially when exposed to air, moisture, light, and heat, is a primary challenge for its use in research and product development.[1][2] The free fatty acid form of this compound is particularly prone to rapid oxidation in the air.[3]
Q2: What are the primary factors that cause this compound to degrade? A: The degradation of this compound is primarily driven by oxidation, which is accelerated by several factors:
-
Oxygen: Exposure to air initiates the oxidation process.
-
Light: UV and visible light can catalyze oxidation reactions.
-
Heat: Elevated temperatures increase the rate of chemical degradation.[2]
-
Moisture: The presence of water can facilitate hydrolytic and oxidative reactions.
-
Chemical Form: Free this compound is significantly less stable than when it is bound within triacylglycerols (TAGs) in its natural form, such as in Pomegranate Seed Oil (PSO).[3]
-
Presence of Pro-oxidants: Contaminants like metal ions can catalyze oxidation.
Q3: What are the ideal storage conditions for this compound and Pomegranate Seed Oil (PSO)? A: To minimize degradation, this compound and PSO should be stored in a cool, dry, and dark place.[4] It is highly recommended to store samples in sealed, dark glass bottles under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen. For long-term storage, refrigeration at temperatures around 4°C or freezing at -18°C is advisable.[4][5]
Q4: How can I protect my this compound samples from oxidation during experiments? A: During experimental procedures, minimize exposure to pro-oxidative conditions. Work quickly, avoid unnecessary exposure to light and air, and consider using an inert gas blanket (like nitrogen) in your reaction vessels. The addition of antioxidants, such as tocopherols which are naturally present in PSO, can also help preserve stability.[6] Pomegranate peel extract, which is rich in phenolic antioxidants, has also been shown to be effective.[7]
Q5: What is microencapsulation and how does it improve this compound stability? A: Microencapsulation is a technique where droplets of oil are coated with a protective wall material, creating micro-sized capsules.[8] This process physically shields the this compound from environmental factors like oxygen, light, and moisture, thereby significantly improving its oxidative stability and shelf-life.[1] Common wall materials include combinations of proteins (whey protein), polysaccharides (gum arabic, maltodextrin), and modified starches.[8][9] This technique is a key strategy for incorporating PSO into functional foods and pharmaceuticals.[8][10]
Q6: What are the common degradation products of this compound oxidation? A: The oxidation of this compound, like other PUFAs, proceeds via a free radical chain reaction. The primary oxidation products are hydroperoxides. These are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and other volatile compounds, which can cause undesirable flavors and a loss of bioactivity.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Problem: My this compound sample shows rapid degradation despite being stored in the cold and dark.
-
Possible Cause 1: Oxygen Exposure. The container may not be properly sealed or purged of air.
-
Solution: Use vials with tight-fitting, septa-lined caps. Before sealing, purge the headspace of the container with an inert gas like nitrogen or argon for several minutes to displace all oxygen.
-
-
Possible Cause 2: Sample Form. You may be working with free this compound, which is much more unstable than triacylglycerol-bound this compound found in PSO.[3]
-
Solution: If possible, work with PSO to leverage the protective effect of the triacylglycerol structure. If using free this compound, exercise extreme caution regarding oxygen and light exposure, and consider adding a suitable antioxidant.
-
-
Possible Cause 3: Contamination. Trace amounts of metal ions (e.g., iron, copper) from glassware or reagents can act as pro-oxidant catalysts.
-
Solution: Use high-purity, analytical grade solvents and reagents. Ensure all glassware is scrupulously clean.
-
Problem: I am observing unexpected or shifting peaks in my Gas Chromatography (GC) analysis.
-
Possible Cause 1: Isomerization. this compound can isomerize (change its geometric structure) when exposed to certain conditions, particularly during the derivatization step (e.g., acid-catalyzed methylation) required for GC analysis.[13][14]
-
Possible Cause 2: Oxidation During Sample Preparation. The sample may be oxidizing during the preparation steps before injection.
-
Solution: Keep samples on ice and protected from light during preparation. If the protocol allows, add a small amount of an antioxidant like BHT to the solvent.
-
-
Possible Cause 3: Column Choice. The GC column may not be suitable for resolving the various conjugated fatty acid isomers.
-
Solution: Use a highly polar capillary column, such as a biscyanopropyl or poly(ethylene glycol) (WAX) type column, which provides better separation for these isomers.[17]
-
Problem: My microencapsulation efficiency is low.
-
Possible Cause 1: Incorrect Formulation. The ratio of the oil (core) to the encapsulating agent (wall material) is critical for forming stable emulsions and achieving high encapsulation efficiency.[8]
-
Solution: Optimize the core-to-wall material ratio. Review literature for established ratios for your chosen materials. A ratio of 1:2 (oil:wall) is a common starting point for spray drying.[9]
-
-
Possible Cause 2: Inappropriate Process Parameters. For spray drying, parameters like the inlet air temperature can significantly impact efficiency and stability. High temperatures can cause oil degradation.[10]
-
Solution: Optimize spray drying conditions. An inlet temperature of around 140°C has been shown to be favorable for PSO encapsulation.[9]
-
Data Presentation & Experimental Protocols
Data Tables
Table 1: Factors Influencing this compound Stability
| Factor | Effect on Stability | Mitigation Strategy | Citation |
| Oxygen | High | Promotes rapid oxidation | Store under inert gas (N₂, Ar) in sealed containers |
| Light | High | Catalyzes photo-oxidation | Store in dark or amber-colored glass containers |
| Temperature | High | Accelerates degradation rate | Store at low temperatures (refrigerate or freeze) |
| Chemical Form | Free acid is highly unstable | Use triacylglycerol form (PSO) for better stability | [3] |
| pH | High | Negative effect on stability | Store extracts at a low pH (e.g., 3.5) |
Table 2: Comparison of Stabilization Techniques for this compound
| Technique | Description | Quantitative Improvement | Citation |
| Esterification | Chemical modification of the free fatty acid. | Improves oxidative stability by 30% compared to free form. | [2] |
| Microencapsulation | Coating oil droplets with a protective polymer shell. | Encapsulation efficiency of 61% achieved with succinylated taro starch. Significantly improves oxidative stability. | [1][2] |
| Nanoemulsion | Formulation into nano-sized droplets. | Improves stability under stress conditions and may enhance bioavailability. | [10][18] |
| Antioxidant Addition | Adding compounds that inhibit oxidation. | Pomegranate peel extract effectively inhibits secondary oxidation. | [7] |
Experimental Protocols
Protocol 1: General Method for Assessing Oxidative Stability (Peroxide Value) This protocol is based on standard iodometric titration methods (e.g., AOCS Official Method Cd 8-53) to measure hydroperoxides, the primary products of lipid oxidation.[19][20]
-
Reagents:
-
Acetic Acid-Chloroform (or Isooctane) solvent mixture (3:2, v/v).
-
Saturated Potassium Iodide (KI) solution (freshly prepared).
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N).
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling vigorously, until the yellow iodine color almost disappears.
-
Add approximately 0.5 mL of starch indicator solution. The solution will turn dark blue/purple.
-
Continue the titration dropwise, with constant agitation, until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank titration using the same procedure but without the oil sample.
-
-
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Protocol 2: General Method for GC-FID Analysis of this compound This protocol outlines the derivatization of fatty acids to Fatty Acid Methyl Esters (FAMEs) for quantification by Gas Chromatography with a Flame Ionization Detector (GC-FID).[15][21]
-
Materials:
-
Pomegranate Seed Oil (PSO) sample.
-
0.5 M KOH or Sodium Methoxide in methanol (for saponification/transesterification).
-
14% Boron Trifluoride (BF₃) in methanol (for esterification).
-
n-Heptane or Iso-octane (analytical grade).
-
Saturated NaCl solution.
-
GC-FID system with a polar capillary column (e.g., SP-2560 or Omegawax).
-
-
Procedure (Derivatization):
-
Place ~25 mg of PSO into a screw-capped glass tube.
-
Add 1 mL of 0.5 M KOH in methanol. Cap tightly and heat at 75°C for 15 minutes to saponify the oil.
-
Cool the tube, then add 2 mL of 14% BF₃-Methanol solution. Cap and heat again at 75°C for 15 minutes to methylate the fatty acids.
-
Cool to room temperature. Add 1 mL of n-heptane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute, then allow the layers to separate.
-
Carefully transfer the upper n-heptane layer, containing the FAMEs, to a clean GC vial for analysis.
-
-
GC-FID Conditions (Example):
-
Column: SP-2560 (100 m x 0.25 mm x 0.20 µm film).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.
-
Identification: this compound methyl ester is identified by comparing its retention time with published data or a purified standard. Quantification is based on the relative peak area percentage.
-
Visualizations
Diagrams illustrating key processes and workflows related to this compound stability.
Caption: The oxidative degradation pathway of this compound.
Caption: Key strategies for the stabilization of this compound.
References
- 1. cathi.uacj.mx [cathi.uacj.mx]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 10. 2024.sci-hub.red [2024.sci-hub.red]
- 11. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Punicic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of punicic acid. Here, you will find detailed experimental protocols, quantitative data comparisons, and visual workflows to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges contributing to the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound stems from several key physicochemical and metabolic factors:
-
Poor Water Solubility: this compound is a lipophilic molecule with very low solubility in aqueous environments like the gastrointestinal tract, which limits its dissolution and subsequent absorption.[1]
-
Chemical Instability: As a conjugated polyunsaturated fatty acid, this compound is highly susceptible to oxidation, isomerization, and degradation when exposed to light, heat, and acidic conditions in the stomach.[1]
-
Rapid Metabolism: Following absorption, this compound undergoes rapid and extensive metabolism, primarily in the liver, where it is converted to conjugated linoleic acid (CLA).[2][3] This conversion reduces the systemic exposure to the parent compound.
Q2: What are the most promising strategies to overcome the low bioavailability of this compound?
A2: Current research focuses on advanced drug delivery systems to protect this compound from degradation and enhance its absorption. The most effective strategies include:
-
Nanoencapsulation: This involves encapsulating this compound within nanocarriers such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). These systems can improve solubility, stability, and control the release of this compound.[1][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions in the gastrointestinal tract. This in-situ emulsification enhances the solubilization and absorption of lipophilic drugs like this compound.[5][6]
Troubleshooting Guides
Nanoencapsulation of this compound
Problem 1: My this compound-loaded nanoemulsion is unstable and shows signs of phase separation, creaming, or coalescence.
-
Possible Causes & Solutions:
-
Inappropriate Surfactant Concentration: The concentration of the emulsifying agent is critical. Too low a concentration will not adequately stabilize the oil droplets, while excessive amounts can lead to instability.[7][8]
-
Solution: Optimize the surfactant-to-oil ratio. Create a series of formulations with varying surfactant concentrations to identify the optimal range for stability.
-
-
Incorrect Hydrophilic-Lipophilic Balance (HLB) of Surfactants: For oil-in-water (o/w) nanoemulsions, a higher HLB value (typically >10) is required to ensure proper emulsification.[9]
-
Solution: Use a blend of high and low HLB surfactants to achieve the required HLB for pomegranate seed oil.
-
-
Ostwald Ripening: This is a major destabilization mechanism in nanoemulsions where larger droplets grow at the expense of smaller ones.[10]
-
Solution: Include a small amount of a highly water-insoluble compound (a ripening inhibitor) in the oil phase to minimize this effect.
-
-
High Polydispersity Index (PDI): A broad droplet size distribution can contribute to instability.
-
Solution: Optimize the homogenization or sonication process (e.g., increase time, power, or cycles) to achieve a more uniform and smaller droplet size.[8]
-
-
Problem 2: The encapsulation efficiency (EE) of this compound in my lipid nanoparticles (SLNs or NLCs) is low.
-
Possible Causes & Solutions:
-
Poor Drug Solubility in the Lipid Matrix: If this compound has low solubility in the chosen solid lipid, it can be expelled during the lipid crystallization process.[11]
-
Solution: For NLCs, incorporate a liquid lipid (oil) in which this compound is highly soluble into the solid lipid matrix. This creates imperfections in the crystal lattice, providing more space for the drug.[12]
-
-
Drug Partitioning into the Aqueous Phase: During preparation, especially with high-energy methods, some of the this compound may partition into the external aqueous phase.
-
Solution: Optimize the formulation by selecting lipids in which this compound has high partition coefficient. Additionally, modifying the pH of the aqueous phase can sometimes reduce the solubility of the drug in it.
-
-
Rapid Lipid Crystallization: Fast cooling during the preparation of SLNs can lead to the formation of a perfect crystalline structure that expels the drug.[13]
-
Solution: Optimize the cooling rate. A slower, more controlled cooling process can sometimes improve drug entrapment.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS) for this compound
Problem 3: My this compound SEDDS formulation does not form a clear nanoemulsion upon dilution with water, or it forms a coarse, unstable emulsion.
-
Possible Causes & Solutions:
-
Incorrect Oil/Surfactant/Co-surfactant Ratios: The self-emulsification process is highly dependent on the precise ratios of the components.[5]
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil (pomegranate seed oil), surfactant, and co-surfactant that result in a large and stable nanoemulsion region.
-
-
Low Surfactant Concentration: An insufficient amount of surfactant will not be able to reduce the interfacial tension adequately for spontaneous emulsification.[6]
-
Solution: Increase the concentration of the surfactant or the surfactant/co-surfactant mixture (Smix) in the formulation.
-
-
Poor Solubility of this compound in the Formulation: If this compound is not fully dissolved in the oil/surfactant mixture, it may precipitate upon dilution.
-
Solution: Ensure that the selected oil and surfactant/co-surfactant system has a high solubilizing capacity for this compound.
-
-
Quantitative Data on Bioavailability Enhancement
The following table summarizes the pharmacokinetic parameters of this compound and related compounds from pomegranate extract in different formulations, demonstrating the potential for bioavailability enhancement.
| Formulation | Active Compound | Subject | Cmax | AUC0-t | Fold Increase in Bioavailability | Reference |
| Pomegranate Extract | Punicalagin | Rat | 1.91 - 34.8 µg/mL | 30.0 - 211.5 µg*h/mL | - | [1] |
| Nanoliposomes | Triacylglycerol-bound this compound | Mice | Not Reported | Enhanced | Improved oral bioavailability | [4] |
| PLGA Nanoparticles | α-tocopherol | Not Reported | Not Reported | Not Reported | 1.7-fold increase | [14] |
| PLGA/Chitosan Nanoparticles | α-tocopherol | Not Reported | Not Reported | Not Reported | 1.21-fold increase | [14] |
Note: Data on the direct pharmacokinetic comparison of different this compound nanoformulations in a single study is limited. The table provides data on related compounds and similar delivery systems to illustrate the potential for improvement.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
Materials:
-
Pomegranate Seed Oil (PSO) (rich in this compound)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
Procedure:
-
Preparation of the Oil Phase: Dissolve a specific amount of pomegranate seed oil in the selected co-surfactant (e.g., Span 80).
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).[15]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
Pomegranate Seed Oil (PSO)
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the pomegranate seed oil to the melted lipid and mix until a homogenous lipid phase is formed.[10]
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[16]
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Workflow for this compound Nanoemulsion Preparation.
Caption: this compound's Activation of the PPAR Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101033188A - Method of preparing this compound, its salt and ester - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Health Benefits of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. jddtonline.info [jddtonline.info]
Technical Support Center: Purification of Punicic Acid from Crude Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of punicic acid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in purifying this compound?
A1: The primary challenges include the presence of other fatty acids with similar properties, the chemical instability of this compound (susceptibility to oxidation and isomerization), and the potential for degradation at high temperatures.[1][2] Co-extraction of other lipidic compounds and minor components from the plant matrix also complicates purification.
Q2: Which extraction method provides the highest yield of pomegranate seed oil?
A2: Soxhlet extraction generally provides the highest oil yield (11-17%).[3][4] However, methods like supercritical CO2 and ultrasound-assisted extraction can offer comparable or slightly lower yields with the advantage of being more environmentally friendly and preserving the quality of the oil.[2][5][6]
Q3: What are the most common impurities in crude this compound extracts?
A3: The most common impurities are other fatty acids, including oleic acid, linoleic acid, palmitic acid, and stearic acid.[7] Additionally, isomers of this compound, such as α-eleostearic acid and catalpic acid, are often present and can be difficult to separate.[5]
Q4: How can I minimize the degradation of this compound during purification?
A4: To minimize degradation, it is crucial to avoid high temperatures, exposure to light, and oxygen.[1] Working under an inert atmosphere (e.g., nitrogen) and using low-temperature purification techniques like freeze crystallization can help preserve the integrity of this compound.[8] Storing the purified acid at low temperatures (-20°C or below) is also recommended.[9]
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: Gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs) is a common and effective method for quantifying this compound and assessing its purity.[10][11] High-performance liquid chromatography (HPLC) can also be used, particularly for separating triglycerides containing this compound and for analyzing the free fatty acid itself.[10][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Inefficient initial extraction from the raw material. | - Optimize the extraction method. For Soxhlet, ensure sufficient extraction time and appropriate solvent.[3][13] - For supercritical CO2 extraction, adjust pressure and temperature to enhance solubility.[14][15] - For ultrasound-assisted extraction, optimize power, time, and solvent-to-solid ratio.[2][16] |
| Loss of this compound during the purification steps. | - In urea complexation, ensure the correct urea-to-fatty acid ratio and crystallization temperature to maximize the separation of saturated and monounsaturated fatty acids.[9][17] - During freeze crystallization, control the cooling rate and the number of freeze-thaw cycles to improve separation efficiency.[8] | |
| Low Purity of this compound | Co-purification of other fatty acids with similar chemical properties. | - Refine the purification strategy. A combination of methods, such as urea complexation followed by freeze crystallization, may be necessary.[8] - For chromatographic methods, optimize the stationary and mobile phases to improve the resolution between this compound and its isomers.[10] |
| Presence of geometric isomers that are difficult to separate. | - Consider specialized chromatographic techniques like silver ion HPLC (Ag-HPLC) which can separate isomers based on the degree and geometry of unsaturation. | |
| Degradation of this compound (Isomerization/Oxidation) | Exposure to high temperatures during extraction or solvent removal. | - Utilize low-temperature extraction methods like cold pressing or supercritical CO2 extraction.[2][18] - During solvent evaporation, use a rotary evaporator under reduced pressure and at a low temperature. |
| Exposure to light and oxygen. | - Conduct experiments under dim light or in amber-colored glassware. - Purge solvents and reaction vessels with an inert gas like nitrogen or argon.[1] - Add antioxidants like BHT to solvents, but be mindful of their potential interference in downstream applications. | |
| Poor Separation in Chromatography | Inappropriate column or mobile phase selection. | - For HPLC, experiment with different C18 columns or consider a phenyl-hexyl column for better separation of isomers.[19] - Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like acetic or formic acid) and gradient to optimize separation. |
| Co-elution of fatty acid methyl esters in GC. | - Use a highly polar capillary column (e.g., BPX70) for better separation of FAMEs.[20] - Optimize the temperature program of the GC oven to enhance the resolution of closely eluting peaks.[1] |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Oil Yield (%) | This compound Content in Oil (%) | Advantages | Disadvantages | References |
| Soxhlet Extraction | 11 - 17 | 54 - 83.2 | High oil yield. | Time-consuming, uses large volumes of organic solvents, potential for thermal degradation. | [3][4][5][13][21] |
| Supercritical CO2 Extraction | ~17 | 60.6 - 76 | Environmentally friendly, high purity extract, tunable selectivity. | High initial equipment cost. | [2][5][14][15][22] |
| Ultrasound-Assisted Extraction | 12.7 - 19 | ~65 | Faster extraction, reduced solvent consumption, good yield. | Potential for localized heating, equipment cost. | [2][6][8][16] |
| Cold Pressing | 5.5 - 9.6 | High (not always specified) | Solvent-free, preserves heat-sensitive compounds, high-quality oil. | Lower oil yield compared to solvent extraction. | [1][4][18][23][24] |
Experimental Protocols
Extraction of Pomegranate Seed Oil via Soxhlet Extraction
Objective: To extract crude pomegranate seed oil from pomegranate seeds.
Materials:
-
Dried pomegranate seeds
-
n-Hexane or petroleum ether
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Grind the dried pomegranate seeds to a fine powder.
-
Accurately weigh about 20 g of the ground seeds and place them into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 200 mL of n-hexane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the seed powder, extracting the oil.[3]
-
After extraction, turn off the heat and let the apparatus cool down.
-
Carefully disassemble the apparatus and transfer the solvent containing the extracted oil to a clean round-bottom flask.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude pomegranate seed oil.
-
Store the crude oil at -4°C until further purification.[3]
Purification of this compound via Urea Complexation
Objective: To separate this compound from saturated and monounsaturated fatty acids.
Materials:
-
Crude pomegranate seed oil
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Urea
-
Methanol
-
Separatory funnel
-
Vacuum filtration setup
Procedure:
-
Saponification:
-
Acidification:
-
After cooling, add water to the mixture.
-
Acidify the soap mixture with HCl to a pH of 3-5 to liberate the free fatty acids.[12]
-
Extract the fatty acids with a non-polar solvent like petroleum ether using a separatory funnel.
-
Wash the organic layer with water until it is neutral.
-
Evaporate the solvent to obtain the mixed free fatty acids.
-
-
Urea Complexation:
-
Separation:
-
Separate the solid urea complexes (containing saturated and monounsaturated fatty acids) from the liquid filtrate (containing this compound) by vacuum filtration.
-
Wash the filter cake with cold methanol.
-
-
Recovery of this compound:
-
Combine the filtrate and washings.
-
Remove the methanol from the filtrate by rotary evaporation to obtain the purified this compound.
-
Purification of this compound via Freeze Crystallization
Objective: To purify this compound based on its melting point.
Materials:
-
Crude or partially purified this compound
-
Acetone or another suitable solvent
-
Low-temperature bath or freezer
-
Centrifuge (optional)
Procedure:
-
Dissolve the crude or partially purified this compound in a suitable solvent (e.g., acetone) at a specific solvent-to-material ratio (e.g., 12 mL/g).[8]
-
Slowly cool the solution to a low temperature (e.g., -20°C to -80°C) to induce crystallization of the higher melting point fatty acids.
-
Maintain the low temperature for a sufficient time to allow for complete crystallization of the impurities.
-
Separate the solid crystals (impurities) from the liquid phase (enriched with this compound) by cold filtration or centrifugation.
-
For higher purity, repeat the freeze-thaw cycle multiple times.[8]
-
Evaporate the solvent from the liquid phase to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Challenges
Caption: Interrelationship of challenges in this compound purification.
References
- 1. Quality and Antioxidant Properties of Cold-Pressed Oil from Blanched and Microwave-Pretreated Pomegranate Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Composition of Lipids from Pomegranate Seed Oil from West Algeria [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization and Impact of Ultrasound-Assisted Extraction on Pomegranate Seed Oil Quality: A Comparative Study of Bioactive Potential and Oxidation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous process optimization of ultrasound-assisted extraction of polyphenols and ellagic acid from pomegranate (Punica granatum L.) flowers and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1762966A - A method for producing high-purity this compound - Google Patents [patents.google.com]
- 10. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN1810944A - Cold squeezing process of pomegranate seed oil - Google Patents [patents.google.com]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cold squeezing process of pomegranate seed oil - Eureka | Patsnap [eureka.patsnap.com]
- 24. CN101538506A - Method for preparing pomegranate seed oil - Google Patents [patents.google.com]
Preventing isomerization of punicic acid during experimental procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with punicic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of this compound during your experimental procedures, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a critical issue?
This compound is a conjugated linolenic acid (CLnA) isomer (cis-9, trans-11, cis-13) valued for its potent biological activities, including anti-inflammatory and antioxidant effects.[1][2] Isomerization is the process where the geometric or positional arrangement of the double bonds in the fatty acid chain is altered, leading to the formation of other isomers like α-eleostearic acid or catalpic acid.[3] This is a critical issue because different isomers can exhibit significantly different biological activities. Maintaining the native isomeric form of this compound is essential for accurate experimental outcomes and the development of effective therapeutics.
Q2: What are the primary factors that trigger the isomerization of this compound in a lab setting?
This compound is highly susceptible to degradation and isomerization due to its unsaturated structure. The primary triggers are:
-
Heat: Thermal treatments and high temperatures used in certain extraction or analytical methods can cause significant isomerization.[1][3][4]
-
Light: Exposure to light can promote photo-oxidation and isomerization.[1]
-
Oxidation: As a polyunsaturated fatty acid, this compound is prone to oxidation, which can lead to degradation and structural changes.[1][5]
-
Acid Catalysis: Acidic conditions, particularly during derivatization steps like acid-catalyzed methylation for gas chromatography (GC), are a major cause of isomerization.[4][6]
Q3: How should I store my this compound or pomegranate seed oil (PSO) samples to ensure stability?
To prevent degradation and isomerization during storage, samples should be protected from light and air (oxygen). It is recommended to store all samples in the dark, for example in amber vials, and at a low temperature (room temperature at 20–22 °C or refrigerated at 4°C).[3][7] For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is also advisable.
Q4: Which extraction method is recommended to obtain this compound with minimal isomerization?
The extraction method significantly impacts the isomeric purity of the final product.[3] Methods that use high heat or harsh solvents are more likely to cause isomerization.
-
Recommended: Supercritical CO2 (SC-CO2) extraction and cold pressing are preferred as they avoid high temperatures and harsh chemical environments, yielding a higher percentage of this compound in its native form.[3][8][9]
-
Use with Caution: Soxhlet extraction, especially with solvents like n-hexane at high temperatures (e.g., 79°C), can lead to substantial isomerization and is generally not recommended when isomeric purity is critical.[3]
Q5: I am preparing my samples for Gas Chromatography (GC) analysis. How can I prevent isomerization during the methylation step?
This is one of the most common steps where isomerization occurs. The choice of methylation catalyst is crucial.
-
For Triacylglycerols (in oil form): A base-catalyzed transesterification is the best approach to avoid isomerization.[6][7] Using sodium methoxide (NaOMe) in methanol at a controlled, low temperature is effective.[6]
-
For Free Fatty Acids: If you are working with free this compound, a very mild acid-catalyzed methylation is required. Using sulfuric acid (H2SO4) in methanol at a low temperature (40°C) for a very short duration (10 minutes) has been shown to minimize isomerization.[6] Boron trifluoride (BF3) in methanol is a stronger acid catalyst and causes greater isomerization, so it should be avoided.[6]
Q6: Can I use antioxidants to stabilize my this compound samples?
Yes, antioxidants can be used to prevent oxidative degradation.[5] However, this comes with a significant caveat for biological studies. The addition of antioxidants like α-tocopherol has been shown to decrease or even reverse the anti-proliferative and apoptotic effects of this compound in cancer cell lines.[10] Therefore, while useful for analytical standards, the use of antioxidants in samples intended for bioactivity assays should be carefully considered and validated, as it may interfere with the experimental results.[5][10]
Q7: How can I detect if my this compound sample has undergone isomerization?
Several analytical techniques can be used to identify and quantify this compound and its isomers:
-
Gas Chromatography (GC): GC with a flame-ionization detector (FID) is a standard method for fatty acid profile analysis. Isomers may appear as distinct or overlapping peaks in the chromatogram.[7][11]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for detailed structural characterization, allowing for the unambiguous identification of specific cis and trans double bond configurations in different isomers.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Argentation (silver ion) HPLC is particularly effective for separating fatty acid methyl esters based on the number, position, and geometry of their double bonds.[11]
Troubleshooting Guides
Problem 1: My GC analysis shows multiple unexpected peaks around the this compound retention time.
| Potential Cause | Troubleshooting Action |
| Isomerization during Methylation: The most likely cause is the use of a harsh, acid-catalyzed methylation reagent (like BF3) or excessive heat/time during the reaction.[4][6] | Solution: Switch to a base-catalyzed transesterification method (e.g., NaOMe in methanol) for oil samples.[7] For free fatty acids, use a milder acid-catalyzed method (H2SO4/methanol, 40°C, 10 min).[6] Always run a certified this compound standard with the same method to verify. |
| Isomerization during Extraction: The sample may have been extracted using a high-temperature method like Soxhlet.[3] | Solution: If possible, re-extract the source material using a non-thermal method like supercritical CO2 extraction or cold pressing to obtain a purer starting sample.[3][8] |
| Sample Degradation: The sample may have degraded due to improper storage (exposure to light, heat, or oxygen).[1] | Solution: Review storage conditions. Ensure samples are stored in amber, airtight containers at low temperatures. Use freshly opened or prepared samples for analysis. |
Problem 2: The observed biological activity of my this compound is significantly lower than published data.
| Potential Cause | Troubleshooting Action |
| Isomeric Impurity: The sample likely contains a high percentage of isomers that are less biologically active. This can stem from the extraction or derivatization process. | Solution: Verify the isomeric purity of your sample using an appropriate analytical method (GC, NMR).[3][11] If impure, source a new batch prepared with methods that preserve isomeric integrity (e.g., SC-CO2 extraction). |
| Presence of Antioxidants: If an antioxidant was added to stabilize the sample, it might be inhibiting the biological mechanism of action, particularly if it involves lipid peroxidation.[10] | Solution: Prepare a fresh sample without any added antioxidants for bioactivity assays. If stability is a major concern, prepare the sample immediately before use. |
| Oxidative Degradation: The this compound may have oxidized, reducing its potency.[5] | Solution: Ensure the sample was stored under inert gas and protected from light. Consider performing a peroxide value test to assess the level of oxidation. |
Data & Protocols
Data Summary Tables
Table 1: Comparison of Extraction Methods on this compound Isomerization
| Extraction Method | Typical Conditions | This compound Purity | Isomerization Risk | Reference(s) |
| Supercritical CO2 (SC-CO2) | 12-40 MPa, 31-60°C | High (~76%) | Low | [3][12] |
| Cold Press | Mechanical pressing, <60°C | High | Low | [8][9] |
| Soxhlet (n-hexane) | 79°C, 4 hours | Lower (~54%) | High | [3] |
| Organic Solvent (room temp) | n-hexane, petroleum ether | Moderate to High | Low to Moderate | [8][9] |
Table 2: Comparison of Methylation Reagents for GC Analysis
| Reagent | Substrate Form | Conditions | Isomerization Risk | Reference(s) | | :--- | :--- | :--- | :--- | | Sodium Methoxide (NaOMe) | Triacylglycerols | Base-catalyzed, 40°C, 10 min | Minimal |[6][7] | | Sulfuric Acid (H2SO4)/Methanol | Free Fatty Acids | Acid-catalyzed, 40°C, 10 min | Low |[6] | | Boron Trifluoride (BF3)/Methanol | Free Fatty Acids | Acid-catalyzed, >40°C | High |[6] |
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction of Pomegranate Seed Oil
This protocol is a generalized procedure based on cited methods.[12]
-
Preparation: Dry and grind the pomegranate seeds.
-
Loading: Place approximately 1000g of the ground seeds into the extractor vessel.
-
Parameter Setting:
-
Set the extraction pressure to 25 MPa.
-
Set the extraction temperature to 45°C.
-
Set the separation pressure to 9 MPa.
-
Set the separation temperature to 60°C.
-
-
Extraction: Begin the flow of supercritical CO2 through the vessel. The oil will be extracted and then precipitated in the separator.
-
Collection: Collect the pomegranate seed oil from the separator. The resulting oil will be rich in this compound with minimal isomerization.
-
Storage: Immediately transfer the collected oil to an amber, airtight container, flush with nitrogen, and store at 4°C.
Protocol 2: Base-Catalyzed Transesterification for GC Analysis (from Oil)
This protocol is adapted from methodologies designed to prevent isomerization.[6][7]
-
Sample Preparation: Dissolve approximately 25 mg of pomegranate seed oil in 1.5 mL of n-hexane.
-
Reaction: Add 0.5 mL of 0.5 M sodium methoxide (NaOMe) in methanol.
-
Incubation: Cap the vial tightly and vortex for 2 minutes. Let the mixture stand at room temperature for 10-15 minutes to allow for phase separation.
-
Extraction: The upper hexane layer contains the Fatty Acid Methyl Esters (FAMEs). Carefully transfer this layer to a new vial for GC analysis.
-
Analysis: Inject 1 µL of the FAME solution into the GC.
Visualizations
Caption: Workflow of a typical experiment, highlighting critical stages where this compound isomerization can occur.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Stability of Pomegranate (Punica granatum L.) Seed Oil to Simulated Gastric Conditions and Thermal Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101033188A - Method of preparing this compound, its salt and ester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CN1762966A - A method for producing high-purity this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Punicic Acid Dosage for Cytotoxicity Assays in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with punicic acid in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cytotoxicity assays?
A1: Based on published studies, a typical starting concentration range for this compound is between 10 µg/mL and 100 µg/mL.[1] For instance, significant cytotoxicity has been observed in MCF-7 breast cancer cells at concentrations of 10 and 50 µg/mL.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cancer cell line and experimental conditions.
Q2: What is the recommended incubation time for treating cancer cells with this compound?
A2: Incubation times for this compound treatment can range from 24 to 72 hours.[2][3] A time-course experiment is advisable to identify the optimal duration for observing cytotoxic effects. For example, in MCF-7 cells, significant cytotoxicity was observed at 48 and 72 hours.[2]
Q3: What are the appropriate solvents for dissolving and diluting this compound?
A3: this compound is commonly dissolved in methanol or ethanol to create a stock solution.[2][3] For cell culture experiments, the stock solution is then further diluted in the culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential solvent-induced cytotoxicity.
Q4: How should this compound be stored?
A4: this compound stock solutions should be stored at -20°C and protected from light to prevent degradation.[3][4]
Q5: What are the common cytotoxicity assays used to evaluate the effects of this compound?
A5: Commonly used cytotoxicity assays include MTT, MTS, and LDH assays.[1][2][3] Apoptosis can be further assessed using methods like Annexin V and propidium iodide staining.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - this compound concentration is too low.- Incubation time is too short.- this compound has degraded.- Cell line is resistant. | - Perform a dose-response study with a wider concentration range.- Increase the incubation time (e.g., up to 72 hours).- Use a fresh stock of this compound, ensuring proper storage.- Test on a different, potentially more sensitive, cancer cell line. |
| High background in vehicle control wells | - Solvent concentration is too high and causing cytotoxicity. | - Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1% v/v).- Run a solvent toxicity curve to determine the maximum non-toxic concentration. |
| Precipitation of this compound in culture medium | - this compound has low solubility in aqueous solutions. | - Ensure the stock solution is fully dissolved before diluting in the medium.- Vortex the final solution well before adding it to the cells.- Consider using a carrier solvent like DMSO, though its own potential for cytotoxicity must be controlled for. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent this compound dosage.- Differences in incubation conditions. | - Maintain a consistent cell seeding density for all experiments.- Prepare fresh dilutions of this compound for each experiment from a reliable stock.- Ensure consistent incubation times, temperature, and CO2 levels. |
Quantitative Data Summary
The following tables summarize the effective dosages and IC50 values of this compound in various cancer cell lines as reported in the literature.
Table 1: Effective Dosages of this compound in Different Cancer Cell Lines
| Cancer Cell Line | Dosage | Incubation Time | Assay | Observed Effect | Reference |
| MCF-7 (Breast) | 10 µg/mL, 50 µg/mL | 72 hours | MTS | ~50% reduction in viable cells | [2] |
| MCF-7 (Breast) | 10 µg/mL, 50 µg/mL | 48-72 hours | LDH | Significant increase in cytotoxicity | [2] |
| MDA-MB-231 (Breast) | 40 µM | Not Specified | Proliferation Assay | 92% inhibition of proliferation | [5] |
| MDA-ERalpha7 (Breast) | 40 µM | Not Specified | Proliferation Assay | 96% inhibition of proliferation | [5] |
| HCT-116 (Colorectal) | 14 µM | 72 hours | Viability Assay | Decreased cell viability | [6] |
| FaDu (Hypopharyngeal) | 14 µM | 72 hours | Viability Assay | Decreased cell viability | [6] |
| K562 (Leukemia) | 50 µg/mL | 72 hours | MTT, LDH, SDH | Most effective cytotoxic concentration | [7] |
| T98 (Glioblastoma) | 9.85 µl/ml (IC50) | Not Specified | Viability Assay | Inhibition of proliferation and migration | [8] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Reference |
| K562 (Leukemia) | 50 µg/mL | [7] |
| T98 (Glioblastoma) | 9.85 µl/ml | [8] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution
-
Cancer cells in culture
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Read the absorbance at 570-590 nm using a microplate reader.[9][10]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution
-
Cancer cells in culture
-
96-well plates
-
Complete culture medium
-
LDH assay kit (commercial kits are recommended for standardized results)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control as described in the MTT assay protocol.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. Typically, this involves mixing the supernatant with a reaction mixture and incubating for a specific time.[11]
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[12]
-
To determine the maximum LDH release, a set of control wells should be treated with a lysis solution provided in the kit.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, untreated, and maximum release control wells.
Visualizations
Caption: Workflow for a typical cytotoxicity assay using this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. This compound is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effect of punisic Acid of pomegranate seed oil on the cellular line of blood cancer (K652) - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 8. This compound Inhibits Glioblastoma Migration and Proliferation via the PI3K/AKT1/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Addressing solubility issues of punicic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with punicic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a conjugated polyunsaturated fatty acid with a long hydrocarbon chain, making it highly lipophilic and poorly soluble in water-based (aqueous) buffers[1][2]. Its chemical structure, characterized by three conjugated double bonds, also makes it susceptible to oxidation and degradation in aqueous environments, further complicating its handling[1][2][3][4].
Q2: What are the common signs of this compound precipitation in my experimental setup?
A2: Signs of precipitation include the appearance of a cloudy or milky suspension, visible particulate matter, or a film on the surface of the buffer or at the bottom of the container. This can interfere with experimental assays by reducing the effective concentration of this compound and potentially causing artifacts.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents are commonly used to prepare stock solutions of this compound. Dimethyl sulfoxide (DMSO) and ethanol are frequently used for this purpose[5][6]. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous buffer, as high concentrations can be toxic to cells or interfere with biological assays[7][8].
Q4: What are the recommended methods to improve the solubility of this compound in aqueous solutions for in vitro studies?
A4: Several methods can be employed to enhance the solubility and stability of this compound in aqueous buffers:
-
Using a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility[9].
-
Formulation as a Nanoemulsion: Creating a nanoemulsion of pomegranate seed oil (the primary source of this compound) can improve its dispersibility and bioavailability in aqueous systems[10][11].
-
Liposomal Encapsulation: Incorporating this compound into liposomes is another effective strategy to enhance its stability and delivery in aqueous environments[12][13].
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer from a DMSO stock solution.
Cause: This "crashing out" occurs when the concentration of the organic solvent (DMSO) is not sufficient to keep the lipophilic this compound dissolved in the final aqueous solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation from DMSO stock.
Detailed Steps:
-
Optimize Final Concentration: Try lowering the final concentration of this compound in your assay. It's possible the concentration exceeds its solubility limit in the final buffer composition.
-
Adjust DMSO Concentration: While keeping the this compound concentration constant, you can try slightly increasing the final DMSO percentage. However, most cell lines can tolerate a maximum of 0.5% to 1% DMSO without significant cytotoxicity[8]. Always perform a vehicle control to account for any effects of the DMSO itself.
-
Serial Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of buffer, then add this intermediate dilution to the final volume.
-
Enhance Mixing: When adding the DMSO stock to the buffer, do so dropwise while vigorously vortexing or sonicating the buffer. This can help to disperse the this compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Alternative Methods: If precipitation remains an issue, consider using alternative solubilization techniques such as cyclodextrin complexation or preparing a nanoemulsion.
Issue 2: My this compound solution appears unstable and degrades over time.
Cause: this compound is a polyunsaturated fatty acid that is prone to oxidation, especially when exposed to air, light, and elevated temperatures in an aqueous environment[1][2][4].
Solution:
-
Storage: Store this compound, both as a solid and in stock solutions, at -20°C or -80°C in airtight containers, protected from light.
-
Inert Atmosphere: When preparing solutions, consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Fresh Preparations: Prepare aqueous working solutions of this compound fresh for each experiment whenever possible.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic stock solution may help to prevent oxidation. However, be sure to verify that the antioxidant does not interfere with your experimental system.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble (specific quantitative data not readily available, but used for stock solutions) | [5][6] |
| Ethanol | Soluble (specific quantitative data not readily available, but used for stock solutions) | [5][6] |
| Aqueous Buffers | Poorly soluble | [1][2] |
Table 2: Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increasing the polarity of the solvent mixture. | Simple to prepare. | Potential for solvent toxicity at higher concentrations. May not be sufficient for high concentrations of this compound. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity. | Significantly increases aqueous solubility. Can improve stability. Generally low toxicity. | Requires specific preparation of the complex. The complex size may affect cellular uptake. |
| Nanoemulsions | Dispersion of this compound-containing oil droplets in an aqueous phase, stabilized by surfactants. | High loading capacity. Improved stability and bioavailability. | Requires specialized equipment (e.g., homogenizer, sonicator) for preparation. Formulation optimization can be complex. |
| Liposomes | Encapsulation of this compound within a lipid bilayer vesicle. | Biocompatible and can facilitate cellular delivery. Protects this compound from degradation. | Preparation can be multi-stepped and require specific lipids. Stability can be an issue. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, sterile filter.
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10-40% w/v).
-
Slowly add the this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 or 1:2 (this compound:HP-β-CD) is a good starting point.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC or spectrophotometry.
-
Store the complex solution at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 3: Preparation of a this compound Nanoemulsion
-
Materials: Pomegranate seed oil (as the source of this compound), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Span 80), deionized water, high-pressure homogenizer or sonicator.
-
Procedure:
-
Prepare the oil phase by mixing pomegranate seed oil with the surfactant and co-surfactant. A common starting ratio is 10-20% oil, 10-30% surfactant/co-surfactant mixture, and the remainder as the aqueous phase.
-
Slowly add the aqueous phase (deionized water) to the oil phase while continuously stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-energy emulsification using a high-pressure homogenizer or a probe sonicator. The processing time and power will need to be optimized to achieve the desired droplet size (typically <200 nm).
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure stability.
-
Store the nanoemulsion at 4°C.
-
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells. By inhibiting this pathway, this compound can lead to decreased cell proliferation and survival, and the induction of apoptosis[14][15].
Caption: this compound's activation of PPAR signaling pathways.
This compound acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ[1][16][17][18][19]. Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation, contributing to improved glucose tolerance and reduced inflammation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes[18][20]. By inhibiting NF-κB, this compound can reduce the production of inflammatory cytokines like TNF-α and IL-6.
References
- 1. mdpi.com [mdpi.com]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical screening, antioxidant, anti-diabetic, and anti-obesity activities, formulation, and characterization of a self-nanoemulsion system loaded with pomegranate (Punica granatum) seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pomegranate seed oil nanoemulsions for the prevention and treatment of neurodegenerative diseases: the case of genetic CJD | Prof. Shlomo Magdassi Research Group [magdassi.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits Glioblastoma Migration and Proliferation via the PI3K/AKT1/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activation of PPAR gamma and alpha by this compound ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: High-Dose Punicic Acid Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing high-dose punicic acid in animal studies. The information is intended for scientists and drug development professionals to anticipate and mitigate potential side effects, ensuring experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the established safety profile of high-dose this compound in animal models?
A1: this compound (PA), typically administered as pomegranate seed oil (PSO), is generally considered to have a high margin of safety. The No Observable Adverse Effect Level (NOAEL) for PSO in rats has been established at 50,000 ppm in the diet, which is equivalent to 4.3 g/kg body weight/day.[1][2][3] At these doses, studies have reported no significant toxicity, mutagenicity, or clastogenicity.[2][3]
Q2: What are the most common side effects observed at very high doses of this compound?
A2: The most consistently reported side effect at supra-nutritional or very high doses (e.g., 150,000 ppm in the diet) is a reversible increase in liver weight (hepatomegaly).[2] This is often accompanied by changes in plasma liver enzyme levels.[2] This effect is considered a physiological adaptation to the high fatty acid load rather than a direct toxic effect and is typically reversible upon cessation of treatment.[2]
Q3: What is the primary biological mechanism behind high-dose this compound-induced liver enlargement?
A3: this compound is metabolized in vivo to conjugated linoleic acid (CLA), a potent natural ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4] PPARα is a nuclear receptor highly expressed in the liver that regulates fatty acid metabolism.[5][6] Activation of PPARα by high levels of its ligands leads to both hepatocyte hypertrophy (increase in cell size) and proliferation (increase in cell number), resulting in organ enlargement.[1][3][7][8] This process is also mediated by the YAP-TEAD signaling pathway.[1][7]
Q4: Can high-dose this compound administration lead to unexpected mortality?
A4: Based on available literature, mortality is not an expected outcome even at very high doses of this compound or PSO. The LD50 (median lethal dose) is estimated to be higher than 5 g/kg body weight in rats.[2] If unexpected mortality occurs, it is critical to investigate other experimental factors. Please refer to the Troubleshooting Guide (T1) below.
Q5: Does this compound interact with other drugs or compounds?
A5: While data on pure this compound is limited, studies on pomegranate juice, which contains PA among other compounds, have shown potential for drug interactions. Pomegranate juice has been found to decrease the expression of several cytochrome P450 enzymes in mice, including CYP1A2 and CYP3A.[9] The metabolite of PA, conjugated linoleic acid (CLA), has also been shown to reduce the expression of drug detoxification enzymes like cytochrome P450 in mouse liver.[10] This could potentially alter the metabolism of co-administered drugs that are substrates for these enzymes, leading to either increased toxicity or reduced efficacy. Caution is advised when co-administering this compound with other therapeutic agents.
Troubleshooting Guides
T1: Issue - Unexpected Animal Mortality or Severe Morbidity
-
Question: We are observing unexpected mortality or severe distress in our animals receiving high-dose this compound, which is not reported in the literature. What should we investigate?
-
Answer:
-
Verify Compound Purity and Stability: Ensure the this compound or PSO is of high purity and has been stored correctly to prevent oxidation. Oxidized fatty acids can be toxic.
-
Vehicle Toxicity: If a vehicle (e.g., corn oil, DMSO) is used to dissolve or suspend the this compound, run a vehicle-only control group. The vehicle itself may be causing toxicity at the administered volume. The maximum recommended gavage volume for rodents is typically 1-2 mL/100g body weight, depending on the vehicle.[11][12]
-
Administration Error: Improper oral gavage technique can lead to esophageal rupture, aspiration pneumonia, or significant stress, all of which can cause mortality. Ensure all personnel are properly trained.
-
Dietary Interactions: The composition of the basal diet can influence fatty acid metabolism. High-fat diets, for instance, can independently cause metabolic stress.[13][14][15][16] Ensure your control diet is appropriately matched.
-
Underlying Health Status of Animals: Ensure the animal strain used does not have a known sensitivity to high-fat loads or a predisposition to liver conditions.
-
T2: Issue - Liver Weight Increase is Greater Than Expected or Accompanied by Signs of Toxicity
-
Question: The increase in liver-to-body weight ratio in our treatment group is significantly higher than published data, and we are seeing elevated liver enzymes indicative of damage (e.g., high ALT/AST). What are the potential causes and mitigation strategies?
-
Answer:
-
Mechanism Confirmation: The underlying cause is likely excessive PPARα activation.[1][5][7] While this typically leads to adaptive, non-toxic hepatomegaly, extreme activation or interaction with other factors could lead to cellular stress.
-
Histopathology: Conduct a thorough histopathological examination of the liver. Look for signs of inflammation, necrosis, or steatosis, which are not characteristic of PPARα-agonist-induced proliferation alone.[8][17][18]
-
Mitigation Strategy 1: Dose Reduction: The most straightforward approach is to reduce the dose. Determine if a lower dose can still achieve the desired therapeutic effect with a less pronounced effect on the liver.
-
Mitigation Strategy 2: Co-administration with Antioxidants: Pomegranate fruit itself is rich in other bioactive compounds like ellagic acid.[19] Ellagic acid has demonstrated hepatoprotective effects in various models of liver injury by reducing oxidative stress and inflammation.[20][21][22] Co-administering pure ellagic acid or using a less refined pomegranate seed oil that contains these other compounds could potentially mitigate liver stress.
-
Mitigation Strategy 3: Dietary Modification: Consider modifying the background diet. Incorporating other polyunsaturated fatty acids (PUFAs), such as omega-3s, may help modulate hepatic lipid metabolism and reduce overall liver fat accumulation.[23][24]
-
Data Summary Tables
Table 1: Toxicological Profile of Pomegranate Seed Oil (PSO) in Rats
| Parameter | Dose/Concentration | Observation | Reference |
| NOAEL | 50,000 ppm (4.3 g/kg/day) | No observable adverse effects. | [2][3] |
| LD50 Cut-off | > 5 g/kg body weight | Considered safe; no classification required per OECD 423. | [2] |
| High-Dose Effect | 150,000 ppm (1.39 g/kg/day for 28 days) | Increased liver-to-body weight ratio, altered liver enzymes. Effects were considered physiological adaptations. | [2] |
| Mutagenicity | Up to 5000 µ g/plate (Ames test) | Not mutagenic. | [2] |
| Clastogenicity | Up to 33 µg/mL | Not clastogenic. | [2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol is designed to classify the acute toxicity of this compound and establish a general toxicological profile.
-
Animal Model: Use a single sex (preferably female) of a standard rodent strain (e.g., Wistar rat or C57BL/6 mouse).[11]
-
Housing: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.[25]
-
Acclimatization: Allow animals to acclimate for at least 5 days before the experiment.
-
Dosing Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil). Determine stability and homogeneity of the preparation.
-
Procedure:
-
Fast animals overnight (rats) or for 3-4 hours (mice) before dosing; water should be available.[11]
-
Weigh animals and administer the test substance by oral gavage.
-
Start with a dose of 2000 mg/kg using 3 animals.
-
If mortality occurs in 2 or 3 animals: Re-test at a lower dose (300 mg/kg).
-
If mortality occurs in 1 animal: Re-test at the same dose with 3 more animals.
-
If no mortality occurs: The LD50 is considered >2000 mg/kg. A limit test at 5000 mg/kg can be considered if required.[11][26]
-
-
Observations:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior).
-
Record body weight just before dosing, and on days 7 and 14.
-
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)
This protocol is for evaluating potential sub-acute toxicity, focusing on liver effects.
-
Animal Model: Use at least 10 animals per group (5 male, 5 female) of a standard rodent strain.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, high). The highest dose should be high enough to elicit potential adverse effects but not cause severe suffering or mortality (e.g., 1000 mg/kg/day).
-
Administration: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.
-
Observations:
-
Perform daily clinical observations.
-
Record body weight and food consumption weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis (including ALT, AST, ALP for liver function).
-
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Weigh key organs, including the liver, kidneys, spleen, and brain.
-
Preserve the liver and other selected organs in 10% neutral buffered formalin for histopathological examination.
-
Visualizations: Signaling Pathways and Workflows
Caption: Metabolic activation of this compound leading to hepatomegaly.
Caption: Troubleshooting workflow for unexpected adverse events.
Caption: PPARα and YAP-TEAD signaling in hepatomegaly.
References
- 1. YAP-TEAD mediates PPAR α–induced hepatomegaly and liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reversal of PXR or PPARα activation-induced hepatomegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of peroxisome proliferator-activated receptor α in hepatocytes protects against acetaminophen-induced liver injury by activating the IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. YAP-TEAD mediates PPAR α-induced hepatomegaly and liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pomegranate juice effects on cytochrome P450S expression: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Key Considerations for Studying the Effects of High-Fat Diet on the Nulligravid Mouse Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Therapeutic Potential of Ellagic Acid in Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. emjreviews.com [emjreviews.com]
- 24. Dietary strategies in non‐alcoholic fatty liver disease patients: From evidence to daily clinical practice, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
Technical Support Center: Punicic Acid Experiments and Lipid Peroxidation Artifacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for lipid peroxidation artifacts in experiments involving punicic acid.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are showing unexpected toxicity or off-target effects. Could this be due to lipid peroxidation?
A1: Yes, it is highly probable. This compound is a polyunsaturated fatty acid with three conjugated double bonds, making it susceptible to autoxidation.[1][2] This oxidation can generate lipid peroxides and reactive aldehydes, such as malondialdehyde (MDA), which are cytotoxic and can lead to experimental artifacts.[3] It's crucial to differentiate between the biological effects of this compound and the confounding effects of its oxidation byproducts.
Q2: I am observing unexpected activation or inhibition of signaling pathways (e.g., PI3K/AKT/mTOR) in my this compound experiments. Can lipid peroxidation be a contributing factor?
A2: Absolutely. Oxidative stress, a direct consequence of lipid peroxidation, is known to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway.[4][5] Reactive oxygen species (ROS) generated during lipid peroxidation can influence the phosphorylation status of key proteins in this pathway, leading to misinterpretation of this compound's specific effects.[6] Therefore, controlling for lipid peroxidation is critical when studying cellular signaling in response to this compound.
Q3: How can I visually confirm if my this compound solution has oxidized?
A3: While subtle oxidation may not be visible, significant degradation of this compound can sometimes be observed. Look for a change in the color or clarity of the oil or a noticeable rancid odor. However, these are indicators of advanced oxidation. For sensitive experiments, it is crucial to rely on quantitative analytical methods to assess the integrity of your this compound stock.
Q4: What are the best practices for preparing and storing this compound solutions to minimize oxidation?
A4: To maintain the stability of this compound solutions, follow these guidelines:
-
High-Purity this compound: Start with high-purity this compound.[7]
-
Solvent Choice: Dissolve this compound in an appropriate organic solvent like ethanol before further dilution in culture media.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store stock solutions in amber vials or wrapped in foil to protect from light, which can catalyze oxidation.
-
Low Temperature: Store stock solutions at -20°C or -80°C.[8]
-
Fresh Preparations: Prepare working dilutions fresh for each experiment and avoid repeated freeze-thaw cycles.[9]
Q5: Should I include antioxidants in my experiments? If so, which ones and at what concentrations?
A5: Yes, co-treatment with an antioxidant is a highly recommended control. This can help elucidate whether the observed effects are due to this compound itself or its oxidation products.
-
Butylated Hydroxytoluene (BHT): A lipophilic antioxidant commonly used to prevent lipid peroxidation. A general starting concentration is in the low µM to mM range, but it should not exceed 1-10 mM.[10]
-
Trolox: A water-soluble analog of vitamin E that has shown significant antioxidant activity in the range of 2.5–15 µM in cell culture.[11]
-
Tocotrienol: An antioxidant that has been used at 20 µM to reverse the effects of this compound-induced lipid peroxidation.[1][12]
-
Ferrostatin-1 and Liproxstatin-1: These are potent inhibitors of ferroptosis, a form of cell death driven by lipid peroxidation.[13][14] They can be used to specifically investigate the involvement of this pathway. Effective concentrations are typically in the low µM range.[14]
It is crucial to include an antioxidant-only control group to ensure the antioxidant itself does not have unintended effects on your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in lipid peroxidation assays (e.g., TBARS) in control cells. | This compound in the media is auto-oxidizing. | Prepare fresh media with this compound immediately before the experiment. Consider using a more stable formulation or delivery system for this compound. |
| Inconsistent results between experimental replicates. | Variable levels of this compound oxidation between preparations. | Standardize the preparation and handling of this compound solutions. Always prepare a fresh stock for each set of experiments and use it immediately. |
| This compound shows toxicity at lower than expected concentrations. | The observed toxicity is due to lipid peroxidation byproducts, not this compound itself. | Perform a dose-response curve with and without a co-treatment of an antioxidant (e.g., BHT or Trolox) to determine the true cytotoxic concentration of this compound. |
| Cell clumping or changes in morphology in this compound-treated cultures. | Cellular stress and damage caused by lipid peroxides. | Lower the concentration of this compound. Ensure the use of antioxidants as a control. Monitor cell morphology closely and consider earlier time points for analysis. |
| Difficulty dissolving this compound in culture media. | This compound is a lipid and has low aqueous solubility. | Prepare a concentrated stock solution in a sterile organic solvent (e.g., ethanol) and then dilute it into the culture medium. Ensure the final concentration of the solvent is not toxic to the cells (typically <0.1%). |
Quantitative Data Summary
Table 1: Typical In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | 40 µM | 92% proliferation inhibition | [1] |
| MDA-ERalpha7 (Breast Cancer) | 40 µM | 96% proliferation inhibition | [1] |
| HCT-116 (Colorectal Carcinoma) | 14 µM | Cytotoxicity, increased lipid peroxidation | [13] |
| FaDu (Hypopharyngeal Carcinoma) | 14 µM | Cytotoxicity, increased lipid peroxidation | [13] |
| MCF-7 (Breast Cancer) | 2, 10, 50 µg/ml | Dose-dependent effects on growth | [8] |
| RAW264.7 (Macrophages) | High doses (in vivo model) | Restoration of immune injury | [15] |
Table 2: Effective Concentrations of Antioxidants to Mitigate Lipid Peroxidation
| Antioxidant | Cell Line/System | Effective Concentration | Effect | Reference |
| Tocotrienol | MDA-MB-231, MDA-ERalpha7 | 20 µM | Reversal of proliferation inhibition and apoptosis | [1][12] |
| α-tocopherol (α-T) | HCT-116, FaDu | 10 µM | Prevention of lipid peroxidation | [13] |
| Ferrostatin-1 (fer-1) | HCT-116, FaDu | 10 µM | Prevention of lipid peroxidation | [13] |
| Butylated Hydroxytoluene (BHT) | General cell culture | < 1-10 mM | Prevention of lipid peroxidation | [10] |
| Trolox | HeLa cells | 2.5–15 µM | Reduction of endogenous ROS production | [11] |
| Liproxstatin-1 | Various cancer cell lines | 10 µM | Inhibition of lipid peroxidation | [14] |
Table 3: Expected Malondialdehyde (MDA) Levels as an Indicator of Lipid Peroxidation
| Cell/Tissue Type | Condition | MDA Level (approximate) | Reference |
| HCT-116 cells | Treated with 14 µM this compound | ~2.4-fold increase vs. control | [13] |
| FaDu cells | Treated with 14 µM this compound | ~1.6-fold increase vs. control | [13] |
| Bacterial extracts (E. coli) | OD600 = 0.4 | 38.7 ± 1.93 µg/mg protein | [16] |
| Bacterial suspensions (E. coli) | OD600 = 0.4 | 95.34–120.91 µg/mg protein | [16] |
Note: MDA levels can vary significantly depending on the cell type, experimental conditions, and the assay method used. The values above should be considered as a general guide.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
High-purity this compound
-
Sterile, absolute ethanol
-
Sterile, light-protected microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in absolute ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots in sterile, light-protected microcentrifuge tubes at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Mix well by gentle inversion immediately before adding to the cells.
-
Ensure the final ethanol concentration in the culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of ethanol) in your experiments.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Cell Lysates
This protocol is adapted from standard TBARS assay procedures to measure malondialdehyde (MDA), a key indicator of lipid peroxidation.[17][18][19]
Materials:
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Butylated hydroxytoluene (BHT)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Microcentrifuge tubes
-
Heating block or water bath (95-100°C)
-
Microplate reader
Procedure:
A. Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold lysis buffer containing protease inhibitors and BHT to prevent further oxidation during sample processing.[20]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the TBARS assay.
B. TBARS Reaction:
-
Add a defined volume of cell lysate supernatant (e.g., 100 µL) to a new microcentrifuge tube.
-
Add an equal volume of TCA solution to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[19]
-
Transfer the supernatant to a new tube.
-
Add an equal volume of TBA solution to the supernatant.
-
Incubate the mixture in a heating block or boiling water bath at 95-100°C for 10-60 minutes.[19][20] This will lead to the formation of a pink-colored MDA-TBA adduct.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
C. Measurement:
-
Transfer the samples and MDA standards to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
Calculate the MDA concentration in the samples by comparing their absorbance to the MDA standard curve.
Visualizations
Caption: Experimental workflow for controlling lipid peroxidation artifacts.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism [mdpi.com]
- 5. Oncogenic activation of PI3K-AKT-mTOR signaling suppresses ferroptosis via SREBP-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of PI3K/AKT/mTOR Pathway Associated Oxidative Stress and Cardiac Dysfunction in Takotsubo Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo immune-enhancing effects of this compound and the action mechanisms as revealed via microbiome and lipid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Malondialdehyde Levels, Oxidative Stress and Host–Bacteria Interactions: Escherichia coli and Salmonella Derby - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Punicic Acid in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of punicic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound (PuA) is a conjugated linolenic acid (CLnA) and an isomer of α-linolenic acid, primarily found in pomegranate seed oil. It is a polyunsaturated fatty acid (PUFA) with promising anti-inflammatory, anti-proliferative, and anti-cancer properties.[1][2][3] Its instability is a major concern in cell culture because its three conjugated double bonds make it highly susceptible to oxidation when exposed to air, light, and certain components of the culture media.[4][5] This degradation can lead to a loss of its biological activity and the formation of cytotoxic byproducts, such as lipid peroxides, which can confound experimental results.[4][6]
Q2: How should I prepare and store this compound stock solutions for cell culture experiments?
To minimize degradation, this compound stock solutions should be prepared in an appropriate organic solvent and stored under conditions that limit exposure to oxygen and light.
| Parameter | Recommendation | Rationale |
| Solvent | Methanol or Ethanol | This compound is soluble in these organic solvents. |
| Concentration | 10 mg/mL | A common stock concentration used in published studies. |
| Storage Temp. | -20°C to -80°C | Low temperatures slow down oxidative processes. |
| Storage Atmosphere | Inert gas (e.g., argon or nitrogen) | Minimizes exposure to oxygen. |
| Light Exposure | Store in amber vials or wrapped in foil | Protects from light-induced degradation. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes | Avoids repeated warming and cooling, which can accelerate degradation. |
Q3: What are the signs of this compound degradation in my cell culture experiments?
Detecting this compound degradation during an experiment can be challenging without analytical instrumentation. However, some indirect observations may suggest a problem:
-
Inconsistent Results: High variability in cell viability or other endpoints between replicate wells or experiments.
-
Unexpected Cytotoxicity: Higher-than-expected cell death, even at low concentrations, which might be due to the formation of cytotoxic lipid peroxides.
-
Loss of Expected Biological Activity: Failure to observe previously reported effects of this compound on your cells.
For a definitive assessment of degradation, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of intact this compound remaining in the culture medium over time.[7][8][9]
Q4: What are the main strategies to enhance the stability of this compound in cell culture media?
There are three primary strategies to improve the stability and bioavailability of this compound in your experiments:
-
Use of Antioxidants: Co-incubation with a lipophilic antioxidant, such as α-tocopherol (a form of Vitamin E), can help protect this compound from oxidation.[3]
-
Complexation with Bovine Serum Albumin (BSA): Fatty acids are often complexed with BSA to increase their solubility and stability in aqueous solutions like cell culture media. BSA can act as a carrier and protect the fatty acid from degradation.
-
Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex.[10] This can enhance its stability and solubility in the culture medium.[10]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage conditions (see FAQ 2). | The stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles. |
| Oxidation in Culture Medium | Minimize the time between adding this compound to the medium and treating the cells. Prepare fresh this compound-containing medium for each experiment. Consider using a stabilization method (see FAQ 4). | This compound can rapidly oxidize in the aqueous, oxygen-rich environment of cell culture medium. |
| Interaction with Media Components | If using serum-free media, consider adding fatty acid-free BSA to stabilize the this compound. | Serum proteins can help stabilize fatty acids. In their absence, this compound may be more prone to degradation and non-specific binding. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. | Variations in cell number can lead to different effective concentrations of this compound per cell, affecting the outcome. |
Problem 2: Higher than expected cytotoxicity at low concentrations of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Cytotoxic Oxidation Products | Co-treat cells with a lipophilic antioxidant like α-tocopherol (e.g., 10-20 µM). If cytotoxicity is reduced, it suggests oxidation products were a contributing factor. | Lipid peroxides, the breakdown products of this compound, can be highly cytotoxic and may induce ferroptosis, a form of iron-dependent cell death.[4][11] |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., ethanol or methanol) in the culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control. | High concentrations of organic solvents can be cytotoxic. |
| Incorrect this compound Concentration | Double-check calculations for stock solution and final dilutions. If possible, verify the concentration of the stock solution spectrophotometrically. | A simple calculation error could lead to unintentionally high concentrations of this compound. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines as reported in the literature. Note that experimental conditions such as incubation time and the use of stabilizing agents can influence the observed IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 / Effective Concentration | Reference |
| HCT-116 | Colorectal Carcinoma | 72 | ~15 µM | [12] |
| FaDu | Hypopharyngeal Carcinoma | 72 | ~20 µM | [12] |
| MCF-7 | Breast Cancer | 72 | Significant cytotoxicity at 10 and 50 µg/mL | |
| MDA-MB-231 | Breast Cancer | Not specified | Proliferation inhibited by 40 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Add the appropriate volume of sterile-filtered absolute ethanol or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Dispense into single-use aliquots in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Complexing this compound with Fatty Acid-Free BSA
This protocol is adapted from standard methods for preparing fatty acid-BSA complexes.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Warm to 37°C to aid dissolution. Sterile filter the solution using a 0.22 µm filter.
-
Prepare the this compound solution: In a separate sterile tube, dilute your this compound stock solution in a small volume of ethanol.
-
Complexation: While vortexing the warm BSA solution gently, add the diluted this compound solution dropwise. A typical molar ratio of this compound to BSA is between 2:1 and 6:1.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Use in cell culture: The this compound-BSA complex is now ready to be diluted to the final desired concentration in your cell culture medium.
Protocol 3: Encapsulation of this compound with β-Cyclodextrin (Co-precipitation Method)
This protocol is a generalized procedure based on methods for encapsulating fatty acids.
-
Prepare a saturated β-cyclodextrin solution: Dissolve β-cyclodextrin in deionized water at a concentration of 10 mM. Heat gently (e.g., 40-50°C) to aid dissolution.
-
Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Mixing: Slowly add the ethanolic solution of this compound to the β-cyclodextrin solution while stirring vigorously. A molar ratio of β-cyclodextrin to this compound of 2:1 has been reported to be effective.[10]
-
Co-precipitation: Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex, which will precipitate out of solution.
-
Collection and Drying: Collect the precipitate by centrifugation. Wash the pellet with a small amount of cold water to remove any uncomplexed cyclodextrin. Dry the complex under vacuum.
-
Reconstitution for cell culture: The dried this compound-β-cyclodextrin complex powder can be dissolved in cell culture medium for your experiments. The increased water solubility will be apparent.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow illustrating the potential for this compound degradation.
Caption: Signaling pathways affected by this compound and its degradation products.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggers Ferroptotic Cell Death in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stability of Pomegranate (Punica granatum L.) Seed Oil to Simulated Gastric Conditions and Thermal Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of Punicalagin into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Inclusion complex of fatty acids of pomegranate seed oil with betacyclodextrin: preparation, characterization and bioactivity | Viện công nghệ tiên tiến [iast.tdtu.edu.vn]
- 11. This compound Triggers Ferroptotic Cell Death in Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Method refinement for consistent punicic acid extraction yields
Technical Support Center: Punicic Acid Extraction
Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining consistent and high-yields of this compound from pomegranate seeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a conjugated linolenic acid (CLnA), an omega-5 polyunsaturated fatty acid, found in high concentrations in pomegranate seed oil.[1] It is the primary bioactive compound in the oil, recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer effects.[2][3][4][5] Its unique chemical structure, with three conjugated double bonds, is key to its biological activities.[2]
Q2: Which extraction method provides the highest yield of this compound?
A2: The yield of this compound can vary significantly based on the chosen extraction method and the specific parameters used. Generally, methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are reported to provide higher yields in shorter times compared to traditional methods like Soxhlet and cold pressing.[2][3][6] Supercritical Fluid Extraction (SFE) is noted for producing a high-purity extract with a high concentration of this compound, though the overall oil yield might be lower than solvent-based methods.[7][8]
Q3: What factors can influence the consistency of my this compound yield?
A3: Several factors can impact the consistency of your extraction. These include the quality and origin of the pomegranate seeds, the particle size of the ground seeds, the choice of solvent, the solvent-to-solid ratio, extraction temperature, and extraction time.[6][9] For methods like MAE and UAE, power settings are also a critical parameter.[2][9] Inconsistent results often arise from variations in these parameters between experiments.
Q4: How does the extraction method affect the quality of the extracted this compound?
A4: The extraction method can influence the stability and purity of the this compound. Thermal degradation can be a concern with methods that use high heat for extended periods, such as Soxhlet extraction.[3][10] Milder methods like cold pressing and SFE are known to better preserve the bioactive compounds.[7][8][11] The choice of solvent can also affect the final purity of the extract.
Troubleshooting Guide
Issue 1: Low Pomegranate Seed Oil Yield
-
Possible Cause: Inefficient cell wall disruption.
-
Possible Cause: Suboptimal extraction parameters.
-
Solution: Optimize the parameters for your chosen method.
-
For UAE and MAE: Increase the power or amplitude and extraction time within the recommended ranges.[3][6][9]
-
For solvent-based methods: Ensure the solvent-to-sample ratio is adequate to fully saturate the material. Ratios of 10:1 (solvent volume to sample weight) or higher are often effective.[2][6][9] Also, consider the choice of solvent, as petroleum ether and n-hexane are commonly reported to be effective.[9][11]
-
-
-
Possible Cause: Incomplete solvent removal.
-
Solution: Ensure your solvent removal process (e.g., rotary evaporation) is efficient to accurately determine the final oil yield.
-
Issue 2: Low Concentration of this compound in the Extracted Oil
-
Possible Cause: Degradation of this compound during extraction.
-
Solution: this compound is sensitive to heat and oxidation.[10] For methods involving heat, try to reduce the extraction temperature or time. For SFE, milder conditions can better preserve this compound.[7][8] When handling the oil, store it in a cool, dark place and consider using an inert gas blanket (like nitrogen) to prevent oxidation.
-
-
Possible Cause: Genotype and quality of pomegranate seeds.
-
Solution: The concentration of this compound can vary between different pomegranate cultivars. If possible, use a seed source that is known to have a high this compound content.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variation in experimental conditions.
-
Solution: Maintain strict control over all extraction parameters, including sample weight, particle size, solvent volume, temperature, time, and power settings. Keep detailed records of each extraction to identify any variations.
-
-
Possible Cause: Heterogeneity of the seed material.
-
Solution: Ensure your ground seed material is well-mixed to ensure homogeneity before taking samples for extraction.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound extraction.
Table 1: Comparison of this compound Extraction Methods - Yield and this compound Content
| Extraction Method | Solvent | Oil Yield (%) | This compound Content in Oil (%) | Reference(s) |
| Microwave-Assisted Extraction (MAE) | n-hexane | 35.19 | 86 | [2][6][12] |
| Ultrasound-Assisted Extraction (UAE) | Petroleum Ether | 25.11 | >65 | [9] |
| Ultrasound-Assisted Extraction (UAE) | n-hexane | 12.67 | Not Specified | [3][4] |
| Soxhlet Extraction | n-hexane | 34.70 | 86 | [2][6] |
| Soxhlet Extraction | n-hexane | 20.50 | >65 | [9] |
| Soxhlet Extraction | n-hexane | 11.49 - 15.0 | ~80 | [3] |
| Cold Pressing | None | 9.61 | Not Specified | [3][4] |
| Supercritical Fluid Extraction (SFE) | CO₂ | 15.72 | >65 | [9] |
| Supercritical Fluid Extraction (SFE) | CO₂ with ethanol | 9.0 | 76 | [7][8] |
Table 2: Optimized Parameters for High-Yield this compound Extraction
| Method | Parameter | Optimal Value | Reference(s) |
| MAE | Microwave Power | 220 W | [2][6][12] |
| Extraction Time | 5 min | [2][6][12] | |
| Solvent-to-Sample Ratio | 10:1 (by mass) | [2][6][12] | |
| Particle Size | 0.125–0.450 mm | [2][6][12] | |
| UAE | Ultrasonic Power | 140 W | [9] |
| Extraction Temperature | 40 °C | [9] | |
| Extraction Time | 36 min | [9] | |
| Solvent-to-Sample Ratio | 10 mL/g | [9] | |
| SFE | Extraction Pressure | 25 MPa | |
| Extraction Temperature | 45 °C |
Experimental Protocols
1. Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Grind dried pomegranate seeds to a particle size of 0.125–0.450 mm.
-
Extraction Setup: Place a known quantity of the ground seeds into a microwave-safe extraction vessel. Add n-hexane at a 10:1 solvent-to-sample mass ratio.[2][6][12]
-
Microwave Parameters: Set the microwave power to 220 W and the extraction time to 5 minutes with continuous stirring.[2][6][12]
-
Oil Recovery: After extraction, filter the mixture to separate the solid residue. Remove the n-hexane from the filtrate using a rotary evaporator to obtain the pomegranate seed oil.
-
Storage: Store the extracted oil in a dark, airtight container at 4°C to minimize degradation.
2. Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare finely ground pomegranate seed powder.
-
Extraction Setup: In a flask, mix 10 g of the seed powder with 100 mL of petroleum ether (10:1 solvent-to-sample ratio).[9]
-
Ultrasonic Parameters: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the ultrasonic power to 140 W and the temperature to 40°C.[9]
-
Extraction Time: Sonicate the mixture for 36 minutes.[9]
-
Oil Recovery: Centrifuge the mixture to pellet the solid material. Decant the supernatant and filter it. Evaporate the solvent to recover the oil.
-
Storage: Store the oil under the same conditions as the MAE-extracted oil.
3. Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Use finely ground pomegranate seeds.
-
SFE System Setup: Load the ground seeds into the extraction vessel of the SFE system.
-
SFE Parameters: Set the extraction pressure to 25 MPa and the temperature to 45°C. Use supercritical CO₂ as the solvent. Set the separation pressure to 9 MPa and the temperature to 60°C.
-
Extraction: Run the extraction until the desired yield is obtained. The extracted oil will be collected in the separator.
-
Post-Extraction: The resulting pomegranate seed oil is solvent-free.
-
Storage: Store the oil in a dark, airtight container at 4°C.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: this compound signaling pathway.
References
- 1. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Activation of PPAR gamma and alpha by this compound ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound a Conjugated Linolenic Acid Inhibits TNFα-Induced Neutrophil Hyperactivation and Protects from Experimental Colon Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfbs.juw.edu.pk [jfbs.juw.edu.pk]
- 12. This compound is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Punicic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of punicic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic methods for analyzing this compound?
A1: The most prevalent spectroscopic methods for the analysis of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR).[1][2][3][4]
Q2: What are the primary substances that can interfere with the spectroscopic analysis of this compound?
A2: Interfering substances primarily include isomers of this compound, such as other conjugated linolenic acids (CLnAs) like α-eleostearic acid and catalpic acid.[4][5] Additionally, other fatty acids present in the sample matrix, for instance, oleic, linoleic, palmitic, and stearic acids, can cause interference.[1][6] In complex matrices like pomegranate seed oil, other bioactive compounds such as phytosterols (e.g., β-sitosterol), tocopherols, and polyphenols may also interfere depending on the analytical technique and sample preparation.[1][6][7]
Q3: How can I minimize isomerization of this compound during sample preparation for GC analysis?
A3: this compound is susceptible to isomerization, especially during the derivatization to fatty acid methyl esters (FAMEs) required for GC analysis.[8][9] The choice of methylation method is critical. Base-catalyzed methods are generally preferred over acid-catalyzed methods, as the latter can induce isomerization of the conjugated double bond system.[9] It is also crucial to avoid high temperatures and exposure to air (oxygen) to prevent oxidation and degradation.[8]
Q4: Can FTIR spectroscopy be used for quantitative analysis of this compound?
A4: While FTIR is a powerful tool for the qualitative identification of this compound, providing a unique molecular fingerprint, its use for precise quantification can be challenging.[2] The FTIR spectrum represents the vibrational modes of all molecules in the sample.[2] Therefore, the absorption bands of other fatty acids and triglycerides in the oil matrix can overlap with those of this compound. However, specific bands, particularly in the 1000-700 cm⁻¹ region, have been identified as being characteristic of this compound and can be used for semi-quantitative analysis or for comparing relative amounts across different samples.[2] For accurate quantification, calibration with pure this compound standards is necessary.
Q5: What are the advantages of using NMR spectroscopy for this compound analysis?
A5: NMR spectroscopy, particularly ¹³C NMR and 2D NMR techniques, offers significant advantages for the structural elucidation and differentiation of this compound from its isomers without the need for derivatization.[3][4][5] It provides detailed information about the chemical environment of each carbon and proton, allowing for the unambiguous identification of the cis and trans configurations of the double bonds in the conjugated system.[3] This level of detail is often difficult to achieve with other methods.
Troubleshooting Guides
Issue 1: Poor resolution or co-elution of peaks in Gas Chromatography (GC)
-
Possible Cause 1: Inadequate chromatographic separation.
-
Solution: Optimize the GC temperature program. A slower temperature ramp can improve the separation of fatty acid methyl esters.[1] Additionally, using a longer capillary column or a column with a different stationary phase (e.g., a more polar column) can enhance resolution.
-
-
Possible Cause 2: Presence of geometric isomers.
-
Solution: this compound and other conjugated linolenic acid isomers can have very similar retention times.[2] Consider using argentation chromatography (silver ion chromatography) either as a pre-purification step or as argentation solid-phase extraction (Ag-SPE) to separate fatty acids based on the number, configuration, and position of their double bonds.[2]
-
Issue 2: Inaccurate quantification of this compound using UV-Vis Spectroscopy
-
Possible Cause 1: Overlapping absorption spectra.
-
Solution: The UV-Vis spectrum of this compound is characterized by an absorption maximum around 275 nm due to the conjugated triene system. However, other compounds with conjugated double bonds, including other CLnAs and potential oxidation products, will also absorb in this region.[10] It is crucial to ensure the purity of the sample. Employing a purification method like High-Performance Liquid Chromatography (HPLC) prior to UV-Vis analysis can isolate this compound from interfering compounds.
-
-
Possible Cause 2: pH sensitivity of the sample matrix.
Issue 3: Ambiguous peak assignments in FTIR spectra
-
Possible Cause: Overlap of vibrational bands from other components.
-
Solution: The FTIR spectrum of a complex sample like pomegranate seed oil is a composite of the spectra of all its components.[2] To confidently assign peaks to this compound, compare the sample spectrum with that of a pure this compound standard. Alternatively, use a well-characterized reference sample of pomegranate seed oil with a known high concentration of this compound.[1] Focus on the fingerprint region (below 1500 cm⁻¹) where characteristic bands for this compound, such as those around 988 and 936 cm⁻¹, have been reported.[2]
-
Quantitative Data Summary
The following tables summarize the typical composition of fatty acids and other bioactive compounds found in pomegranate seed oil, which can be potential sources of interference.
Table 1: Fatty Acid Composition of Pomegranate Seed Oil Determined by GC
| Fatty Acid | Composition Range (wt %) | Reference(s) |
| This compound (C18:3) | 72.4 - 84.1 | [1][2] |
| Linoleic Acid (C18:2) | 9 - 10 | [1] |
| Oleic Acid (C18:1) | 8 - 9 | [1] |
| Palmitic Acid (C16:0) | 5 - 8 | [1] |
| Stearic Acid (C18:0) | 2 - 6 | [1] |
| Other Conjugated Linolenic Acids | Variable | [4][5] |
Table 2: Other Bioactive Compounds in Pomegranate Seed Oil
| Compound Class | Examples | Concentration Range | Reference(s) |
| Phytosterols | β-sitosterol, campesterol, stigmasterol | 4089 - 6205 mg/kg | [7] |
| Tocopherols | α-tocopherol, γ-tocopherol | 175 mg/100g (total) | [9] |
| Polyphenols | Ellagic acid, flavonoids | Variable | [1][4] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC-FID) Analysis of this compound
-
Sample Preparation (FAMEs Synthesis):
-
Accurately weigh approximately 50 mg of the pomegranate seed oil into a screw-cap tube.
-
Add 1 mL of toluene and 2 mL of 0.5 M sodium methoxide in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
For acid-catalyzed methylation (use with caution due to potential isomerization), add 3 mL of 14% boron trifluoride (BF₃) in methanol and heat again at 50°C for 10 minutes.[1][9]
-
Cool the tube, and add 1 mL of water and 2 mL of hexane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
-
-
GC-FID Conditions:
-
Column: A fused silica capillary column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) coated with a polar stationary phase is recommended.
-
Carrier Gas: Helium at a flow rate of 0.8 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp: 6°C/min to 240°C.
-
Final hold: 240°C for 20 minutes.[1]
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 270°C.[1]
-
Injection Volume: 1 µL.
-
Identification: Compare the retention times of the peaks with those of authentic fatty acid methyl ester standards.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
-
Sample Preparation:
-
FTIR Spectrometer Conditions:
-
Mode: Attenuated Total Reflectance (ATR) is often convenient for liquid samples.
-
Spectral Range: 4000 - 600 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹.[1]
-
Scans: Co-add 32 scans for both the background and the sample to improve the signal-to-noise ratio.[1]
-
Background: Record a background spectrum of the empty ATR crystal (or air) before running the sample.
-
Analysis: Place a small drop of the oil sample onto the ATR crystal and record the spectrum. Clean the crystal thoroughly between samples.
-
Visualizations
Caption: Workflow for GC analysis of this compound, highlighting potential interferences.
Caption: Logical relationships for mitigating interference in this compound analysis.
References
- 1. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Depth Chemical Characterization of Punica granatum L. Seed Oil [mdpi.com]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. mdpi.com [mdpi.com]
- 7. Pomegranate oil analysis with emphasis on MALDI-TOF/MS triacylglycerol fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stability of Pomegranate (Punica granatum L.) Seed Oil to Simulated Gastric Conditions and Thermal Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of Punicic Acid Esters
Welcome to the technical support center for the enzymatic synthesis of punicic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound esters?
A1: Enzymatic synthesis, typically using lipases, offers several key advantages over traditional chemical methods. These include milder reaction conditions, which prevents the degradation of the heat-sensitive conjugated double bond system in this compound. Enzymes also exhibit high regioselectivity and specificity, leading to fewer byproducts and a purer final product, simplifying downstream purification processes.[1][2]
Q2: Which type of enzyme is most suitable for synthesizing this compound esters?
A2: Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for this purpose.[2] Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[3][4] The choice of lipase can influence reaction kinetics and product yield, so screening different lipases may be necessary for optimal results.
Q3: What are the critical parameters to control for optimizing the synthesis of this compound esters?
A3: The key parameters to optimize include:
-
Substrate Molar Ratio: The ratio of this compound to alcohol. An excess of the alcohol is often used to drive the reaction towards ester formation.[3][6][7]
-
Enzyme Loading: The amount of enzyme used, typically expressed as a weight percentage of the substrates.[3][8]
-
Water Activity (aw): A critical parameter in non-aqueous enzymology that significantly impacts enzyme activity and reaction equilibrium.[1][2]
-
Solvent Choice: The reaction medium can influence substrate solubility and enzyme performance.[1]
Q4: How can I monitor the progress of my esterification reaction?
A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as:
-
Gas Chromatography (GC): After derivatization to fatty acid methyl esters (FAMEs), GC with a flame ionization detector (FID) is a common method to quantify the consumption of this compound and the formation of the ester.[6][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the reactants and products.[8]
-
Titration: The decrease in the concentration of free fatty acids (this compound) can be determined by titration with a standard solution of a base, like potassium hydroxide (KOH).[4]
Troubleshooting Guides
Issue 1: Low Conversion/Yield of this compound Ester
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Perform experiments at a range of temperatures (e.g., 40°C, 50°C, 60°C) to determine the optimal temperature for your specific lipase. Note that excessively high temperatures can lead to enzyme denaturation.[3] |
| Inappropriate Substrate Molar Ratio | Vary the molar ratio of alcohol to this compound. An excess of alcohol can shift the equilibrium towards product formation. Ratios from 1:1 to 5:1 (this compound:alcohol) are a good starting point for optimization.[10] |
| Insufficient Enzyme Loading | Increase the enzyme concentration incrementally (e.g., from 2% to 10% w/w of substrates). Higher enzyme loading can increase the reaction rate, but beyond a certain point, it may not significantly improve the yield and will increase costs.[8] |
| Incorrect Water Activity (aw) | The presence of water is crucial for lipase activity, but excess water can promote the reverse reaction (hydrolysis). For esterification in organic solvents, a low water activity is generally preferred.[1][2] This can be controlled by adding molecular sieves or using a saturated salt solution in a desiccator. |
| Poor Substrate Solubility | Ensure that both this compound and the alcohol are sufficiently soluble in the chosen solvent at the reaction temperature. Consider testing different organic solvents like hexane, heptane, or tert-butanol.[4] |
| Enzyme Inhibition | High concentrations of the alcohol (especially short-chain alcohols like methanol and ethanol) or the this compound itself can inhibit lipase activity.[7] Fed-batch addition of the inhibitory substrate can be a strategy to mitigate this. |
Issue 2: Enzyme Inactivation
| Potential Cause | Troubleshooting Steps |
| High Temperature | Operate the reaction at the optimal temperature for the chosen lipase and avoid exceeding its thermal stability limit.[3] |
| pH Shift in Microenvironment | The production of acidic byproducts or the presence of impurities can alter the pH around the enzyme, leading to inactivation. Ensure the use of high-purity substrates and consider buffering the system if applicable. |
| Presence of Denaturing Agents | Certain organic solvents can strip the essential water layer from the enzyme, leading to denaturation. Choose a solvent that is known to be compatible with lipases. |
| Mechanical Stress | Vigorous stirring or agitation can physically damage immobilized enzymes. Use gentle agitation that is sufficient to ensure proper mixing without causing attrition of the support. |
Issue 3: Byproduct Formation and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The conjugated double bond system of this compound is susceptible to isomerization and oxidation, especially at higher temperatures or in the presence of acid catalysts. Using milder enzymatic conditions helps to minimize these side reactions.[11] |
| Presence of Unreacted Substrates | After the reaction, unreacted this compound and alcohol will be present in the mixture. Unreacted this compound can be removed by washing with a mild alkaline solution (e.g., sodium bicarbonate).[6] Excess alcohol can be removed by evaporation under reduced pressure. |
| Formation of Mono- and Diglycerides (if using glycerol) | When synthesizing this compound glycerides, a mixture of mono-, di-, and triglycerides is often formed. The reaction conditions can be optimized to favor the formation of the desired product. Further purification using techniques like molecular distillation may be required to obtain pure triglycerides.[12] |
Quantitative Data on Reaction Parameters
While specific data for this compound ester synthesis is limited in the literature, the following tables summarize typical results for the enzymatic synthesis of conjugated linoleic acid (CLA) esters and other relevant fatty acid esters, which can serve as a starting point for optimizing this compound esterification.
Table 1: Effect of Temperature on Ester Synthesis Conversion
| Temperature (°C) | Conversion (%) | Reference Compound | Enzyme |
| 40 | ~85 | Butyl Stearate | Candida rugosa lipase |
| 50 | >90 | Butyl Stearate | Candida rugosa lipase |
| 60 | >90 | Butyl Stearate | Candida rugosa lipase |
| 70 | 95.11 (after 48h) | TMP-tri-LA ester | Novozym® 435 |
| 80 | 76.31 (after 24h) | TMP-tri-LA ester | Novozym® 435 |
| 90 | 59.72 (after 48h) | TMP-tri-LA ester | Novozym® 435 |
| Note: TMP-tri-LA is a polyol ester of levulinic acid and trimethylolpropane. Data adapted from[3][7]. |
Table 2: Effect of Substrate Molar Ratio on Ester Synthesis
| Molar Ratio (Acid:Alcohol) | Conversion (%) | Reference Compound | Enzyme |
| 1:1 | ~75 | Fructose Oleate | Rhizomucor miehei lipase |
| 1:2 | ~80 | Fructose Oleate | Rhizomucor miehei lipase |
| 1:3 | ~83 | Fructose Oleate | Rhizomucor miehei lipase |
| 1:4 | 88.00 | TMP-tri-LA ester | Novozym® 435 |
| 1:5 | >90 | Trehalose Palmitate | Fermase CALB™ 10000 |
| 1:6 | Further increase | TMP-tri-LA ester | Novozym® 435 |
| Data adapted from[3][5][13]. |
Table 3: Effect of Enzyme Loading on Ester Synthesis
| Enzyme Loading (% w/w) | Conversion (%) | Reference Compound | Enzyme |
| 1 | ~70 | TMP-tri-LA ester | Novozym® 435 |
| 2 | 86.38 | TMP-tri-LA ester | Novozym® 435 |
| 3 | Significant improvement | TMP-tri-LA ester | Novozym® 435 |
| 4 | No significant improvement | Sorbic Acid Ester | Novozym® 435 |
| 6 | 97.5 | CLA & Butyric Acid Esters | Novozym 435 |
| Data adapted from[3][8][14]. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound Ethyl Ester
Materials:
-
This compound (from pomegranate seed oil)
-
Ethanol (anhydrous)
-
Immobilized lipase (e.g., Novozym® 435)
-
Organic solvent (e.g., n-hexane, anhydrous)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel (sealed)
Procedure:
-
Substrate Preparation: Dissolve this compound in n-hexane in the reaction vessel. Add ethanol to the desired molar ratio (e.g., 1:3 this compound:ethanol).
-
Water Removal: Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to remove any residual water and the water produced during the reaction.
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 5% w/w of total substrates).
-
Reaction: Seal the vessel and place it on a magnetic stirrer with heating. Set the desired temperature (e.g., 50°C) and stir the mixture at a constant rate (e.g., 200 rpm) for the desired reaction time (e.g., 24-48 hours).
-
Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress by GC or HPLC.
-
Enzyme Recovery: After the reaction is complete, stop the stirring and allow the immobilized enzyme to settle. Decant the supernatant or filter the mixture to recover the enzyme for potential reuse.
-
Product Work-up: a. Transfer the supernatant to a separatory funnel. b. Wash the mixture with a saturated sodium bicarbonate solution to remove any unreacted this compound. c. Wash with deionized water to remove any remaining salts. d. Dry the organic phase over anhydrous sodium sulfate. e. Filter to remove the drying agent. f. Remove the solvent (n-hexane) using a rotary evaporator to obtain the crude this compound ethyl ester.
-
Purification (Optional): If a higher purity is required, the crude product can be purified using column chromatography on silica gel.[6]
Protocol 2: Analysis of this compound Ethyl Ester by GC-FID
Derivatization to FAMEs (for monitoring this compound consumption):
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
Add a solution of BF3-Methanol (14% w/v) and heat at 60°C for 30 minutes.[9]
-
After cooling, add n-hexane and water. Shake and allow the layers to separate.
-
Inject the upper hexane layer containing the FAMEs into the GC.
GC-FID Conditions (Example):
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or similar
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Program: 140°C hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.[9]
-
Quantification: Calculate the percentage conversion based on the peak areas of the this compound methyl ester and the internal standard (if used).
Visualizations
Logical Workflow for Troubleshooting Low Ester Yield
Caption: Troubleshooting workflow for low this compound ester yield.
Experimental Workflow for this compound Ester Synthesis
Caption: General workflow for enzymatic synthesis of this compound esters.
References
- 1. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media [mdpi.com]
- 5. Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Enzymatic synthesis of structured lipids enriched with conjugated linoleic acid and butyric acid: strategy consideration and parameter optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting punicic acid delivery in animal models via oral gavage
This guide provides troubleshooting advice and frequently asked questions for researchers using oral gavage to deliver punicic acid in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral gavage the preferred delivery method?
A1: this compound is a polyunsaturated fatty acid, specifically an isomer of conjugated linolenic acid (CLnA), found in high concentrations in pomegranate seed oil (PSO).[1][2] It is investigated for numerous therapeutic properties, including anti-inflammatory, antioxidant, and metabolic benefits.[3] Oral gavage is a widely used method in animal studies to ensure the precise and direct delivery of a specific dose of a substance to the stomach, which is crucial for compounds that cannot be easily mixed into feed or may be unpalatable.[4]
Q2: What are the primary challenges when working with this compound?
A2: The main challenges are its chemical instability and poor water solubility.[2] As a highly unsaturated fatty acid, this compound is prone to degradation from oxidation, light, and heat.[2] Its low water solubility makes it difficult to formulate in simple aqueous vehicles, and its bioavailability can be limited due to rapid metabolism.[2][5]
Q3: How is this compound metabolized after oral administration?
A3: Following oral administration, this compound is readily and rapidly metabolized into circulating conjugated linoleic acid (CLA), specifically the c9,t11 isomer.[1][5] This conversion happens quickly, and only small traces of unmetabolized this compound may be found in tissues like the liver and heart.[5] The resulting CLA is then further processed in the liver through pathways like β-oxidation.[3][5] Researchers should consider that the observed biological effects may be attributable to CLA rather than this compound itself.
Q4: What is a suitable vehicle for delivering this compound via oral gavage?
A4: Due to its lipophilic nature, this compound cannot be dissolved in simple saline or water. The most straightforward approach is to use pomegranate seed oil (PSO) directly, as it is a natural source. Alternatively, purified this compound can be dissolved in other compatible oils like corn oil. For improved stability and bioavailability, researchers have explored nanoemulsions and esterification of the this compound.[2][6]
Q5: What are the most common complications associated with the oral gavage procedure itself?
A5: Complications can arise from the procedure, including esophageal trauma or perforation, accidental administration into the trachea (aspiration), and gastric rupture.[7][8] The restraint and procedure can also induce a significant stress response in the animals, leading to elevated plasma corticosterone levels, which may confound experimental results.[4][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q6: The animal shows signs of respiratory distress (e.g., coughing, gasping) during or immediately after the procedure. What should I do?
A6:
-
Immediate Cause: This strongly indicates that the gavage needle has entered the trachea instead of the esophagus, and the solution has been administered into the lungs.
-
Solution: Immediately withdraw the needle. Gently rotate the animal so its head is facing down to allow any fluid to drain from the airway.[8] Closely monitor the animal for normal respiration. If signs of progressive respiratory distress continue, the animal must be humanely euthanized to prevent suffering.[8][9] A second dosing attempt is not recommended after fluid has entered the trachea.[8]
Q7: I am having difficulty inserting the gavage needle. The animal is resisting.
A7:
-
Immediate Cause: This can be due to several factors: improper restraint, incorrect needle size, or the animal's resistance to the procedure. Forcing the needle can cause severe injury to the oropharyngeal cavity or esophagus.[4][7]
-
Solution:
-
Verify Needle Size: Ensure the gavage needle is the correct length and has an appropriate ball-tip diameter for the animal's size (see Table 2).[8]
-
Check Restraint: The animal must be properly restrained with its head and neck extended in a straight line to facilitate smooth passage of the needle into the esophagus.
-
Consider Anesthesia: Studies have shown that using brief isoflurane anesthesia can reduce animal stress and the incidence of complications, making the procedure easier and more humane.[10][11]
-
Refine Technique: Do not apply force. If you meet resistance, withdraw the needle and reposition the animal before trying again.
-
Q8: My this compound formulation appears separated, cloudy, or precipitates out of solution.
A8:
-
Immediate Cause: this compound is poorly soluble in aqueous solutions and can be unstable.[2] Using an inappropriate vehicle or improper preparation methods will lead to a non-homogenous mixture, resulting in inaccurate dosing.
-
Solution:
-
Use an Oleaginous Vehicle: Administer the this compound in a suitable oil carrier, such as corn oil or pomegranate seed oil.
-
Ensure Proper Mixing: If using a suspension or emulsion, vortex or sonicate the solution immediately before drawing each dose to ensure homogeneity.
-
Prepare Fresh: Due to its susceptibility to oxidation, prepare the dosing solution fresh before each use and protect it from light and heat.[2]
-
Consider Advanced Formulations: For long-term studies, consider more stable forms like this compound ethyl ester or nanoemulsions, which have been shown to improve stability and solubility.[2][6]
-
Q9: My experimental results are inconsistent between animals in the same group.
A9:
-
Immediate Cause: Inconsistency can stem from procedural stress, inaccurate dosing volumes, or degradation of the this compound. Stress from the gavage procedure itself can be a significant confounding variable.[4][12]
-
Solution:
-
Minimize Stress: Handle animals gently and consistently. Consider using brief anesthesia, which has been shown to reduce stress and procedural complications.[10] Ensure all technicians are proficient in the gavage technique.
-
Verify Dose Accuracy: Use a new syringe for each animal or ensure the syringe is properly cleared between doses. Calculate the dose volume based on the most recent body weight of each animal.
-
Ensure Compound Stability: Prepare formulations fresh and store them appropriately. A degraded compound will not produce the expected biological effect.
-
Q10: An animal is losing weight or shows other signs of chronic distress after repeated dosing.
A10:
-
Immediate Cause: This may be due to chronic irritation or cumulative trauma to the esophagus from the gavage needle.[7] Some studies have reported mortality in long-term gavage studies due to these effects.[4]
-
Solution:
-
Refine Technique: Re-evaluate the gavage technique to ensure it is as smooth and non-traumatic as possible. Using flexible plastic gavage needles may cause less irritation than rigid metal ones.[8]
-
Daily Monitoring: Monitor animals daily for changes in weight, behavior, and appearance.
-
Consider Alternatives: If chronic complications persist, explore less invasive alternative dosing methods, such as incorporating the compound into a palatable treat or liquid that the animal will consume voluntarily.[13][14]
-
Data Presentation
Tables of Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₀O₂ | [2] |
| Molecular Weight | 278.43 g/mol | [2] |
| Melting Point | 44–45 °C | [2] |
| Solubility | Poorly soluble in water | [2][5] |
| Octanol-Water Partition Coefficient (XLogP) | 6.4 |[2] |
Table 2: General Guidelines for Oral Gavage in Rodents
| Parameter | Mouse | Rat | Reference |
|---|---|---|---|
| Max Gavage Volume | 10 mL/kg (e.g., 0.2 mL for a 20g mouse) | 10 mL/kg | [8] |
| Needle Gauge (Typical) | 20-22 G | 16-18 G | [4][8] |
| Needle Length (Typical) | 25-38 mm | 50-76 mm | [8] |
| Needle Tip | Smooth, ball-tipped to prevent injury | Smooth, ball-tipped to prevent injury |[8] |
Table 3: Example Dosages of this compound / PSO from Animal Studies
| Compound | Animal Model | Dosage | Duration | Reference |
|---|---|---|---|---|
| Pomegranate Seed Oil (PSO) | Mice | 1% of high-fat diet | 12 weeks | [15] |
| Pomegranate Seed Oil (PSO) | Mice | 1% of diet | 6 weeks | [1] |
| Pomegranate Seed Oil (PSO) | Rats | ~1.39 g/kg body weight/day | 28 days | [1] |
| this compound | Rats | 2.4% of diet | - |[3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (from PSO) via Oral Gavage
This protocol provides a general framework. Specific volumes and concentrations should be adapted based on experimental design and the animal's weight.
Materials:
-
Pomegranate Seed Oil (PSO) or purified this compound
-
Carrier vehicle if needed (e.g., corn oil)
-
Appropriately sized, sterile gavage needles (stainless steel or flexible plastic with a ball-tip)
-
1 mL syringes
-
Animal scale
-
(Optional) Isoflurane and anesthesia induction chamber
Methodology:
-
Dose Calculation and Preparation:
-
Weigh each animal immediately before dosing to calculate the precise volume required.
-
The maximum volume administered should not exceed 10 mL/kg of body weight.[8]
-
If using purified this compound, dissolve it in the chosen oil vehicle to achieve the target concentration. Ensure complete dissolution, using a vortex mixer if necessary.
-
Prepare the solution fresh daily and protect it from light.
-
-
Animal Restraint and Needle Measurement:
-
(Optional Anesthesia) Place the mouse in an induction chamber with 2-3% isoflurane until lightly anesthetized (loss of righting reflex).
-
(Manual Restraint) Gently restrain the mouse by scruffing the neck and back to immobilize the head and extend the neck. Ensure the animal's body is supported.
-
To confirm the correct needle length, measure the distance from the corner of the animal's mouth to the last rib.[8] The needle should reach the stomach without going too far.
-
-
Gavage Administration:
-
Attach the gavage needle to the syringe filled with the dosing solution.
-
Gently insert the needle into the side of the mouth, advancing it along the upper palate.
-
Once past the pharynx, the needle should slide easily down the esophagus. If there is any resistance or the animal struggles excessively, withdraw and start again.
-
Once the needle is in place, administer the substance slowly and steadily.[8]
-
After delivery, withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of this compound following oral administration.[3][5]
Caption: Standard experimental workflow for oral gavage in animal models.
Caption: Troubleshooting decision tree for common oral gavage issues.
References
- 1. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Role in the Prevention of Neurological Disorders: A Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability-Enhancing and Protective Effect on Small Intestine of this compound in Different Forms and Their Nanoemulsions With Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daily oral gavage: Topics by Science.gov [science.gov]
- 12. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nal.usda.gov [nal.usda.gov]
- 14. nal.usda.gov [nal.usda.gov]
- 15. researchgate.net [researchgate.net]
Validation of punicic acid purity and isomer identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with punicic acid. The information is designed to address specific issues that may be encountered during the validation of this compound purity and the identification of its isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What are the main challenges associated with handling and analyzing this compound? A1: this compound is highly unsaturated, making it susceptible to degradation through oxidation, light, and heat.[1] Its poor water solubility and rapid metabolism to conjugated linoleic acid (CLA) also present challenges for various applications.[1] Proper storage in a cool, dark, and dry place, preferably in sealed, dark glass bottles, is crucial to minimize degradation.[2]
-
Q2: What are the common isomers of this compound found in pomegranate seed oil? A2: Besides this compound (cis-9, trans-11, cis-13), other common conjugated linolenic acid (CLnA) isomers that may be present in pomegranate seed oil include α-eleostearic acid (cis-9, trans-11, trans-13), β-eleostearic acid (trans-9, trans-11, trans-13), and catalpic acid (trans-9, trans-11, cis-13).[3][4][5]
Gas Chromatography (GC) Analysis
-
Q3: My GC chromatogram shows poor peak resolution, with this compound and other fatty acid peaks overlapping. What could be the cause? A3: Co-elution of fatty acid isomers is a common issue in GC analysis.[6] While GC is a robust method for fatty acid quantification, it may not always resolve certain isomers like jacaric acid from this compound.[7][8] To improve resolution, consider optimizing the GC column temperature program, using a longer capillary column (e.g., 100 m or 200 m), or employing a column with a different stationary phase chemistry.[6][9]
-
Q4: I am observing tailing peaks for this compound in my GC-FID analysis. What are the potential causes and solutions? A4: Peak tailing can be caused by several factors, including active sites in the GC inlet liner or column, sample overloading, or improper column installation.[10] Ensure you are using a properly deactivated liner and column.[11] You can also try reducing the injection volume or sample concentration.[12] If the issue persists, reinstalling the column and checking for leaks is recommended.[10]
-
Q5: The quantitative results for this compound purity are inconsistent across different injections. What should I check? A5: Inconsistent quantification can stem from issues with sample preparation, injection technique, or instrument stability.[12] Verify the accuracy and consistency of your sample derivatization to fatty acid methyl esters (FAMEs). Ensure the autosampler is functioning correctly and the syringe is clean.[12] Check for any fluctuations in gas flow rates or oven temperature.[12]
High-Performance Liquid Chromatography (HPLC) Analysis
-
Q6: I am trying to separate this compound isomers using reverse-phase HPLC, but the resolution is poor. What can I do? A6: The separation of conjugated fatty acid isomers by RP-HPLC can be challenging. The choice of mobile phase composition and flow rate is critical.[9] A mobile phase of acetone and acetonitrile has been used successfully.[9] Additionally, argentation chromatography (silver ion HPLC) can be employed to enhance the separation of unsaturated fatty acid isomers.[7][8]
-
Q7: My HPLC baseline is noisy, affecting the detection of minor this compound isomers. How can I troubleshoot this? A7: A noisy baseline in HPLC can be due to several factors, including air bubbles in the system, a contaminated mobile phase or detector, or fluctuations in pump pressure. Degas your mobile phase thoroughly. Flush the system with a strong solvent to remove any contaminants. Ensure the pump is delivering a stable flow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q8: Can I use NMR to differentiate between this compound and its geometric isomers? A8: Yes, 13C NMR is a powerful tool for identifying and differentiating conjugated linolenic acid isomers.[3][4][13] The chemical shifts of the olefinic carbons are distinct for different isomers like this compound, α-eleostearic acid, and catalpic acid.[3][4][5] For example, the 13C NMR spectrum of this compound shows six characteristic peaks in the olefinic region (δC, C9-132.6, C10-128.8, C11-127.9, C12-127.8, C13-128.8, C14-132.5).[3][4][5]
-
Q9: How can I quantify the purity of this compound using NMR? A9: Quantitative NMR (qNMR) can be used to determine the fractions of different isomeric conjugated acids.[14] This method involves using an internal standard, such as benzoic acid, with a known concentration.[14] By comparing the integral of the characteristic signals of this compound to that of the internal standard, you can accurately quantify its concentration.[14]
Data Presentation
Table 1: Typical Fatty Acid Composition of Pomegranate Seed Oil
| Fatty Acid | Abbreviation | Typical Content (%) |
| This compound | C18:3 (cis-9, trans-11, cis-13) | 70 - 85[7][15] |
| Linoleic Acid | C18:2 | 5 - 10[2][7] |
| Oleic Acid | C18:1 | 5 - 9[2][7] |
| Palmitic Acid | C16:0 | 5 - 8[7] |
| Stearic Acid | C18:0 | 2 - 6[7] |
| α-Eleostearic Acid | C18:3 (cis-9, trans-11, trans-13) | Varies[3][4] |
| Catalpic Acid | C18:3 (trans-9, trans-11, cis-13) | Varies[3][4] |
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| GC-FID/MS | Separation of volatile compounds (as FAMEs) based on boiling point and polarity. | High sensitivity, good for quantification, established methods available.[7][8] | Requires derivatization, may have co-elution of isomers.[7][8] |
| RP-HPLC | Separation based on polarity. | Can be used for non-volatile compounds, preparative scale possible.[9] | Lower resolution for some isomers compared to other techniques.[9] |
| Ag+-HPLC | Separation based on the interaction of double bonds with silver ions. | Excellent separation of geometric and positional isomers.[7] | More complex mobile phase preparation. |
| 13C NMR | Provides detailed structural information based on the chemical environment of carbon atoms. | Unambiguous identification of isomers, no derivatization required.[3][4] | Lower sensitivity, requires higher sample concentration. |
| qNMR | Quantitative analysis based on the signal intensity relative to an internal standard. | High accuracy and precision for quantification.[14] | Requires a well-defined internal standard.[14] |
Experimental Protocols
1. Gas Chromatography (GC) Analysis of this compound (as FAMEs)
-
Objective: To determine the purity of this compound and identify other fatty acids in a sample.
-
Methodology:
-
Transesterification: The this compound sample (in oil form) is converted to fatty acid methyl esters (FAMEs). A common method is to use a solution of methanolic HCl.[16]
-
GC-FID/MS System: A gas chromatograph equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.
-
Column: A capillary column suitable for FAME analysis, such as a highly polar cyano-propyl-polysiloxane stationary phase (e.g., HP-88, 100 m x 0.25 mm, 0.2 µm).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[8]
-
Temperature Program:
-
Injector and Detector Temperature: Injector at 240°C and detector at 270-280°C.[8][9]
-
Identification: FAMEs are identified by comparing their retention times with those of authentic standards (e.g., a 37-component FAME mix).[8] MS detection provides further confirmation based on mass spectra.
-
Quantification: The percentage of each fatty acid is calculated based on the peak area relative to the total peak area (area normalization method).[8]
-
2. High-Performance Liquid Chromatography (HPLC) for this compound Isomer Separation
-
Objective: To separate and quantify this compound and its geometric isomers.
-
Methodology:
-
HPLC System: An HPLC system with a UV or diode array detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase: A mixture of acetone and acetonitrile. The exact ratio may need to be optimized for best separation.[9]
-
Flow Rate: Typically around 1.0 mL/min.[17]
-
Detection: Wavelength is set to detect the conjugated double bonds, typically around 237 nm.[17]
-
Quantification: A calibration curve is generated using a pure standard of this compound.
-
3. Nuclear Magnetic Resonance (NMR) for Isomer Identification
-
Objective: To unambiguously identify the isomeric composition of a this compound sample.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: 1H NMR and 13C NMR spectra are acquired. 2D NMR experiments like COSY can also be useful for structural elucidation.[3][4]
-
Data Analysis: The chemical shifts and coupling constants in the 1H NMR spectrum and the chemical shifts in the 13C NMR spectrum are compared to literature values for known conjugated linolenic acid isomers.[3][4][13]
-
Visualizations
Caption: Workflow for this compound Purity Validation and Isomer Identification.
Caption: Logical Flow for Troubleshooting Poor Chromatographic Results.
References
- 1. This compound and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-Depth Chemical Characterization of Punica granatum L. Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. In-Depth Chemical Characterization of Punica granatum L. Seed Oil [mdpi.com]
- 6. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Punicic acid versus conjugated linoleic acid (CLA) in anticancer studies
An Objective Comparison of Punicic Acid and Conjugated Linoleic Acid in Anticancer Research
Introduction
This compound (PA) and conjugated linoleic acid (CLA) are isomers of polyunsaturated fatty acids that have garnered significant attention for their potential anticarcinogenic properties. This compound, an omega-5 conjugated linolenic acid (CLnA), is predominantly found in pomegranate (Punica granatum) seed oil.[1][2][3][4] Conjugated linoleic acid represents a mixture of positional and geometric isomers of linoleic acid, with the cis-9, trans-11 (c9, t11) and trans-10, cis-12 (t10, c12) isomers being the most abundant and biologically active.[5] CLAs are naturally found in dairy products and meat from ruminant animals.[6][7] This guide provides a comparative analysis of their anticancer effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
Quantitative Data Comparison: In Vitro and In Vivo Studies
The anticancer efficacy of this compound and Conjugated Linoleic Acid has been demonstrated across various preclinical models. The following tables summarize key quantitative data from in vitro cell line studies and in vivo animal models.
Table 1: In Vitro Anticancer Effects of this compound (PA)
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MDA-MB-231 | Breast (Estrogen Insensitive) | 40 µM | 92% proliferation inhibition; 86% apoptosis induction | [1][3][8] |
| MDA-ERalpha7 | Breast (Estrogen Sensitive) | 40 µM | 96% proliferation inhibition; 91% apoptosis induction | [1][2][3] |
| MCF-7 | Breast | 10 µg/mL & 50 µg/mL | ~50% reduction in viable cells after 72 hours | [9] |
| PC-3 | Prostate | Not Specified | Reduced invasiveness | [2][4] |
| LNCaP | Prostate | Not Specified | Stimulated DNA fragmentation and apoptosis | [2] |
Table 2: In Vitro Anticancer Effects of Conjugated Linoleic Acid (CLA)
| Cell Line | Cancer Type | Isomer(s) / Mixture | Concentration | Effect | Reference |
| WM793 | Melanoma | FA-CLA Mixture | 0.70 mg/mL | 30.5% reduction in proliferation after 72 hours | [10] |
| Caco-2 | Colon | t10, c12-CLA | Not Specified | Induced apoptosis and decreased DNA synthesis | [6] |
| HT-29, Caco-2 | Colon | c9, t11-CLA | 10-200 µmol/L | Chemoprotective effects via PPARs interaction | [6] |
| SGS-7901 | Gastrointestinal | c9, t11-CLA | Not Specified | Up to 82% growth inhibition | [6] |
| T47D, MDA-MB-231 | Breast | CLA Mixture | Not Specified | Suppressed S14 and FAS expression, inhibiting growth | [11] |
Table 3: In Vivo Anticancer Effects of this compound (PA) & Conjugated Linoleic Acid (CLA)
| Compound | Animal Model | Cancer Type | Dosage | Effect | Reference |
| This compound | F344 Rats | Colon | Not Specified | Diminished incidence of chemically induced carcinogenesis | [2] |
| CLA | SCID Mice | Human Breast Adenocarcinoma | 1% CLA in diet | 30-73% inhibition of local tumor growth; Abrogated metastasis | [6][12] |
| CLA | Female SD Rats | Breast | Not Specified | Up to 50% reduction in tumor incidence | [6] |
| CLA | Mice | Epidermal Carcinomas | Topical Application | 50% reduction in papillomas | [5] |
Mechanisms of Action and Signaling Pathways
While both fatty acids exhibit potent anticancer activities, their mechanisms of action involve distinct and overlapping signaling pathways.
This compound (PA)
The anticancer effects of this compound are strongly linked to the induction of oxidative stress and subsequent activation of specific signaling cascades. Key mechanisms include:
-
Lipid Peroxidation: PA's cytotoxicity is dependent on lipid peroxidation, which leads to cellular damage and triggers programmed cell death pathways.[1][3][9]
-
PKC Pathway Activation: Peroxidized lipids can activate the Protein Kinase C (PKC) pathway, which in turn modulates downstream targets to inhibit proliferation and induce apoptosis.[1][3][4]
-
Mitochondrial Disruption: PA has been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][3]
-
Ferroptosis: Recent evidence suggests that PA can induce ferroptotic cell death in carcinoma cells, a form of iron-dependent programmed cell death driven by lipid peroxidation.[9][13]
References
- 1. This compound is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Conjugated Linoleic Acid Effects on Cancer, Obesity, and Atherosclerosis: A Review of Pre-Clinical and Human Trials with Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conjugated linoleic acid. A powerful anticarcinogen from animal fat sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugated Linoleic Acid (CLA) inhibits expression of the Spot 14 (THRSP) and fatty acid synthase genes and impairs the growth of human breast cancer and liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid suppresses the growth of human breast adenocarcinoma cells in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Triggers Ferroptotic Cell Death in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Punicic Acid and Its Isomers in Activating Peroxisome Proliferator-Activated Receptors (PPARs)
A detailed guide for researchers and drug development professionals on the differential activation of PPARα, PPARγ, and PPARδ by various conjugated linolenic acid (CLNA) isomers, with a focus on punicic acid.
Peroxisome Proliferator-Activated Receptors (PPARs) are key nuclear receptors and established drug targets for metabolic and inflammatory diseases. This compound (PUA), a conjugated linolenic acid (CLNA) found in pomegranate seed oil, and its isomers have emerged as natural ligands for these receptors. This guide provides a comparative analysis of the efficacy of different this compound isomers and related CLNAs in activating PPAR subtypes, supported by experimental data and detailed methodologies.
Isomer-Specific Activation of PPAR Subtypes
The spatial arrangement of double bonds in CLNA isomers significantly influences their binding affinity and activation potential for different PPAR subtypes. While data directly comparing a wide range of this compound isomers is limited, existing studies on this compound (α-punicic acid) and other CLNAs reveal a pattern of differential activation.
α-Punicic Acid (cis-9, trans-11, cis-13 CLNA): A Dual PPARα and PPARγ Agonist
α-Punicic acid has been shown to be a robust activator of both PPARα and PPARγ.[1][2] Studies using 3T3-L1 pre-adipocytes demonstrated a dose-dependent increase in both PPARα and PPARγ reporter activity upon treatment with α-punicic acid.[3] Furthermore, it has been shown to bind to the ligand-binding domain (LBD) of human PPARγ.[1] this compound also demonstrates the ability to activate PPARδ, contributing to its anti-inflammatory effects in the context of intestinal inflammation.[4]
Other Conjugated Linolenic Acid (CLNA) Isomers
Research on other CLNA isomers highlights the specificity of PPAR activation:
-
α-Eleostearic Acid (cis-9, trans-11, trans-13 CLNA): This isomer is recognized as a potent PPARα activator.[5][6] Its role in mediating anti-steatosis effects is dependent on PPARα.[6]
-
Catalpic Acid (trans-9, trans-11, cis-13 CLNA): Dietary catalpic acid has been found to upregulate the expression of PPARα and its target genes in adipose tissue.[7]
-
CLNA Mixture (cis-9, trans-11, cis-15 and cis-9, trans-13, cis-15): A mixture of these two CLNA isomers was found to activate PPARα but not PPARγ in HEK293 cells.[8][9] This suggests a preferential activation of PPARα by certain CLNA configurations.
Quantitative Comparison of PPAR Activation
The following table summarizes the quantitative data from various studies on the activation of PPARs by different CLNA isomers. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Isomer/Mixture | PPAR Subtype | Cell Line | Assay Type | Concentration Range | Result | Reference |
| α-Punicic Acid | PPARα | 3T3-L1 | Luciferase Reporter | 1.25 - 10 µM | Dose-dependent increase in reporter activity | [3] |
| PPARγ | 3T3-L1 | Luciferase Reporter | 1.25 - 10 µM | Dose-dependent increase in reporter activity | [3] | |
| PPARδ | In vivo (mice) | Gene Expression | Not specified | Upregulation of PPARδ and target genes | [4] | |
| α-Eleostearic Acid | PPARα | In vivo (mice) | Gene/Protein Expression | Not specified | Potent activation of PPARα | [5][6] |
| Catalpic Acid | PPARα | In vivo (mice) | Gene Expression | 1g/100g diet | Upregulation of PPARα and target genes | [7] |
| CLNA Mixture | PPARα | HEK293 | Luciferase Reporter | Not specified | Activation of PPRE in PPARα over-expressing cells | [8][9] |
| (c9,t11,c15 & c9,t13,c15) | PPARγ | HEK293 | Luciferase Reporter | Not specified | No activation in PPARγ over-expressing cells | [8][9] |
Signaling Pathways and Experimental Workflows
The activation of PPARs by this compound isomers initiates a cascade of molecular events leading to the regulation of target gene expression.
Figure 1: General signaling pathway of PPAR activation by this compound isomers.
The experimental workflow for assessing the efficacy of these isomers typically involves cell-based reporter assays.
Figure 2: Typical experimental workflow for a PPAR luciferase reporter assay.
Experimental Protocols
Luciferase Reporter Gene Assay for PPAR Activation
This protocol is a generalized procedure based on methodologies cited in the literature for assessing PPAR activation by fatty acids.[3]
1. Cell Culture and Transfection:
-
Cell Line: 3T3-L1 or HEK293 cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Transfection: For transient transfection, cells are seeded in 24-well plates. After reaching 70-80% confluency, they are co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):
-
An expression vector for the specific human or mouse PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-tk-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
2. Treatment with this compound Isomers:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing the this compound isomer of interest at various concentrations (typically ranging from 1 µM to 50 µM).
-
A vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα) are included in parallel.
-
Cells are incubated with the compounds for 24-48 hours.
3. Luciferase Assay:
-
Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.
4. Data Analysis:
-
The relative luciferase activity is calculated as the fold induction over the vehicle control.
-
Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for each isomer.
Cell-Free Ligand Binding Assay
This assay determines the direct binding of a ligand to the PPAR ligand-binding domain (LBD).
1. Reagents and Materials:
-
Recombinant PPAR-LBD protein (e.g., GST-tagged).
-
A fluorescent or radiolabeled known PPAR ligand (tracer).
-
Test compounds (this compound isomers).
-
Assay buffer.
-
Microplates suitable for fluorescence or radioactivity detection.
2. Assay Procedure:
-
The PPAR-LBD protein is incubated with the tracer ligand in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound isomer) are added to compete with the tracer for binding to the LBD.
-
The mixture is incubated to reach binding equilibrium.
3. Detection:
-
The amount of bound tracer is quantified. For fluorescent tracers, this may involve measuring fluorescence polarization or FRET. For radiolabeled tracers, scintillation counting is used.
4. Data Analysis:
-
The data are used to generate a competition binding curve, from which the IC₅₀ (half-maximal inhibitory concentration) of the test compound can be determined. This value is indicative of the binding affinity of the isomer to the PPAR-LBD.
Conclusion
The available evidence strongly indicates that this compound and its related CLNA isomers are significant modulators of PPAR activity. α-Punicic acid acts as a dual agonist for PPARα and PPARγ, and also influences PPARδ. Other CLNA isomers exhibit more selective activation profiles, primarily targeting PPARα. The specific stereochemistry of the conjugated double bonds is a critical determinant of this selectivity and potency. For researchers and drug development professionals, these findings underscore the potential of specific CLNA isomers as targeted PPAR modulators for the treatment of metabolic and inflammatory diseases. Further comparative studies on a wider range of purified this compound isomers are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Activation of PPAR gamma and alpha by this compound ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of PPARγ and δ by dietary this compound ameliorates intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of Peroxisome Proliferator-Activated Receptor α in Bitter Melon Seed Oil-Corrected Lipid Disorders and Conversion of α-Eleostearic Acid into Rumenic Acid in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalpic acid decreases abdominal fat deposition, improves glucose homeostasis and upregulates PPAR alpha expression in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-9,trans-11,cis-15 and cis-9,trans-13,cis-15 CLNA mixture activates PPARα in HEK293 and reduces triacylglycerols in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Punicic Acid and Doxorubicin: An Unexplored Synergy in Breast Cancer Therapy
A comprehensive review of existing literature reveals a significant gap in research regarding the synergistic effects of punicic acid and the chemotherapy drug doxorubicin in the context of breast cancer treatment. While both agents have demonstrated individual anti-cancer properties, their combined efficacy remains an uncharted area of investigation.
Currently, there is a lack of published experimental data specifically evaluating the synergistic potential of combining this compound with doxorubicin in breast cancer cell lines. Consequently, quantitative comparisons of their combined effects on cell viability, apoptosis, and key signaling pathways are not available. This guide, therefore, aims to summarize the known anti-cancer activities of this compound and doxorubicin individually, highlighting the potential, yet unproven, for their synergistic interaction.
This compound: A Potential Anti-Cancer Agent
This compound, an omega-5 conjugated fatty acid found in pomegranate seed oil, has garnered attention for its anti-proliferative and pro-apoptotic effects in various cancer models, including breast cancer.[1][2][3][4][5] Studies have shown that this compound can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231 and induce programmed cell death (apoptosis).[1][3]
Doxorubicin: A Mainstay in Chemotherapy
Doxorubicin is a widely used anthracycline antibiotic with potent anti-tumor activity. It is a cornerstone of many chemotherapy regimens for breast cancer. Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
The Unexplored Potential for Synergy
The concept of combining natural compounds with conventional chemotherapy drugs to enhance efficacy and reduce toxicity is a promising area of cancer research. However, the specific interaction between this compound and doxorubicin in breast cancer has not been elucidated.
One study noted that the suppression of peroxiredoxin (Prdx) genes in MCF-7 breast cancer cells increases their susceptibility to doxorubicin-induced cell death.[1] Interestingly, the same research group also found that this compound can induce the expression of these very same Prdx genes.[1] This finding suggests a potentially complex interaction that warrants further investigation to determine if it leads to a synergistic, antagonistic, or additive effect when the two compounds are used in combination.
Future Directions
The absence of data on the synergistic effects of this compound and doxorubicin represents a critical knowledge gap. Future research should focus on in-vitro studies utilizing breast cancer cell lines to:
-
Determine the half-maximal inhibitory concentration (IC50) of each agent individually and in combination.
-
Calculate the Combination Index (CI) to quantitatively assess for synergy, additivity, or antagonism.
-
Investigate the effects of the combination on cell cycle progression and apoptosis.
-
Elucidate the underlying molecular mechanisms through analysis of key signaling pathways.
Such studies are imperative to understand the potential of a this compound-doxorubicin combination therapy for breast cancer and to provide a foundation for future preclinical and clinical investigations.
Experimental Protocols: A Look at Individual Agent Analysis
While protocols for combination studies are not available due to the lack of research, the following are examples of methodologies used to assess the individual effects of this compound and doxorubicin on breast cancer cells.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Breast cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound or doxorubicin for specific time periods. The reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is measured spectrophotometrically.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
Visualizing Potential Mechanisms
While a definitive signaling pathway for the synergistic action of this compound and doxorubicin cannot be provided, a hypothetical workflow for investigating such a synergy is presented below.
Caption: A hypothetical workflow for investigating the synergistic effects of this compound and doxorubicin.
References
- 1. Differential Effects of this compound on Cytotoxicity and Peroxiredoxin Expression in MCF-7 Breast Cancer and MCF-10A Normal Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Pharmacological and Therapeutic Properties of Punica granatum Phytochemicals: Possible Roles in Breast Cancer [mdpi.com]
- 3. This compound is an omega-5 fatty acid capable of inhibiting breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. clinmedjournals.org [clinmedjournals.org]
Punicic Acid in Hyperlipidemia Management: A Clinical Trial Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial outcomes of punicic acid, a primary bioactive compound in pomegranate seed oil, versus placebo in the management of hyperlipidemia. The focus is on presenting quantitative data from human clinical trials, detailing the experimental protocols, and illustrating the proposed mechanisms of action.
Clinical Trial Outcomes: Pomegranate Seed Oil vs. Placebo
A key double-blind, placebo-controlled, randomized clinical trial investigated the effects of pomegranate seed oil (PSO), which is rich in this compound, on the serum lipid profiles of individuals with hyperlipidemia. The study, conducted by Mirmiran et al. (2010), provides the most direct evidence to date of this compound's potential in this area.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the Mirmiran et al. (2010) study, comparing the changes in lipid profiles between the pomegranate seed oil and placebo groups after a four-week intervention.
| Parameter | Pomegranate Seed Oil (PSO) Group | Placebo Group | p-value (PSO vs. Placebo) |
| Triglycerides (mmol/L) | |||
| Baseline | 3.45 (± 1.56) | Not specified | |
| After 4 weeks | 2.75 (± 1.40) | Not specified | < 0.05 |
| HDL Cholesterol (mmol/L) | |||
| Mean Difference | +0.13 | -0.02 | < 0.05 |
| Total Cholesterol:HDL-C Ratio | |||
| Baseline | 5.9 (± 1.4) | Not specified | |
| After 4 weeks | 5.4 (± 1.5) | Not specified | < 0.05 |
| Triglycerides:HDL-C Ratio | |||
| Baseline | 7.5 (± 5.0) | Not specified | |
| After 4 weeks | 5.7 (± 4.6) | Not specified | < 0.05 |
| Total Cholesterol | No significant change | No significant change | Not significant |
| LDL Cholesterol | No significant change | No significant change | Not significant |
Data presented as mean (± standard deviation) or mean difference.[1][2][3][4][5]
The study concluded that a 4-week administration of pomegranate seed oil demonstrated favorable effects on the lipid profiles of hyperlipidemic subjects, particularly in reducing triglycerides and improving the ratio of total cholesterol to HDL cholesterol.[1][2][3][4][5]
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the clinical trial data.
Mirmiran et al. (2010) Study Protocol
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[1][2][3][4][5]
-
Intervention: The treatment group received 400 mg of pomegranate seed oil twice daily for four weeks.[1][2][3][4][5] The placebo group received a placebo on the same schedule.
-
Primary Outcome Measures: Serum concentrations of lipids and lipoproteins were measured at baseline and after the four-week intervention.[1][2][3][4][5]
Proposed Mechanism of Action: Signaling Pathways
This compound is believed to exert its effects on lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ.[6][7][8]
This compound Metabolism and PPAR Activation
This compound is a conjugated linolenic acid that is metabolized in the body to a conjugated linoleic acid (CLA), specifically 9Z,11E-CLA.[6] Both this compound and its metabolite can act as ligands for PPARs.
Caption: Proposed mechanism of this compound action.
Experimental Workflow
The following diagram illustrates the general workflow of a double-blind, placebo-controlled clinical trial for evaluating the efficacy of a compound like this compound on hyperlipidemia.
Caption: Clinical trial workflow for hyperlipidemia.
References
- 1. Effect of pomegranate seed oil on hyperlipidemic subjects: a double-blind placebo-controlled clinical trial - ProQuest [proquest.com]
- 2. Effect of pomegranate seed oil on hyperlipidaemic subjects: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pomegranate seed oil on hyperlipidaemic subjects: a double-blind placebo-controlled clinical trial | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. cambridge.org [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PPAR gamma and alpha by this compound ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Punicic Acid and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant capacity of punicic acid, a conjugated linolenic acid found abundantly in pomegranate seed oil, against other well-established natural antioxidant compounds: ascorbic acid (Vitamin C), tocopherol (Vitamin E), gallic acid, and quercetin. This document summarizes quantitative data from various antioxidant assays, details the experimental protocols for these assays, and visualizes the key signaling pathways involved in their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. Other measures include Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP).
While extensive data is available for ascorbic acid, gallic acid, and quercetin, specific IC50 values for isolated this compound are less commonly reported in the literature. Much of the existing research focuses on pomegranate seed oil (PSO), where this compound is the major component (typically 65-85%)[1]. The data for this compound in the following table is primarily derived from studies on pomegranate seed oil and should be interpreted with the consideration that other minor components in the oil may contribute to the overall antioxidant effect.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (mmol Fe²⁺/g) | Notes |
| This compound (from PSO) | 550 - 627[2] | Not widely reported for isolated compound | Not widely reported for isolated compound | Data is for pomegranate seed oil extracts, where this compound is the main component.[1] |
| Ascorbic Acid | 4.97 - 24.34[3][4] | ~42.0[5] | Standard antioxidant | Often used as a positive control in antioxidant assays. |
| α-Tocopherol | ~12.1 µM (comparable to BHT and Trolox)[6] | Not widely reported | Standard antioxidant | Data is for a derivative (PMC) or in comparison to other standards.[6][7] |
| Gallic Acid | 2.6 - 10.97[8][9] | Not widely reported | High reducing power | Exhibits potent antioxidant activity due to its phenolic structure. |
| Quercetin | 4.97 - 8.1[3][8] | Not widely reported | High reducing power | A flavonoid with strong antioxidant properties. |
Disclaimer: The IC50 values can vary significantly depending on the specific experimental conditions, including the solvent, reaction time, and temperature. The data presented here is a compilation from various sources and should be used for comparative purposes with this in mind.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are based on standard laboratory procedures.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample preparation: The test compounds (this compound, ascorbic acid, etc.) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
.
Caption: Workflow for DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Generation of ABTS radical cation: The ABTS•+ is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the adjusted ABTS•+ solution is mixed with varying concentrations of the sample solutions.
-
Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes) of incubation.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
.
Caption: Workflow for ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O. The reagent should be freshly prepared.
-
Sample preparation: The test compounds are dissolved in a suitable solvent.
-
Reaction: A small volume of the sample solution is added to a large volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard (usually FeSO₄·7H₂O). The results are expressed as mmol Fe²⁺ equivalents per gram of sample.[10]
.
Caption: Workflow for Ferric Reducing Antioxidant Power Assay.
Signaling Pathways in Antioxidant Mechanisms
The antioxidant effects of these natural compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that lead to the expression of endogenous antioxidant enzymes and cytoprotective proteins.
This compound
This compound exerts its antioxidant and anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ.[11][12][13] Activation of PPARs leads to the downregulation of pro-inflammatory signaling pathways, such as NF-κB, and the upregulation of genes involved in fatty acid oxidation and antioxidant defense.[1][12]
.
Caption: this compound's Antioxidant Signaling Pathway.
Ascorbic Acid (Vitamin C)
Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS). Beyond direct scavenging, it also modulates signaling pathways. Ascorbic acid can promote the activity of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.[8][14] By influencing the Keap1-Nrf2 pathway, ascorbic acid can lead to the expression of various antioxidant enzymes.[14]
.
Caption: Ascorbic Acid's Antioxidant Signaling Pathway.
Tocopherol (Vitamin E)
Tocopherol is a major lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. Similar to other antioxidants, tocopherols can also modulate the Nrf2 signaling pathway.[15][16] By antagonizing the interaction between Nrf2 and its inhibitor Keap1, tocopherols promote the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant genes.[15]
.
Caption: Tocopherol's Antioxidant Signaling Pathway.
Gallic Acid
Gallic acid, a phenolic acid, exhibits strong antioxidant and anti-inflammatory properties. Its mechanisms involve the modulation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[8][17][18][19][20] By inhibiting these pathways, gallic acid can suppress the production of pro-inflammatory cytokines and increase the expression and activity of endogenous antioxidant enzymes.[8]
.
Caption: Gallic Acid's Antioxidant Signaling Pathway.
Quercetin
Quercetin, a flavonoid, is a potent antioxidant that can directly scavenge free radicals and also modulate key signaling pathways. A primary mechanism is its interaction with the Keap1-Nrf2 pathway.[9][21][22][23] Quercetin can inhibit the binding of Keap1 to Nrf2, leading to Nrf2 activation, nuclear translocation, and subsequent expression of a battery of antioxidant and cytoprotective genes.[9][21]
.
Caption: Quercetin's Antioxidant Signaling Pathway.
References
- 1. This compound: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zolcat.com [zolcat.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin Targets HSP90α and Regulates Keap1/Nrf2 Pathway to Inhibit Crosstalk between Apoptosis and Ferroptosis in Oxidatively Stressed Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound and Its Role in the Prevention of Neurological Disorders: A Review [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An excess dietary vitamin E concentration does not influence Nrf2 signaling in the liver of rats fed either soybean oil or salmon oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptotic Effect of Gallic Acid via Regulation of p-p38 and ER Stress in PANC-1 and MIA PaCa-2 Cells Pancreatic Cancer Cells [mdpi.com]
- 21. A novel anti-atherosclerotic mechanism of quercetin: Competitive binding to KEAP1 via Arg483 to inhibit macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quercetin inhibited LPS-induced cytokine storm by interacting with the AKT1-FoxO1 and Keap1-Nrf2 signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Punicic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of punicic acid, the primary bioactive fatty acid in pomegranate seed oil, is crucial for quality control, formulation development, and efficacy studies. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate technique for your research needs.
Principles of a Method Comparison
At their core, HPLC and GC-MS offer distinct approaches to the analysis of fatty acids like this compound. HPLC separates compounds based on their polarity and interaction with a stationary phase, making it suitable for the analysis of triglycerides containing this compound or the free fatty acid itself.[1][2] In contrast, GC-MS requires the conversion of the non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), which are then separated based on their boiling points and identified by their mass-to-charge ratio.[2][3] This derivatization step is a key differentiator between the two workflows.
Comparative Performance Data
| Parameter | HPLC | GC-MS | Source |
| Limit of Detection (LOD) | 0.15 - 0.24 mg/g | 0.001 mg/g | [4][5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but higher than GC-MS | 0.003 mg/g | [5] |
| Linearity (r²) | > 0.99 | > 0.99 | [5][6] |
| Precision (RSD%) | < 2.2% | < 3% | [4][6] |
| Recovery (%) | 98.9 - 102.5% | ~97% | [4][5] |
| Analysis Time | ~20 - 60 minutes | ~20 - 60 minutes | [7][8] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted for the analysis of this compound, often as part of the triglyceride profile in pomegranate seed oil.
-
Sample Preparation:
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of solvents like acetonitrile and acetone or methanol and water is typical.[3][9] For instance, a mobile phase of acetonitrile and 2% glacial acetic acid has been reported for related compounds.[4]
-
Flow Rate: A flow rate of around 1.0 - 1.8 mL/min is generally employed.[8][9]
-
Column Temperature: Maintained at approximately 30°C.[8]
-
Detection: A UV or Diode Array Detector (DAD) is commonly used, with monitoring at wavelengths around 205 nm for fatty acids or specific wavelengths for other components.[6]
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the derivatization of this compound into its volatile methyl ester.
-
Sample Preparation (Derivatization to FAMEs):
-
A small amount of the oil is hydrolyzed using a methanolic potassium hydroxide (KOH) solution.[11]
-
This is followed by methylation using a reagent like boron trifluoride in methanol (BF3-MeOH).[11]
-
The resulting fatty acid methyl esters (FAMEs) are then extracted with a non-polar solvent like n-heptane or hexane.[3][11]
-
-
GC-MS System and Conditions:
-
Column: A capillary column with a polar stationary phase, such as an HP-88 or HP-5MS, is typically used (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3][7]
-
Carrier Gas: Helium is the most common carrier gas with a constant flow rate of around 1 mL/min.[7]
-
Injector Temperature: Typically set around 250°C.[3]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, starting at a lower temperature (e.g., 40-70°C), ramping up to a higher temperature (e.g., 220-280°C) at a controlled rate.[7][12]
-
MS Detector:
-
-
Quantification:
-
Identification of the this compound methyl ester is based on its retention time and mass spectrum, often compared to a reference library like NIST.[7]
-
Quantification is performed by comparing the peak area to that of an internal or external standard.
-
Visualizing the Analytical Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS.
References
- 1. Cold-Pressed Pomegranate Seed Oil: Study of this compound Properties by Coupling of GC/FID and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 6. scielo.br [scielo.br]
- 7. Chemo-profiling of anthocyanins and fatty acids present in pomegranate aril and seed grown in Indian condition and its bioaccessibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102253154A - Method for analyzing gallic acids, ellagic acids and punicalagins A&B in pomegranates and application - Google Patents [patents.google.com]
- 9. innovhub-ssi.it [innovhub-ssi.it]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Punicic Acid Versus Other Conjugated Linolenic Acids: A Comparative Review for Researchers
A detailed examination of the experimental evidence supporting the distinct biological activities of punicic acid in comparison to other key conjugated linolenic acids (CLnAs), providing researchers, scientists, and drug development professionals with a comprehensive guide to their potential therapeutic applications.
Conjugated linolenic acids (CLnAs) are a group of positional and geometric isomers of α-linolenic acid that have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, this compound, predominantly found in pomegranate seed oil, stands out for its well-documented anti-inflammatory, anti-cancer, and metabolic regulatory properties. This guide provides a comparative overview of this compound against other notable CLnAs, including α-eleostearic acid, jacaric acid, and catalpic acid, supported by experimental data to inform future research and drug development endeavors.
Comparative Analysis of Biological Activities
The unique structural configurations of different CLnA isomers contribute to their varied biological effects. While all share the common feature of three conjugated double bonds, the specific arrangement of these bonds influences their interaction with cellular targets and subsequent signaling pathways.
Anti-Cancer Effects
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines. In a comparative study, this compound exhibited markedly stronger inhibitory effects on breast cancer cell proliferation and induced higher rates of apoptosis compared to conjugated linoleic acid (CLA) and α-linolenic acid (ALA)[1]. Similarly, α-eleostearic acid, found in bitter melon seed oil, has been shown to induce apoptosis and inhibit the growth of breast cancer cells[2]. While direct comparative studies are limited, the available data suggests that both this compound and α-eleostearic acid are potent anti-cancer agents. Jacaric acid, from jacaranda oil, has also been reported to have a strong antitumor effect, inducing apoptosis in human adenocarcinoma cells[3].
| Fatty Acid | Cancer Cell Line | Effect | Concentration | Quantitative Data | Reference |
| This compound | MDA-MB-231 (Breast) | Inhibition of Proliferation | 40 µM | 92% inhibition | [4] |
| MDA-ERα7 (Breast) | Inhibition of Proliferation | 40 µM | 96% inhibition | [4] | |
| MDA-MB-231 (Breast) | Apoptosis Induction | 40 µM | 86% apoptotic cells | [4] | |
| MDA-ERα7 (Breast) | Apoptosis Induction | 40 µM | 91% apoptotic cells | [4] | |
| α-Eleostearic Acid | SKBR3 (Breast) | Reduction in Cell Viability | 80 µM (72h) | ~81% reduction | [5] |
| T47D (Breast) | Reduction in Cell Viability | 80 µM (72h) | ~60% reduction | [5] | |
| MCF-7 (Breast) | Apoptosis Induction | Dose-dependent | Sub-G1 peak increase | [6] | |
| Jacaric Acid | DLD-1 (Colon Adenocarcinoma) | Cytotoxicity | Not specified | Strongest among tested CLnAs | [3] |
Anti-Inflammatory and Immunomodulatory Effects
This compound exerts its anti-inflammatory effects through the modulation of key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptors (PPARs)[7]. A study comparing the antioxidant activity of α-eleostearic acid and this compound in rats found that α-eleostearic acid was more predominant in restoring the levels of antioxidant enzymes, suggesting a potentially stronger capacity to counteract oxidative stress-induced inflammation[8][9]. Jacaric acid has been shown to possess immunomodulatory properties by enhancing macrophage activity and up-regulating the secretion of pro-inflammatory cytokines in vitro, suggesting a role in activating immune responses[10].
| Fatty Acid | Model | Key Findings | Reference |
| This compound | Murine models, 3T3-L1 pre-adipocytes | Decreases inflammation by increasing PPAR expression and inhibiting NF-κB and pro-inflammatory cytokines (TNF-α, IL-6). | [7] |
| α-Eleostearic Acid | Rats with sodium arsenite-induced oxidative stress | More predominant antioxidant activity compared to this compound in restoring antioxidant enzyme levels. | [8][9] |
| Jacaric Acid | Murine peritoneal macrophages | Enhances endocytic activity and increases production of nitric oxide and pro-inflammatory cytokines (IFN-γ, IL-1β, TNF-α). | [10] |
Metabolic Effects
The role of CLnAs in regulating metabolic processes, particularly in the context of obesity and insulin resistance, is an area of active research. This compound has been shown to improve glucose homeostasis and reduce abdominal fat deposition, with these effects being mediated through the activation of PPARα and PPARγ[7]. Catalpic acid, found in the seeds of catalpa trees, has also demonstrated the ability to decrease abdominal fat, improve glucose homeostasis, and upregulate PPARα expression in adipose tissue in mice fed a high-fat diet[11]. While both fatty acids appear to act through similar PPAR-mediated pathways, direct comparative studies are needed to determine their relative potency.
| Fatty Acid | Model | Key Findings | Reference |
| This compound | Obese and diabetic mouse models | Improves glucose tolerance and suppresses obesity-related inflammation via PPARα and PPARγ activation. | [7] |
| Catalpic Acid | Mice on a high-fat diet | Decreases abdominal fat deposition, improves glucose homeostasis, and upregulates PPARα expression in adipose tissue. | [11] |
Signaling Pathways and Molecular Mechanisms
The biological activities of this compound and other CLnAs are underpinned by their ability to modulate a complex network of intracellular signaling pathways.
PPAR Activation
A central mechanism for the metabolic and anti-inflammatory effects of several CLnAs is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This compound has been shown to be a potent activator of both PPARα and PPARγ[7]. Catalpic acid also upregulates PPARα expression[11]. The activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation.
NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation. This compound has been demonstrated to suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6[7]. This inhibitory action on a key inflammatory pathway highlights its therapeutic potential for inflammatory disorders.
Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.
In Vitro Anti-Cancer Assays
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, SKBR3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test CLnA (e.g., this compound, α-eleostearic acid) dissolved in a suitable solvent (e.g., ethanol, DMSO) and diluted in culture medium. Include a vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the desired concentration of the CLnA for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vitro Anti-Inflammatory Assay
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) or other relevant cell types and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test CLnA.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the levels between treated and untreated groups.
Conclusion
The available evidence strongly suggests that this compound is a promising bioactive compound with potent anti-cancer, anti-inflammatory, and metabolic regulatory effects. While other conjugated linolenic acids such as α-eleostearic acid, jacaric acid, and catalpic acid also exhibit significant biological activities, direct comparative studies are necessary to definitively establish a hierarchy of efficacy. Future research should focus on head-to-head comparisons of these CLnAs in standardized in vitro and in vivo models to elucidate their relative potencies and specific mechanisms of action. Such studies will be invaluable for guiding the development of novel therapeutic strategies for a range of chronic diseases.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Growth inhibition and apoptotic effect of alpha-eleostearic acid on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Alpha‐eleostearic acid suppresses proliferation of MCF‐7 breast cancer cells via activation of PPARγ and inhibition of ERK 1 / 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Its Role in the Prevention of Neurological Disorders: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of antioxidant activity of alpha-eleostearic acid and this compound against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory Activity of Jacaric Acid, a Conjugated Linolenic Acid Isomer, on Murine Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalpic acid decreases abdominal fat deposition, improves glucose homeostasis and upregulates PPAR alpha expression in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the additive effects of punicic acid with metformin on glucose uptake
For Researchers, Scientists, and Drug Development Professionals
The global burden of type 2 diabetes necessitates the exploration of novel therapeutic strategies that can offer improved glycemic control with fewer side effects. Metformin, a biguanide, remains a first-line therapy, primarily exerting its effects through the activation of AMP-activated protein kinase (AMPK).[1][2] Punicic acid, a conjugated linolenic acid found in pomegranate seed oil, has emerged as a promising nutraceutical with insulin-sensitizing properties, largely attributed to its action as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[3][4][5] This guide evaluates the potential for additive or synergistic effects on glucose uptake when combining this compound with metformin, drawing upon existing data for their individual actions and clinical findings on combination therapies with similar mechanisms.
Comparative Analysis of Metformin and this compound
While direct experimental data on the co-administration of this compound and metformin is limited, their distinct yet complementary mechanisms of action suggest a strong potential for enhanced glucose uptake. Metformin's activation of AMPK and this compound's agonism of PPARγ represent two critical pathways in the regulation of glucose homeostasis.
| Feature | Metformin | This compound | Potential Combined Effect |
| Primary Mechanism | AMP-activated protein kinase (AMPK) activation[1][2] | Peroxisome proliferator-activated receptor-gamma (PPARγ) agonism[3][4][5] | Dual activation of AMPK and PPARγ pathways, potentially leading to a synergistic enhancement of glucose uptake. |
| Effect on GLUT4 | Promotes GLUT4 translocation to the plasma membrane[6] | Upregulates GLUT4 expression and enhances its translocation[4][7] | Increased expression and more efficient translocation of GLUT4 to the cell surface for glucose transport. |
| Key Signaling Pathways | AMPK, PI3K/Akt (indirectly)[8] | PPARγ, potentially influencing the PI3K/Akt pathway[6] | Comprehensive activation of key glucose uptake signaling cascades. |
| Clinical Evidence | Extensive, as a first-line antidiabetic drug. | Emerging, primarily from preclinical and limited human studies.[9] | Strong indirect evidence from studies combining metformin with other PPARγ agonists, showing improved glycemic control.[10][11][12] |
Signaling Pathways in Glucose Uptake
The regulation of glucose uptake is a complex process involving multiple signaling cascades. Metformin and this compound influence these pathways at different key points, suggesting that their combined use could lead to a more robust and sustained effect.
Caption: Metformin and this compound signaling pathways for glucose uptake.
Experimental Protocols
To rigorously evaluate the additive effects of this compound and metformin, a series of in vitro and in vivo experiments are necessary.
In Vitro Glucose Uptake Assay
Objective: To quantify the effect of this compound, metformin, and their combination on glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are serum-starved and then treated with varying concentrations of this compound, metformin, or a combination of both for a specified duration. A vehicle control and a positive control (e.g., insulin) are included.
-
Glucose Uptake Measurement: Glucose uptake is assessed using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Analysis: Fluorescence intensity is measured using a plate reader or flow cytometer to quantify glucose uptake. Results are normalized to the vehicle control.
Caption: In vitro glucose uptake assay workflow.
Western Blot Analysis for Signaling Proteins
Objective: To determine the effects of the combined treatment on the activation of key signaling proteins in the AMPK and Akt pathways.
Methodology:
-
Protein Extraction: Following treatment as described above, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of AMPK, Akt, and AS160.
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the phosphorylation status of the target proteins.
Conclusion and Future Directions
The distinct mechanisms of action of this compound (PPARγ agonist) and metformin (AMPK activator) present a compelling case for their combined use to achieve superior glycemic control. Clinical studies on the co-administration of metformin and other PPARγ agonists have demonstrated significant improvements in fasting glucose, HbA1c, and insulin sensitivity.[10][11][12] These findings provide a strong rationale for investigating the specific combination of this compound and metformin.
Future research should focus on in vivo studies using diabetic animal models to confirm the synergistic effects on blood glucose levels and insulin tolerance. Furthermore, detailed molecular analyses are required to fully elucidate the crosstalk between the AMPK and PPARγ pathways in the context of this combination therapy. Such studies will be pivotal in validating the therapeutic potential of a this compound-metformin combination for the management of type 2 diabetes.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 3. This compound: A potential compound of pomegranate seed oil in Type 2 diabetes mellitus management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro study reveals the nutraceutical potential of this compound relevant to diabetes via enhanced GLUT4 expression and adiponectin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effect of phytochemicals in combination with hypoglycemic drugs on glucose uptake in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPAR agonists as add-on treatment with metformin in management of type 2 diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPAR agonists as add-on treatment with metformin in management of type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
